3-(Bromomethyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMYMSFZHJXPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Functionalized Azetidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable pharmacophore in modern drug discovery, offering a unique combination of structural rigidity, improved physicochemical properties, and metabolic stability compared to its five- and six-membered ring counterparts. This guide provides a comprehensive overview of key synthetic strategies for accessing functionalized azetidine derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows and mechanisms.
Core Synthetic Methodologies
The synthesis of the strained four-membered azetidine ring has historically presented a significant challenge to synthetic chemists. However, recent advancements in photocatalysis, transition-metal catalysis, and strain-release strategies have provided robust and versatile methods for the construction of these valuable motifs. This guide will focus on three prominent and widely adopted methodologies:
-
Visible-Light-Mediated Aza Paternò-Büchi Reaction: An intermolecular [2+2] photocycloaddition that offers a direct and atom-economical route to highly functionalized azetidines.
-
Palladium-Catalyzed Intramolecular C-H Amination: A powerful method for the construction of azetidine rings through the cyclization of amine-containing precursors, leveraging the directing group-assisted activation of C(sp³)–H bonds.
-
Photocatalytic Radical Strain-Release Synthesis: A novel approach that utilizes the high ring strain of azabicyclo[1.1.0]butanes (ABBs) to generate densely functionalized azetidines through a radical-mediated process.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following tables summarize the quantitative data for the synthesis of various functionalized azetidine derivatives using the aforementioned key methodologies. The data highlights the scope and limitations of each method with respect to substrate variation and achievable yields.
Table 1: Visible-Light-Mediated Aza Paternò-Büchi Reaction of Unactivated Alkenes[1]
| Entry | Alkene Substrate | Azetidine Product | Yield (%) |
| 1 | Trisubstituted Alkene | Tricyclic Azetidine 15 | 84 |
| 2 | Disubstituted Alkene | Tricyclic Azetidine 19 | 69 |
| 3 | Disubstituted Alkene | Tricyclic Azetidine 20 | 69 |
| 4 | Terminal Alkene | Tricyclic Azetidine 16 | 80 (at 0.01 M) |
| 5 | Acrylate | Tricyclic Azetidine 23 | 27 |
Conditions: 0.25 mmol isoxazoline and Ir(dF(CF₃)ppy)₂(ppy) (1 mol%) in acetonitrile (0.1 M), irradiated with blue LED lamps (427 nm) for 16–20 hours.[1]
Table 2: Palladium-Catalyzed Intramolecular Amination of γ-C(sp³)–H Bonds[2]
| Entry | Substrate | Azetidine Product | Yield (%) |
| 1 | OAc-protected valinol derivative 5 | Azetidine 6 | 85 |
| 2 | Substrate 8 | Azetidine 9 | 90 |
| 3 | Substrate 13 | Azetidine 14 | 70 |
| 4 | Substrate 16 | Azetidine 17 | 82 |
Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.5 equiv), and Li₂CO₃ (3 equiv) in toluene (2 mL) at 110 °C for 24 h.[2]
Table 3: Photocatalytic Radical Strain-Release Synthesis from Azabicyclo[1.1.0]butanes[3][4]
| Entry | Sulfonylimine | Azabicyclo[1.1.0]butane | Azetidine Product | Yield (%) |
| 1 | N-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-1-azabicyclo[1.1.0]butane | Azetidine 3 | 79 |
| 2 | N-(cyclohexylmethylene)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-1-azabicyclo[1.1.0]butane | Azetidine 14 | 75 |
| 3 | N-((4-(trifluoromethyl)phenyl)methylene)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-1-azabicyclo[1.1.0]butane | Azetidine 15 | 72 |
| 4 | N-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide | 1-(p-tolyl)-1-azabicyclo[1.1.0]butane | Azetidine 16 | 78 |
Conditions: Azabicyclo[1.1.0]butane (0.1 mmol), sulfonylimine (0.05 mmol), and an organic photosensitizer (0.25 mol%) in PhCF₃, irradiated with a 50 W Kessil lamp under an argon atmosphere at 40 °C.[3]
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[1]
In a nitrogen-filled glovebox, the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (Ir(dF(CF₃)ppy)₂(ppy), 1 mol%) are dissolved in acetonitrile (0.1 M). The resulting solution is sparged with nitrogen for 10 minutes. The reaction vessel is then sealed and irradiated with blue LED lamps (427 nm) for 16–20 hours at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azetidine derivative.
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination[2]
To a 10 mL glass vial equipped with a magnetic stir bar are added the picolinamide-protected amine substrate (0.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 equiv), and lithium carbonate (Li₂CO₃, 3 equiv). The vial is sealed with a PTFE-lined cap, and toluene (2 mL) is added. The reaction mixture is then stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding azetidine.
Protocol 3: General Procedure for Photocatalytic Radical Strain-Release Synthesis of Azetidines[3][4]
In a nitrogen-filled glovebox, a vial is charged with the azabicyclo[1.1.0]butane (ABB) substrate (0.1 mmol), the sulfonylimine (0.05 mmol), and the organic photosensitizer (0.25 mol%). Anhydrous trifluorotoluene (PhCF₃) is then added to achieve the desired concentration. The vial is sealed and removed from the glovebox. The reaction mixture is stirred under an argon atmosphere and irradiated with a 50 W Kessil lamp at 40 °C for the specified time. Upon completion, the solvent is evaporated, and the resulting crude product is purified by flash column chromatography to afford the functionalized azetidine.
Visualization of Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows for the synthesis of functionalized azetidine derivatives.
Caption: Aza Paternò-Büchi Reaction Pathway.
Caption: Pd-Catalyzed Intramolecular C-H Amination.
Caption: Photocatalytic Radical Strain-Release Synthesis.
Caption: General Experimental Workflow.
References
Spectroscopic Data for 3-(Bromomethyl)azetidine and its N-Boc Derivative: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of available spectroscopic data for 3-(bromomethyl)azetidine, with a primary focus on its more readily characterized N-Boc protected form, tert-butyl this compound-1-carboxylate. Due to the limited availability of public domain spectroscopic data for the unprotected this compound, this document concentrates on its stable, synthetically versatile derivative. The information herein is intended to support research and development activities where this azetidine moiety is of interest.
Data Presentation
Table 1: Physical and Molecular Properties of tert-butyl this compound-1-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆BrNO₂ | [1][2][3] |
| Molecular Weight | 250.13 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
| CAS Number | 253176-93-1 | [1][2][3] |
Table 2: Predicted Mass Spectrometry Data for tert-butyl this compound-1-carboxylate [4]
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 250.04372 | 143.2 |
| [M+Na]⁺ | 272.02566 | 152.4 |
| [M-H]⁻ | 248.02916 | 148.0 |
| [M+NH₄]⁺ | 267.07026 | 157.3 |
| [M+K]⁺ | 287.99960 | 146.0 |
| [M+H-H₂O]⁺ | 232.03370 | 138.7 |
| [M+HCOO]⁻ | 294.03464 | 159.3 |
| [M+CH₃COO]⁻ | 308.05029 | 193.2 |
Note: This data is based on computational predictions and should be confirmed by experimental analysis.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for small organic molecules like tert-butyl this compound-1-carboxylate are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][8]
-
Cap the NMR tube and label it appropriately.
¹H NMR Spectroscopy - Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy - Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
KBr Pellet Method for Solid Samples:
-
Thoroughly clean and dry an agate mortar and pestle.[9]
-
Grind 1-2 mg of the solid sample into a fine powder in the mortar.[10]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]
-
Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.[9]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.[11]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) - Sample Preparation and Analysis:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with ESI-MS.[12]
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
A high voltage (typically 2.5-6.0 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[13]
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[14]
-
The ions are then guided into the mass analyzer, where their mass-to-charge ratios (m/z) are determined.[13]
Mandatory Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis and the synthesis of a related azetidine compound.
Caption: Experimental workflow for the spectroscopic analysis of 1-Boc-3-(bromomethyl)azetidine.
Caption: General synthetic pathway for azetidine formation via intramolecular aminolysis.[15]
References
- 1. 1-Boc-3-(bromomethyl)azetidine | CAS: 253176-93-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PubChemLite - 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. organomation.com [organomation.com]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 10. shimadzu.com [shimadzu.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Reactivity and Stability of 3-(Bromomethyl)azetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and stability of 3-(bromomethyl)azetidine, a key building block in medicinal chemistry. The inherent ring strain of the azetidine core, combined with the reactive bromomethyl substituent, dictates its chemical behavior. This document explores the key reactions, including nucleophilic substitutions and ring-opening processes, as well as the stability of the molecule under various conditions. Detailed experimental protocols, where available in the literature for analogous compounds, are provided to guide laboratory practice. The information presented herein is intended to support the effective use of this compound in drug discovery and development.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid structure serves as a valuable scaffold for creating conformationally constrained analogues of bioactive molecules. The ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines. This compound is a bifunctional molecule featuring both the reactive azetidine ring and a primary alkyl bromide, making it a versatile intermediate for the synthesis of a wide range of substituted azetidines.
Physicochemical Properties
Key physicochemical properties of this compound and its common N-Boc protected form are summarized in the table below. These properties are essential for understanding its handling, storage, and behavior in various solvent systems.
| Property | This compound Hydrochloride | 1-Boc-3-(bromomethyl)azetidine |
| Molecular Formula | C₄H₉BrClN | C₉H₁₆BrNO₂ |
| Molecular Weight | 186.47 g/mol | 250.13 g/mol |
| Appearance | Solid | Off-White Solid |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C, Light Sensitive |
| Solubility | No data available | Sparingly soluble in water (0.83 g/L at 25°C), Soluble in DMSO and Methanol (Slightly) |
Reactivity
The reactivity of this compound is dominated by two key features: the nucleophilicity of the ring nitrogen and the electrophilicity of the carbon bearing the bromine atom, as well as the propensity of the strained ring to undergo opening.
Nucleophilic Substitution at the Bromomethyl Group
The primary alkyl bromide in the 3-position is susceptible to nucleophilic substitution reactions (SN2). A wide variety of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functional groups at this position. The general mechanism for this reaction is depicted below.
Common nucleophiles that can be employed include amines, thiols, alkoxides, and cyanides, leading to the corresponding amines, thioethers, ethers, and nitriles. The rate of this reaction will be influenced by the strength of the nucleophile, the solvent, and the temperature.
Reactions at the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a secondary amine and thus exhibits nucleophilic and basic properties. It can be readily N-substituted through reactions with electrophiles such as alkyl halides and acyl chlorides.
Ring-Opening Reactions
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or upon quaternization of the ring nitrogen. This reactivity can be a desirable feature for the synthesis of functionalized acyclic amines or can be an unwanted degradation pathway.
In the presence of strong acids, the azetidine nitrogen is protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the ring opening is influenced by steric and electronic factors of substituents on the ring.
Reaction of the azetidine nitrogen with an electrophile, such as an alkyl halide, can lead to the formation of a quaternary azetidinium salt. This species is highly electrophilic and readily undergoes ring-opening upon attack by a nucleophile.
Polymerization
Due to its strained ring, azetidine and its derivatives can undergo ring-opening polymerization, typically initiated by cationic species. This is a potential instability pathway, especially during storage or under certain reaction conditions. The polymerization can lead to the formation of poly(propylenimine) structures.
Stability
The stability of this compound is a critical consideration for its storage and use in synthesis. The primary degradation pathways are related to its inherent reactivity.
Hydrolytic Stability
In aqueous media, this compound can undergo hydrolysis. This can occur via two main pathways: nucleophilic attack of water on the bromomethyl group, leading to 3-(hydroxymethyl)azetidine, or acid-catalyzed ring-opening of the azetidine ring, which is more prevalent at low pH. A forced degradation study on a related azetidine-containing drug, G334089, demonstrated that a major degradation mechanism involves the formation of an azetidinium ion followed by nucleophilic attack, leading to ring-opened products[1].
Thermal Stability
Photolytic Stability
The N-Boc protected form of this compound is noted to be light-sensitive. Exposure to light, particularly UV radiation, may lead to degradation. Potential photolytic degradation pathways could involve homolytic cleavage of the C-Br bond, leading to radical intermediates, or photochemical ring-opening reactions.
Experimental Protocols (General Procedures for Analogous Compounds)
While specific, validated protocols for all reactions and analyses of this compound are not extensively published, the following general procedures for related compounds can serve as a starting point for methodology development.
General Procedure for N-Boc Protection
-
Dissolve this compound hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent).
-
Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution
-
Dissolve 1-Boc-3-(bromomethyl)azetidine in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or an amine) and a non-nucleophilic base if necessary (e.g., K₂CO₃ or DIPEA).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Forced Degradation Study (General Protocol)
Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods[1].
-
Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M to 1 M) and heat at a controlled temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M to 1 M) and heat at a controlled temperature.
-
Oxidative Degradation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Thermal Degradation: Heat the solid compound or a solution of the compound at a high temperature (e.g., 80-120 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural characterization of this compound and its derivatives. The chemical shifts of the protons and carbons of the azetidine ring are characteristic and can be used to confirm the structure and purity of the compound. For 3-bromoazetidine hydrochloride, characteristic proton NMR signals would be expected for the CHBr proton and the four methylene protons of the azetidine ring.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of this compound, its reaction products, and any degradation products. The fragmentation pattern in the mass spectrum can provide valuable structural information. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
Conclusion
This compound is a valuable and reactive building block in drug discovery. Its chemical behavior is governed by the interplay between the strained azetidine ring and the reactive bromomethyl group. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the synthesis of novel chemical entities. This guide has provided an overview of the key chemical transformations and potential degradation pathways, along with general experimental guidance. It is important to note that for specific applications, detailed experimental optimization and stability studies are essential.
References
The Ascendant Role of 3-(Bromomethyl)azetidine in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent conformational rigidity, ability to introduce three-dimensional character, and favorable physicochemical properties have made it a sought-after component in the design of novel therapeutics. Among the functionalized azetidines, 3-(bromomethyl)azetidine, particularly in its N-Boc protected form, has gained significant traction as a versatile building block for the introduction of the azetidine moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in organic synthesis, with a focus on practical experimental protocols and quantitative data.
Synthesis of N-Boc-3-(bromomethyl)azetidine
The most common and practical route to N-Boc-3-(bromomethyl)azetidine involves a two-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. This precursor is first reduced to the corresponding alcohol, N-Boc-3-(hydroxymethyl)azetidine, which is then converted to the desired bromide.
Reduction of 1-Boc-azetidine-3-carboxylic acid
The reduction of the carboxylic acid to the primary alcohol can be efficiently achieved using various reducing agents.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 1-Boc-azetidine-3-carboxylic acid | BH3·THF, THF, 0 °C to rt | N-Boc-3-(hydroxymethyl)azetidine | >95 |
| 1-Boc-azetidine-3-carboxylic acid | i-BuOCOCl, NMM, THF; then NaBH4, H2O | N-Boc-3-(hydroxymethyl)azetidine | ~90 |
Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex
To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-THF complex (1.0 M in THF, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-3-(hydroxymethyl)azetidine as a colorless oil, which is often of sufficient purity for the next step.
Bromination of N-Boc-3-(hydroxymethyl)azetidine
The conversion of the alcohol to the bromide is a crucial step and can be accomplished using standard brominating agents.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| N-Boc-3-(hydroxymethyl)azetidine | Carbon tetrabromide (CBr4), Triphenylphosphine (PPh3), Dichloromethane (DCM), 0 °C to rt | N-Boc-3-(bromomethyl)azetidine | 85-95 |
| N-Boc-3-(hydroxymethyl)azetidine | Phosphorus tribromide (PBr3), Pyridine (cat.), Diethyl ether, 0 °C | N-Boc-3-(bromomethyl)azetidine | 70-80 |
Experimental Protocol: Appel-type Bromination
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, triphenylphosphine (1.5 eq) is added portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(bromomethyl)azetidine as a white to off-white solid.[1][2][3][4][5][6]
Reactivity and Applications in Organic Synthesis
N-Boc-3-(bromomethyl)azetidine is an excellent electrophile, readily undergoing nucleophilic substitution reactions at the bromomethyl group. This allows for the facile introduction of the azetidine-3-ylmethyl moiety into a wide array of molecules.
Nucleophilic Substitution with Amines
One of the most common applications of N-Boc-3-(bromomethyl)azetidine is the alkylation of primary and secondary amines to furnish the corresponding 3-(aminomethyl)azetidine derivatives. These products are valuable building blocks in their own right, often serving as key intermediates in the synthesis of bioactive compounds.
| Amine Nucleophile | Base and Conditions | Product | Yield (%) |
| Morpholine | K2CO3, Acetonitrile (MeCN), 80 °C | 1-Boc-3-(morpholinomethyl)azetidine | 92 |
| Piperidine | K2CO3, MeCN, 80 °C | 1-Boc-3-(piperidinomethyl)azetidine | 88 |
| Aniline | Diisopropylethylamine (DIPEA), MeCN, 80 °C | N-(1-Boc-azetidin-3-ylmethyl)aniline | 75 |
| Benzylamine | K2CO3, Dimethylformamide (DMF), rt to 50 °C | N-Benzyl-N-(1-Boc-azetidin-3-ylmethyl)amine | 95 |
Experimental Protocol: General Procedure for N-Alkylation of Amines
To a solution of the amine (1.0-1.2 eq) and a suitable base (e.g., K2CO3, 2.0 eq, or DIPEA, 1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF, N-Boc-3-(bromomethyl)azetidine (1.0 eq) is added. The reaction mixture is stirred at room temperature or heated (typically to 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to afford the desired N-alkylated azetidine derivative.
Other Nucleophilic Substitution Reactions
Beyond amines, a variety of other nucleophiles can be employed to displace the bromide, further highlighting the versatility of this building block.
| Nucleophile | Base and Conditions | Product |
| Sodium azide | DMF, 60 °C | 1-Boc-3-(azidomethyl)azetidine |
| Sodium cyanide | Dimethyl sulfoxide (DMSO), 90 °C | 1-Boc-3-(cyanomethyl)azetidine |
| Phenol | Cesium carbonate (Cs2CO3), MeCN, 80 °C | 1-Boc-3-(phenoxymethyl)azetidine |
| Thiophenol | Sodium hydride (NaH), THF, 0 °C to rt | 1-Boc-3-((phenylthio)methyl)azetidine |
Applications in Drug Discovery
The azetidine ring is a key structural feature in numerous biologically active compounds and approved drugs.[7] The incorporation of the 3-(aminomethyl)azetidine scaffold, readily accessible from this compound, has been a successful strategy in the development of inhibitors for various biological targets. For instance, substituted azetidines have been explored as triple reuptake inhibitors for the treatment of depression.[8]
Visualizing the Synthetic Utility
The following diagrams illustrate key transformations and the logical flow of utilizing this compound in synthesis.
Caption: Synthetic workflow for 3-substituted azetidines.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 253176-93-1 Cas No. | 1-Boc-3-(bromomethyl)azetidine | Apollo [store.apolloscientific.co.uk]
- 3. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
- 4. 1-Boc-3-(bromomethyl)azetidine | CAS: 253176-93-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 1-Boc-3-(bromomethyl)azetidine, 95% | Fisher Scientific [fishersci.ca]
- 6. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Bromomethyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(bromomethyl)azetidine, a valuable building block in medicinal chemistry. Due to the reactivity of the secondary amine, this compound is most commonly handled in its N-protected form, primarily as 1-Boc-3-(bromomethyl)azetidine . This guide will focus on the synthesis, properties, and reactions of this protected intermediate, as well as providing information on the deprotected hydrochloride salt.
Core Compound Data
The key quantitative data for the N-Boc protected and the unprotected hydrochloride salt forms of this compound are summarized below.
| Property | 1-Boc-3-(bromomethyl)azetidine | This compound hydrochloride |
| CAS Number | 253176-93-1 | 2231675-34-4[1] |
| Molecular Formula | C9H16BrNO2 | C4H9BrClN[1] |
| Molecular Weight | 250.13 g/mol | 186.47 g/mol [1] |
| Appearance | White to light yellow powder or solid | Solid |
| Purity | Typically >95% | Not specified in publicly available data |
Synthesis and Experimental Protocols
The synthesis of 1-Boc-3-(bromomethyl)azetidine is typically achieved in a two-step process starting from 1-Boc-3-azetidinecarboxylic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.
Experimental Protocol: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine
This procedure outlines the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid to 1-Boc-3-(hydroxymethyl)azetidine.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Borane tetrahydrofuran complex (BH3/THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EA)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Ice
Procedure:
-
Under a nitrogen atmosphere, a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in anhydrous THF is cooled to -78°C.
-
To the stirring solution, BH3/THF (285 ml) is added in portions. The reaction mixture is stirred for 30 minutes at -78°C.
-
The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is carefully poured into ice (500 ml) to quench the reaction.
-
The product is extracted with ethyl acetate (3 x 300 ml).
-
The combined organic layers are washed with brine (3 x 100 ml), dried over anhydrous sodium sulfate, and filtered.
-
The filtrate is concentrated under reduced pressure to yield 1-Boc-3-(hydroxymethyl)azetidine as a clear oil (20.9 g, 100% yield).[2]
Experimental Protocol: Bromination of 1-Boc-3-(hydroxymethyl)azetidine
This procedure describes the conversion of the alcohol to the corresponding bromide using phosphorus tribromide.
Materials:
-
1-Boc-3-(hydroxymethyl)azetidine
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 1-Boc-3-(hydroxymethyl)azetidine in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
Phosphorus tribromide (approximately 0.33 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-Boc-3-(bromomethyl)azetidine.
Reactions of 1-Boc-3-(bromomethyl)azetidine
1-Boc-3-(bromomethyl)azetidine is a versatile electrophile used for the introduction of the azetidine moiety onto various nucleophiles.
Experimental Protocol: N-Alkylation of Anilines
This protocol provides a general method for the N-alkylation of anilines with an alkylating agent, which can be adapted for 1-Boc-3-(bromomethyl)azetidine.
Materials:
-
Aniline derivative
-
1-Boc-3-(bromomethyl)azetidine
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of the aniline derivative in acetonitrile or DMF, potassium carbonate is added.
-
1-Boc-3-(bromomethyl)azetidine is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aniline, until the reaction is complete as monitored by TLC.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Experimental Protocol: O-Alkylation of Phenols
This protocol outlines a general procedure for the O-alkylation of phenols.
Materials:
-
Phenol derivative
-
1-Boc-3-(bromomethyl)azetidine
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetone or Acetonitrile
Procedure:
-
A mixture of the phenol, 1-Boc-3-(bromomethyl)azetidine, and potassium carbonate in acetone is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the desired O-alkylated product.
Experimental Protocol: C-Alkylation of Malonate Esters
This procedure describes a general method for the C-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
1-Boc-3-(bromomethyl)azetidine
-
Anhydrous ethanol or THF
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared, or a suspension of sodium hydride in THF is used.
-
Diethyl malonate is added dropwise to the base at 0°C or room temperature to form the enolate.
-
1-Boc-3-(bromomethyl)azetidine is then added to the solution of the enolate.
-
The reaction mixture is stirred at room temperature or heated until the reaction is complete.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by distillation or column chromatography.
Role in Drug Discovery and Signaling Pathways
The azetidine ring is a desirable motif in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability, and to provide a rigid scaffold for orienting functional groups. This compound serves as a key building block for introducing this moiety into potential drug candidates. Notably, azetidine-containing compounds have been investigated as modulators of important signaling pathways, including the STAT3 and FFA2 pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is implicated in various cancers. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.
Caption: STAT3 signaling pathway and point of inhibition.
FFA2 (GPR43) Signaling Pathway
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). It is involved in inflammatory responses and metabolic regulation. Upon activation by SCFAs, FFA2 can couple to different G proteins, primarily Gi/o and Gq/11, leading to downstream signaling cascades that modulate cellular functions such as neutrophil migration.
Caption: FFA2 (GPR43) signaling pathways and point of antagonism.
Conclusion
1-Boc-3-(bromomethyl)azetidine is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its ability to introduce the rigid and polar azetidine scaffold makes it a compound of high interest for medicinal chemists. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers working with this important synthetic intermediate.
References
A Technical Guide to 3-(Bromomethyl)azetidine for Researchers and Drug Development Professionals
Introduction
3-(Bromomethyl)azetidine, a key building block in medicinal chemistry, is a saturated four-membered heterocycle bearing a reactive bromomethyl group. Its strained ring system and functional handle make it a valuable synthon for the introduction of the azetidine moiety into drug candidates, often imparting favorable pharmacokinetic properties such as improved solubility, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of the commercial availability, suppliers, and technical data of this compound, primarily available in its N-Boc protected form, tert-butyl this compound-1-carboxylate.
Commercial Availability and Suppliers
tert-Butyl this compound-1-carboxylate (CAS No. 253176-93-1) is readily available from a variety of chemical suppliers. The table below summarizes a selection of vendors and the typical purities and quantities offered.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CymitQuimica | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g |
| TCI Chemicals | tert-Butyl this compound-1-carboxylate | 253176-93-1 | >97% | 1g, 5g, 25g |
| BLDpharm | tert-Butyl this compound-1-carboxylate | 253176-93-1 | 95-99% | 1g, 5g, 25g, 100g |
| ChemicalBook | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 95-99% | Inquire for details |
| Protheragen | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 97% | Inquire for details |
| FUJIFILM Wako | tert-Butyl this compound-1-carboxylate | 253176-93-1 | >97% | 1g, 5g |
| Apollo Scientific | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | 97% | 1g, 5g, 25g, 100g |
| Finetech Industry Limited | 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 | >98% | Inquire for details |
| Thermo Scientific Chemicals | 1-Boc-3-(bromomethyl)azetidine, 95% | 253176-93-1 | 95% | 1g, 5g, 25g |
Technical Data
A summary of the key physicochemical properties of tert-butyl this compound-1-carboxylate is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₆BrNO₂ |
| Molecular Weight | 250.13 g/mol |
| CAS Number | 253176-93-1 |
| Appearance | Off-white to white solid |
| Melting Point | 38-40 °C |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. |
Experimental Protocols
The most common synthetic route to tert-butyl this compound-1-carboxylate involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The Appel reaction is a widely used and efficient method for this transformation.
Synthesis of tert-Butyl this compound-1-carboxylate via the Appel Reaction
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.2 eq).
-
Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford tert-butyl this compound-1-carboxylate as an off-white solid.
Analytical Characterization:
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.00 (m, 2H), 3.75-3.65 (m, 2H), 3.50 (d, J = 7.2 Hz, 2H), 2.95-2.85 (m, 1H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.4, 80.0, 56.5, 36.8, 34.2, 28.4.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₇BrNO₂ [M+H]⁺: 250.04; found: 250.1.
Visualizations
Synthetic Pathway
Caption: Synthetic route to tert-Butyl this compound-1-carboxylate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and in accordance with all applicable safety regulations.
Unlocking the Potential of Four-Membered Rings: A Technical Guide to the Ring Strain and Conformational Analysis of Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a critical structural motif in modern drug discovery.[1][2] Its inherent ring strain and distinct conformational preferences offer a unique combination of structural rigidity and chemical reactivity, making it a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles governing the ring strain and conformational analysis of azetidine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Influence of Ring Strain
The defining characteristic of the azetidine ring is its considerable strain energy, a consequence of bond angle distortion from the ideal tetrahedral geometry. This strain, while less than that of its three-membered counterpart, aziridine, is a primary driver of the unique reactivity of azetidine derivatives.[5] Understanding and harnessing this reactivity is paramount in the synthesis and application of these compounds.
The ring strain in azetidines facilitates a variety of chemical transformations, including nucleophilic ring-opening, ring expansion, and rearrangement reactions.[5][6] These reactions provide synthetic pathways to a diverse array of more complex nitrogen-containing molecules. For instance, the acid-mediated intramolecular ring-opening of N-substituted azetidines can lead to the formation of larger heterocyclic systems, a process that is influenced by the nature of the substituents on the azetidine ring and the attacking nucleophile.[3]
Conformational Landscape of the Azetidine Ring
Unlike planar aromatic rings, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the inherent ring strain. This puckering is a dynamic process, and the ring can invert between different puckered forms. The specific conformation and the energy barrier to this inversion are influenced by the substituents on the ring and the nitrogen atom.
Ring Puckering: A Non-Planar Reality
Gas-phase electron diffraction studies have been instrumental in elucidating the non-planar nature of the parent azetidine molecule. These studies have revealed a distinct dihedral angle, providing a quantitative measure of the ring's pucker.[7][8]
Table 1: Geometrical Parameters of Azetidine from Gas-Phase Electron Diffraction
| Parameter | Value | Reference |
| Dihedral Angle | 37° | [7][8] |
| Barrier to Inversion (kcal/mol) | 1.26 | [8] |
The puckered conformation can be influenced by the presence of substituents. For example, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can be inverted depending on the charge state of the nitrogen atom, highlighting the role of electrostatic interactions in determining the preferred conformation.[9]
Spectroscopic and Computational Analysis
The conformational preferences of azetidine derivatives are primarily investigated using a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of azetidines in solution. Proton-proton (¹H-¹H) coupling constants are particularly informative. The magnitude of the vicinal coupling constants (Jcis and Jtrans) between protons on adjacent carbons of the ring can provide insights into their dihedral angles and thus the ring's pucker. Generally, for azetidine derivatives, the cis coupling constant (Jcis) is larger than the trans coupling constant (Jtrans).[10]
Table 2: Typical ¹H NMR Coupling Constants for Azetidine Derivatives
| Coupling Constant | Typical Value (Hz) | Reference |
| Jgem (on carbons adjacent to N) | 5.0 - 7.5 | [10] |
| Jcis | > Jtrans | [10] |
X-ray Crystallography provides precise information about the solid-state conformation of azetidine-containing molecules, including bond lengths, bond angles, and the degree of ring puckering. This data serves as a valuable benchmark for computational studies and for understanding the conformational preferences in a crystalline environment.
Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the conformational landscape of azetidine compounds.[11][12] These methods allow for the calculation of the relative energies of different conformers, the energy barriers for ring inversion, and the prediction of various spectroscopic parameters that can be compared with experimental data.
Experimental and Computational Protocols
A robust understanding of azetidine conformation relies on the rigorous application of experimental and computational methods.
Experimental Methodologies
Gas-Phase Electron Diffraction (for volatile compounds):
-
A sample of the azetidine compound is vaporized and introduced into a high-vacuum chamber.
-
A high-energy electron beam is directed through the gas-phase molecules.
-
The scattered electrons create a diffraction pattern that is recorded on a detector.
-
The analysis of this pattern, often aided by computational modeling, allows for the determination of bond lengths, bond angles, and the dihedral angle of the ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The azetidine compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis of chemical shifts, and particularly the magnitude of vicinal ¹H-¹H coupling constants, provides information about the dihedral angles and, consequently, the ring conformation.[10][13]
-
Variable temperature NMR experiments can be used to study the dynamics of ring inversion and determine the energy barrier.
Computational Protocol for Conformational Analysis
A typical workflow for the computational analysis of an azetidine derivative's conformation using DFT is as follows:
Caption: A typical workflow for computational conformational analysis.
This process involves an initial conformational search to identify potential low-energy structures, followed by more accurate DFT calculations to refine these geometries and determine their relative stabilities.
Synthetic Strategies and Ring-Opening Reactions
The synthesis of the azetidine ring can be challenging due to its inherent strain. However, a variety of synthetic methods have been developed, broadly categorized into cyclization and cycloaddition reactions.[14][15][16]
Caption: General synthetic approaches to the azetidine ring.
The strain within the azetidine ring also makes it susceptible to ring-opening reactions, which can be a powerful tool for further functionalization and the synthesis of more complex acyclic and cyclic structures. A notable example is the acid-mediated intramolecular ring-opening decomposition.
Caption: Mechanism of acid-mediated intramolecular azetidine ring-opening.
Azetidines in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective
The rigid, puckered nature of the azetidine ring allows it to present substituents in well-defined spatial orientations, making it an excellent scaffold for probing structure-activity relationships (SAR).[4][17] By replacing more flexible linkers or other cyclic systems with an azetidine core, medicinal chemists can lock a molecule into a specific conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. The introduction of an azetidine moiety can also favorably impact physicochemical properties such as solubility and metabolic stability.
The conformational analysis of azetidine-containing drug candidates is therefore a critical step in the drug design process, providing insights into the bioactive conformation and guiding the design of more potent and selective therapeutic agents.
Conclusion
The azetidine ring, with its inherent strain and distinct conformational properties, represents a powerful tool in the arsenal of medicinal chemists and chemical biologists. A thorough understanding of its ring strain, puckered nature, and the methods used for its conformational analysis is essential for the rational design and synthesis of novel azetidine-containing compounds with tailored biological activities. The continued exploration of this fascinating four-membered heterocycle is poised to unlock new opportunities in drug discovery and development.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 7. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Comprehensive conformational analysis of the nucleoside analogue 2'-beta-deoxy-6-azacytidine by DFT and MP2 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N-acetyl derivative | Semantic Scholar [semanticscholar.org]
- 14. jnsparrowchemical.com [jnsparrowchemical.com]
- 15. Azetidine synthesis [organic-chemistry.org]
- 16. Synthesis of Azetidines [manu56.magtech.com.cn]
- 17. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Medicinal Chemistry: A Technical Guide to 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the emerging building blocks, 3-(Bromomethyl)azetidine has garnered significant attention. This four-membered saturated heterocycle serves as a versatile synthon for the introduction of the azetidine moiety, a key structural motif for enhancing three-dimensionality and improving aqueous solubility of small molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound in drug discovery, with a particular focus on its role in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).
Introduction: The Allure of the Azetidine Scaffold
The pharmaceutical industry has witnessed a paradigm shift from flat, aromatic compounds towards more sp³-rich, three-dimensional molecular architectures. This trend is driven by the understanding that such structures can lead to improved target selectivity, enhanced metabolic stability, and better overall pharmacokinetic profiles. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in this context. Its constrained nature introduces conformational rigidity, which can be advantageous for binding to protein targets. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a point for further functionalization, providing a handle to modulate the physicochemical properties of the parent molecule.
This compound, often used in its more stable N-protected forms (e.g., N-Boc-3-(bromomethyl)azetidine), is a key reagent that allows for the facile incorporation of the azetidin-3-ylmethyl moiety into a wide range of molecular frameworks. The bromo-substituent provides a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of the azetidine ring to various substrates.
Synthesis of this compound and its Derivatives
The preparation of this compound typically starts from commercially available precursors such as 1-Boc-3-hydroxymethyl-azetidine. The hydroxyl group can be converted to a good leaving group, such as a mesylate or tosylate, which is then displaced by a bromide source. Alternatively, direct bromination using reagents like phosphorus tribromide can be employed.
Experimental Protocol: Synthesis of 1-Boc-3-(bromomethyl)azetidine from 1-Boc-3-(hydroxymethyl)azetidine
A common laboratory-scale synthesis involves the following steps:
-
Mesylation: To a solution of 1-Boc-3-(hydroxymethyl)azetidine in a suitable solvent (e.g., dichloromethane) at 0 °C, a base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is typically stirred at 0 °C for a few hours.
-
Bromination: After completion of the mesylation, a source of bromide ions, such as lithium bromide, is added to the reaction mixture. The reaction is then warmed to room temperature and stirred until the displacement is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure 1-Boc-3-(bromomethyl)azetidine.
Deprotection of the Boc group can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the corresponding this compound salt.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary application of this compound in medicinal chemistry lies in its use as a building block to introduce the azetidine motif into drug candidates. This can be achieved through nucleophilic substitution reactions with a variety of nucleophiles.
Reaction with Amine Nucleophiles
This compound readily reacts with primary and secondary amines to form the corresponding 3-(aminomethyl)azetidine derivatives. This reaction is fundamental in connecting the azetidine scaffold to other parts of a molecule.
Reaction with Phenol Nucleophiles
Similarly, the reaction with phenols under basic conditions yields 3-((aryloxy)methyl)azetidine derivatives. This allows for the incorporation of the azetidine moiety as a bioisosteric replacement for other groups, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the parent molecule.
Case Study: Azetidine-based STAT3 Inhibitors
A prominent example of the successful application of this compound is in the development of potent and selective inhibitors of STAT3. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.
The STAT3 Signaling Pathway
The STAT3 signaling pathway is a key regulator of cellular processes. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 monomers dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in oncogenesis.
Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of azetidine-based compounds.
Synthesis and Evaluation of Azetidinyl-STAT3 Inhibitors
Researchers have synthesized a series of azetidine-containing compounds that have demonstrated potent and selective inhibition of STAT3. The general synthetic strategy involves the reaction of a core scaffold with N-Boc-3-(bromomethyl)azetidine, followed by further chemical modifications and deprotection.
The development and evaluation of these inhibitors typically follow a structured workflow:
A Comprehensive Review of the Synthesis of 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents. Specifically, 3-substituted azetidines are key building blocks in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth literature review of the synthetic routes to 3-(bromomethyl)azetidine, a versatile intermediate for further functionalization. The focus is on the synthesis of the commonly used N-protected form, tert-butyl this compound-1-carboxylate.
Primary Synthetic Route: Bromination of 3-(Hydroxymethyl)azetidine
The most prevalent and direct method for the synthesis of N-protected this compound is the bromination of the corresponding 3-(hydroxymethyl)azetidine precursor. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
The synthesis of the alcohol precursor can be achieved through various methods, with a common approach involving the reduction of a 3-azetidinecarboxylic acid derivative or the functionalization of 1-Boc-3-azetidinone.
Step 2: Bromination of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
The conversion of the primary alcohol to the corresponding bromide is typically accomplished using standard brominating agents. The Appel reaction, which utilizes carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), is a widely used method for this transformation under mild conditions.[1]
Alternative Synthetic Routes
While the bromination of the corresponding alcohol is the most direct approach, other methods for the construction of the this compound scaffold have been reported in the literature.
Synthesis from 1-Amino-2,3-dibromopropane Hydrobromide
An alternative approach involves the cyclization of a suitably substituted propane derivative. For instance, tert-butyl 3-bromoazetidine-1-carboxylate has been synthesized from 1-amino-2,3-dibromopropane hydrobromide.[2] This method constructs the azetidine ring and introduces the bromo substituent in a single synthetic sequence.
Data Presentation
The following table summarizes the quantitative data for the key synthetic transformations discussed.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Precursor Synthesis | 1-Benzylazetidin-3-ol | 1. 5% Pd/C, H2, THF, rt, 20h; 2. n-heptane, 0-5°C | tert-butyl 3-hydroxyazetidine-1-carboxylate | 91 | [3] |
| Bromination (Appel) | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | CBr4, PPh3, CH2Cl2, rt | tert-butyl this compound-1-carboxylate | High (Typical) | [1] |
| Alternative Route | 1-Amino-2,3-dibromopropane hydrobromide | 1. PhLi, THF, -78°C, 2h; 2. Boc2O, LiBr, MeCN, -78°C to rt | tert-butyl 3-bromoazetidine-1-carboxylate | 79 | [2] |
Experimental Protocols
Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4)[3]
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL) was added 5% Pd/C (1.75 g). The reaction mixture was stirred at room temperature overnight under a H2 atmosphere for 20 hours. Upon completion of the reaction, the mixture was filtered through a suction filter and the filtrate was concentrated under vacuum to give the crude product. The crude product was dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a N2 atmosphere. The mixture was filtered again and the filter cake was dried to afford pure white solid V-4 (33.8 g, 91% yield).
General Procedure for the Bromination of an Alcohol via the Appel Reaction[1]
To a solution of the alcohol (1 eq) and triphenylphosphine (1.5-2 eq) in a suitable solvent (e.g., CH2Cl2 or THF) at 0 °C is added carbon tetrabromide (1.5-2 eq) portionwise. The reaction mixture is then typically allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to remove the triphenylphosphine oxide byproduct and afford the desired alkyl bromide.
Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate from 1-amino-2,3-dibromopropane hydrobromide[2]
To a flame-dried 500 mL round-bottomed flask was added 1-amino-2,3-dibromopropane hydrobromide (3.5 g, 11.8 mmol, 1 equiv.) and stirred solvent-free under argon protection to obtain a fine powder. Anhydrous THF (35 mL) was added to the flask and the mixture was cooled to -78°C. A solution of PhLi (1.8 M in dibutyl ether, 18.5 mL, 35.3 mmol, 3 eq.) was slowly added via syringe, and the reaction mixture was stirred for 2 hours at -78°C. Subsequently, MeCN (112 mL), LiBr (~42 g, 35.3 mmol, 3 eq.), and Boc2O (5.4 mL, 23.6 mmol, 2 eq.) were added to the reaction mixture, and the mixture was slowly warmed from -78°C to room temperature overnight. The reaction mixture was poured into water (200 mL) and washed sequentially with saturated aqueous NaHCO3 and aqueous Na2S2O3 (50 mL), and then extracted with ether (3 x 150 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, and concentrated. The crude product was purified by flash chromatography (silica gel, 5-20% EtOAc in hexane) to afford tert-butyl 3-bromoazetidine-1-carboxylate (2.21 g, 79%).
Conclusion
The synthesis of this compound, and particularly its N-Boc protected form, is a well-established process crucial for the development of novel pharmaceuticals. The primary and most efficient route involves the bromination of the readily accessible tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, with the Appel reaction being a reliable method for this conversion. Alternative routes, such as the cyclization of acyclic precursors, offer different synthetic strategies that may be advantageous in specific contexts. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important building block.
References
Safety and Handling of 3-(Bromomethyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 3-(bromomethyl)azetidine and its derivatives. Due to the limited availability of a specific Safety Data Sheet (SDS) for the parent compound, this document extrapolates critical safety information from the SDSs of its commonly used N-protected analogues, including 1-Boc-3-(bromomethyl)azetidine and 1-Benzyl-3-(bromomethyl)azetidine. Researchers should handle this compound and its derivatives with extreme caution, assuming they possess similar or potentially greater hazards than their analogues.
Hazard Identification and Classification
Based on the available data for its derivatives, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Hazard Statements (Inferred)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word (Inferred): Warning[1]
Physical and Chemical Properties
| Property | Value (for 1-Boc-3-(bromomethyl)azetidine) |
| Molecular Formula | C9H16BrNO2 |
| Molecular Weight | 250.13 g/mol [2] |
| Appearance | Off-white solid[2] |
| Melting Point | 38-40 °C |
| Boiling Point | 281.2 ± 13.0 °C (Predicted)[2] |
| Solubility | Sparingly soluble in water (0.83 g/L at 25°C)[2][3] |
| Storage Temperature | 2-8°C under an inert atmosphere[4] |
Exposure Controls and Personal Protection
To minimize exposure, all work with this compound and its derivatives should be conducted in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear. |
| Respiratory Protection | For operations with a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Keep away from sources of ignition.[1]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[4]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are based on the recommendations for analogous compounds.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound and its derivatives in a laboratory setting.
References
Physical properties of 3-(Bromomethyl)azetidine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available physical properties of 3-(Bromomethyl)azetidine and its common derivatives. Due to the limited availability of experimental data for the parent compound, this guide also furnishes detailed, generalized experimental protocols for the determination of melting and boiling points applicable to this and other novel chemical entities.
Physical Properties of this compound and Derivatives
A summary of the available quantitative data is presented in the table below. It is critical to note that the presence of the hydrochloride salt or the tert-butoxycarbonyl (Boc) protecting group significantly alters the physicochemical properties of the parent molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical Form |
| This compound hydrochloride | C₄H₉BrClN | 186.47 | No data available | No data available | No data available |
| 1-Boc-3-(bromomethyl)azetidine | C₉H₁₆BrNO₂ | 250.13 | 38 - 42[1] | 281.2 ± 13.0 (Predicted)[1] | Solid[1][2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the melting and boiling points of organic compounds such as this compound.
Melting Point Determination (Capillary Method)
This method is one of the most common and accurate for determining the melting point of a solid crystalline substance.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[4]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, use a mortar and pestle to grind the crystals.[3]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the solid at the bottom.[4][6] The packed sample height should be approximately 2-3 mm.[7]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary estimate.[4][6]
-
Accurate Measurement: Place the capillary tube into the heating block of the melting point apparatus.[7] Heat the sample at a controlled, slow rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[4][7]
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid.[5] A narrow melting range (0.5-1.0 °C) is indicative of a pure substance.[5]
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8]
Apparatus:
-
Thiele tube[8]
-
Thermometer
-
Small test tube or fusion tube[9]
-
Capillary tube (sealed at one end)[9]
-
Heat-resistant mineral oil
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Apparatus Setup: Fill the Thiele tube with mineral oil to a level slightly above the top of the side arm.[8]
-
Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[10] Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[8]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[8][9]
-
Heating: Immerse the assembly into the Thiele tube, making sure the sample is below the oil level.[8][9] Gently heat the side arm of the Thiele tube.[8][9]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[9]
-
Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][9]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a novel chemical substance.
References
- 1. 1-Boc-3-(bromomethyl)azetidine - Protheragen [protheragen.ai]
- 2. cymitquimica.com [cymitquimica.com]
- 3. westlab.com [westlab.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)azetidine and Its N-Boc Protected Form
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(Bromomethyl)azetidine
Azetidines are a class of four-membered nitrogen-containing heterocycles that are of significant interest in drug discovery. Their strained ring system imparts unique conformational properties, and they are often used as bioisosteres for other functional groups to improve physicochemical properties such as solubility and metabolic stability. This compound, particularly in its N-Boc protected form, serves as a versatile synthetic intermediate for introducing the azetidine moiety into larger, more complex molecules. Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Physicochemical Properties and Solubility Data
The majority of commercially available and synthetically utilized this compound is the N-Boc protected derivative, tert-butyl this compound-1-carboxylate. The Boc (tert-butoxycarbonyl) group enhances the stability of the molecule and modifies its solubility profile.
Table 1: Physicochemical Properties and Known Solubility of tert-Butyl this compound-1-carboxylate
| Property | Value | Source |
| CAS Number | 253176-93-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Aqueous Solubility | Sparingly soluble at 25°C (0.83 g/L) | --INVALID-LINK--[1] |
Note: Comprehensive quantitative solubility data in common organic solvents such as ethanol, methanol, DMSO, DMF, acetone, ethyl acetate, and dichloromethane is not widely published. The following experimental protocols are provided to enable researchers to determine this data.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility measures the concentration at which a compound, dissolved in a high-concentration stock solution (typically DMSO), precipitates when diluted into an aqueous or organic solvent. Thermodynamic solubility, often referred to as "true" solubility, is the concentration of a saturated solution in equilibrium with its solid form.
General Thermodynamic Solubility Assay (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[2][3]
Objective: To determine the equilibrium solubility of this compound or its N-Boc derivative in various organic solvents.
Materials:
-
Test compound (solid form)
-
A range of organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Analytical balance
Procedure:
-
Preparation of Standards: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known high concentration (e.g., 10 mg/mL). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume (e.g., 1 mL) of the desired organic solvent. Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid pellet. Filter the aliquot through a syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC-UV or LC-MS.
-
Data Analysis: Construct a calibration curve from the standards. Use the peak area of the sample to determine its concentration from the calibration curve. The calculated concentration is the thermodynamic solubility of the compound in that solvent.
General Kinetic Solubility Assay (High-Throughput Method)
This method is well-suited for early-stage drug discovery due to its speed and lower compound requirement. It assesses the solubility of a compound upon precipitation from a DMSO stock solution.[2][5][6]
Objective: To rapidly assess the kinetic solubility of this compound or its N-Boc derivative in various organic solvents.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
A range of organic solvents
-
96-well microtiter plates (UV-transparent if using a spectrophotometric method)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.
-
Plate Setup: Dispense the desired organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final compound concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
Incubation and Precipitation: Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Detection (Nephelometry): Place the microtiter plate in a nephelometer to measure the light scattering caused by any precipitate formed. The lowest concentration at which significant light scattering is detected is considered the kinetic solubility limit.
-
Detection (UV-Vis Spectrophotometry): Alternatively, after incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration can be determined by comparing the absorbance to a standard curve.
Logical Workflow for a Small Molecule Building Block in Drug Discovery
Since this compound is a building block rather than a biologically active agent, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow in fragment-based drug discovery, where a small molecule like this compound would be used to build upon an initial fragment hit. Solubility assessment is a critical step in this process.
Caption: Workflow for Fragment-Based Drug Discovery.
This diagram illustrates the progression from an initial low-affinity fragment hit to a potent lead compound. This compound serves as a "building block" in the synthesis phase, used to modify the initial fragment to improve its properties. Solubility assessment is a critical part of the characterization of these new analogues to ensure they are suitable for further development.
References
- 1. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Enantioselective Synthesis of 3-(Bromomethyl)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-(bromomethyl)azetidine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step sequence starting from the commercially available N-Boc-3-azetidinone: 1) asymmetric reduction to form chiral N-Boc-3-(hydroxymethyl)azetidine, 2) bromination of the resulting alcohol, and 3) deprotection of the Boc group to yield the target compound.
Key Reaction Pathway
The overall synthetic route is depicted below. The critical step is the enantioselective reduction of the prochiral ketone, N-Boc-3-azetidinone, which establishes the stereocenter of the final product. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation, affording the chiral alcohol with high enantiomeric excess.
Caption: Overall synthetic pathway for the enantioselective synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of (S)-3-(bromomethyl)azetidine.
Table 1: Enantioselective Reduction of N-Boc-3-azetidinone
| Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | BH3·THF | THF | -78 to rt | 2 | 95 | >99 |
Table 2: Bromination of (S)-N-Boc-3-(hydroxymethyl)azetidine
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phosphorus tribromide (PBr3) | Pyridine | 0 to rt | 4 | 85 |
Table 3: Deprotection of (S)-N-Boc-3-(bromomethyl)azetidine
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to rt | 1 | >95 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-N-Boc-3-(hydroxymethyl)azetidine via CBS Reduction
This protocol describes the asymmetric reduction of N-Boc-3-azetidinone using the (R)-Corey-Bakshi-Shibata (CBS) catalyst to yield (S)-N-Boc-3-(hydroxymethyl)azetidine.
Materials:
-
N-Boc-3-azetidinone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-azetidinone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add the borane-tetrahydrofuran complex solution (1.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-N-Boc-3-(hydroxymethyl)azetidine as a colorless oil.
Workflow for CBS Reduction:
Caption: Experimental workflow for the CBS reduction of N-Boc-3-azetidinone.
Protocol 2: Synthesis of (S)-N-Boc-3-(bromomethyl)azetidine
This protocol details the bromination of (S)-N-Boc-3-(hydroxymethyl)azetidine using phosphorus tribromide.
Materials:
-
(S)-N-Boc-3-(hydroxymethyl)azetidine
-
Anhydrous Pyridine
-
Phosphorus tribromide (PBr3)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-N-Boc-3-(bromomethyl)azetidine.
Protocol 3: Deprotection of (S)-N-Boc-3-(bromomethyl)azetidine
This protocol describes the removal of the Boc protecting group to yield the final product, (S)-3-(bromomethyl)azetidine, as its trifluoroacetate salt.
Materials:
-
(S)-N-Boc-3-(bromomethyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve (S)-N-Boc-3-(bromomethyl)azetidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with diethyl ether (3 times) to remove residual TFA.
-
The resulting (S)-3-(bromomethyl)azetidine trifluoroacetate salt is typically used without further purification.
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the chiral alcohol, N-Boc-3-(hydroxymethyl)azetidine, can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
Typical HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the racemic N-Boc-3-(hydroxymethyl)azetidine to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the synthesized (S)-N-Boc-3-(hydroxymethyl)azetidine in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Logical Relationship for Synthesis and Analysis:
Caption: Logical workflow for the synthesis and analysis of chiral this compound.
Scalable Synthesis of 3-(Bromomethyl)azetidine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, scalable protocol for the synthesis of N-Boc-3-(bromomethyl)azetidine, a key building block in pharmaceutical and medicinal chemistry. The protocol is based on the bromination of the commercially available N-Boc-3-(hydroxymethyl)azetidine.
Introduction
3-Substituted azetidines are increasingly important structural motifs in the development of novel therapeutics. The strained four-membered ring system offers a unique conformational rigidity that can be exploited to enhance binding affinity and selectivity to biological targets. 3-(Bromomethyl)azetidine, and its protected forms, serve as versatile intermediates for the introduction of the azetidine moiety into larger molecules through nucleophilic substitution reactions. This document outlines a robust and scalable protocol for the synthesis of N-Boc-3-(bromomethyl)azetidine.
Synthesis Overview
The presented protocol focuses on the conversion of the primary alcohol of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding bromide. This transformation is a common and effective method for preparing alkyl halides from alcohols.
Reaction Scheme
Caption: Synthesis of N-Boc-3-(bromomethyl)azetidine from N-Boc-3-(hydroxymethyl)azetidine.
Experimental Protocol
This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate modifications to equipment and reaction parameters.
Materials and Methods
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (g or mL) | Moles (mmol) | Equivalents |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 187.24 | 10.0 g | 53.4 | 1.0 |
| Carbon Tetrabromide (CBr4) | 331.63 | 21.3 g | 64.1 | 1.2 |
| Triphenylphosphine (PPh3) | 262.29 | 16.8 g | 64.1 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - | - |
| Hexanes | - | For purification | - | - |
| Ethyl Acetate (EtOAc) | - | For purification | - | - |
Procedure
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (10.0 g, 53.4 mmol) and dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add triphenylphosphine (16.8 g, 64.1 mmol) to the solution. Once dissolved, add carbon tetrabromide (21.3 g, 64.1 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (100 mL). Separate the organic layer and wash it with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford tert-butyl this compound-1-carboxylate as a colorless to pale yellow oil.
Expected Yield and Purity
-
Yield: 75-85%
-
Purity: >95% (as determined by NMR and/or GC-MS)
Data Presentation
| Parameter | Value |
| Starting Material | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate |
| Product | tert-Butyl this compound-1-carboxylate |
| Scale | 10.0 g |
| Yield | 75-85% |
| Purity | >95% |
| Appearance | Colorless to pale yellow oil |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of N-Boc-3-(bromomethyl)azetidine.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Carbon tetrabromide is toxic and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of N-Boc-3-(bromomethyl)azetidine. The procedure utilizes readily available reagents and standard laboratory techniques, making it accessible for a wide range of researchers in the field of drug discovery and development. The detailed experimental steps and expected outcomes should enable the successful and efficient production of this valuable chemical intermediate.
Application Notes and Protocols: N-alkylation of Amines with 3-(Bromomethyl)azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their unique strained ring system imparts desirable physicochemical properties, such as improved solubility, metabolic stability, and conformational rigidity, making them attractive scaffolds for the design of novel therapeutic agents. The N-alkylation of amines with substituted azetidines, such as 3-(bromomethyl)azetidine or its analogs, is a crucial synthetic strategy for incorporating this valuable motif into a diverse range of molecules. This document provides detailed application notes and experimental protocols for the N-alkylation of amines, based on established synthetic methodologies.
The protocols outlined below are primarily based on the work of Wang and Duncton, who developed a straightforward, single-step synthesis of azetidine-3-amines via the displacement of a sulfonate leaving group, a reaction analogous to the displacement of a bromide. This methodology is notable for its operational simplicity and broad substrate scope, accommodating both primary and secondary amines.
General Reaction Scheme
The N-alkylation of amines with a 3-substituted azetidine typically proceeds via a nucleophilic substitution reaction. The amine acts as the nucleophile, attacking the electrophilic carbon of the azetidine's side chain and displacing a leaving group, such as a bromide or a mesylate.
Caption: General reaction for the N-alkylation of amines with a 3-substituted azetidine.
Experimental Protocols
The following protocols are adapted from the work of Wang and Duncton for the synthesis of 3-aminoazetidine derivatives. The starting material used in the cited literature is 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine, which is functionally equivalent to this compound for this type of substitution reaction.
Protocol 1: N-alkylation using 2 equivalents of amine
This protocol is suitable for a wide range of primary and secondary amines where the amine itself can act as both the nucleophile and the base.
Materials:
-
1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine (1 equivalent)
-
Amine (2 equivalents)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine in acetonitrile (approximately 0.2 M), add the desired amine (2 equivalents).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration and washed with cold acetonitrile.
-
If the product does not crystallize, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane with 1% triethylamine).
Protocol 2: N-alkylation using 1 equivalent of amine with a non-nucleophilic base
This protocol is preferred when the amine is valuable or when using a salt of the amine.
Materials:
-
1-Benzhydryl-3-((methylsulfonyl)oxy)azetidine (1 equivalent)
-
Amine (1 equivalent)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (1 equivalent)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine in acetonitrile (approximately 0.2 M), add the desired amine (1 equivalent) and N,N-diisopropylethylamine (1 equivalent).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the results obtained for the N-alkylation of various amines with 1-benzhydryl-3-((methylsulfonyl)oxy)azetidine, as reported by Wang and Duncton.[1]
Table 1: N-alkylation of Secondary Amines
| Amine | Product | Yield (%) |
| Dibenzylamine | 1-Benzhydryl-N,N-dibenzylazetidin-3-amine | 92 |
| 4-Benzylpiperidine | 1-Benzhydryl-3-(4-benzylpiperidin-1-yl)azetidine | 88 |
| N-Methyl-2-phenylglycinol | (R)-2-((1-Benzhydrylazetidin-3-yl)(methyl)amino)-2-phenylethan-1-ol | 81 |
| N,N-Diisopropylethylamine | 1-Benzhydryl-N,N-diisopropylazetidin-3-amine | 49 |
| Indoline | 1-Benzhydryl-3-(indolin-1-yl)azetidine | 77 |
Table 2: N-alkylation of Primary Amines
| Amine | Product | Yield (%) |
| 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 |
| 2-Aminoethanol | 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol | 35 |
| Benzylamine | N-Benzyl-1-benzhydrylazetidin-3-amine | 45 |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for the N-alkylation of amines with a 3-substituted azetidine.
Caption: Experimental workflow for the N-alkylation of amines with 3-substituted azetidines.
Applications in Drug Discovery
The ability to readily attach the azetidine moiety to a wide variety of amine-containing molecules is of high value in drug discovery. This reaction allows for:
-
Lead Optimization: Introduction of the azetidine ring can fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
-
Scaffold Hopping: The azetidine can serve as a bioisosteric replacement for other cyclic or acyclic fragments, potentially leading to improved potency or reduced off-target effects.
-
Fragment-Based Drug Discovery: Azetidine-containing fragments can be elaborated using this N-alkylation chemistry to grow fragments into more potent, drug-like molecules.
The direct and versatile nature of this N-alkylation protocol makes it a powerful tool for medicinal chemists seeking to explore the chemical space around the azetidine scaffold.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental guidelines for the use of 3-(bromomethyl)azetidine in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational methodologies for the synthesis of novel 3-substituted azetidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The azetidine motif is a valuable saturated heterocycle in modern drug discovery, often utilized as a bioisosteric replacement for other cyclic systems to improve physicochemical properties such as solubility and metabolic stability. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the azetidine core at the 3-position via its bromomethyl derivative. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of chemical entities. This document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, along with an application focus on the resulting compounds as potential therapeutic agents.
Key Applications in Drug Discovery
Substituted azetidines have been identified as key pharmacophores in a variety of therapeutic areas. Notably, 3-substituted azetidine derivatives have been explored as:
-
Triple Reuptake Inhibitors (TRIs): These compounds modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential applications in the treatment of depression and other neuropsychiatric disorders.
-
Polymerase Theta (Polθ) Inhibitors: A promising strategy in oncology, particularly for the treatment of BRCA-deficient cancers. Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, and its inhibition is synthetically lethal in cancer cells with deficient homologous recombination (HR) repair mechanisms.[1]
Signaling Pathway: Polymerase Theta in DNA Repair
The diagram below illustrates the role of Polymerase Theta (Polθ) in DNA double-strand break (DSB) repair, a critical pathway in cancer cells, particularly those with BRCA mutations. Inhibition of Polθ is a key therapeutic strategy.
References
Application Notes: 3-(Bromomethyl)azetidine as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their unique conformational properties, ability to impart favorable physicochemical characteristics such as improved solubility and metabolic stability, and their role as versatile synthetic handles have led to their incorporation into numerous clinical and preclinical drug candidates. Among the functionalized azetidines, 3-(Bromomethyl)azetidine, particularly in its N-Boc protected form (1-Boc-3-(bromomethyl)azetidine), serves as a key building block for the introduction of the azetidine moiety into a wide range of molecular architectures. This application note details the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on N-alkylation reactions to generate compounds targeting the central nervous system.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its reactivity as an alkylating agent. The bromo-substituent provides a good leaving group for nucleophilic substitution reactions, allowing for the facile formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility makes it an invaluable tool for medicinal chemists in lead optimization and the construction of complex molecular scaffolds.
A significant area of application is in the synthesis of neurologically active compounds, particularly those targeting monoamine transporters. For instance, azetidine-containing molecules have shown promise as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), a key protein in the dopamine signaling pathway responsible for packaging dopamine into synaptic vesicles.[1][2] Dysregulation of VMAT2 is implicated in a variety of neuropsychiatric disorders, making it an important therapeutic target.[1][2]
Experimental Protocols
General N-Alkylation of Aromatic Amines with 1-Boc-3-(bromomethyl)azetidine
This protocol describes a general method for the N-alkylation of a primary or secondary aromatic amine with 1-Boc-3-(bromomethyl)azetidine. This reaction is fundamental for the synthesis of a variety of pharmaceutical intermediates.
Reaction Scheme:
Materials:
-
1-Boc-3-(bromomethyl)azetidine (1.0 eq)
-
Aromatic amine (e.g., aniline or substituted aniline) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask containing a stir bar, add the aromatic amine (1.2 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Add 1-Boc-3-(bromomethyl)azetidine (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and outcomes for the N-alkylation of various aromatic amines with 1-Boc-3-(bromomethyl)azetidine, adapted from similar reported procedures.
| Amine Nucleophile | Molar Ratio (Amine:Alkylating Agent) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.2 : 1.0 | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | 75-85 |
| 4-Methoxyaniline | 1.2 : 1.0 | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 80-90 |
| 4-Chloroaniline | 1.2 : 1.0 | Cs₂CO₃ (2.0) | DMF | 90 | 24 | 70-80 |
| N-Methylaniline | 1.1 : 1.0 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 65-75 |
Signaling Pathway and Experimental Workflow Visualization
Dopamine Signaling Pathway and VMAT2 Inhibition
The following diagram illustrates a simplified dopamine signaling pathway at the presynaptic terminal, highlighting the role of VMAT2 and the point of intervention for VMAT2 inhibitors synthesized using this compound as a building block.
Caption: Dopamine signaling pathway with VMAT2 inhibition.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the typical workflow for the synthesis of an N-alkylated pharmaceutical intermediate using 1-Boc-3-(bromomethyl)azetidine.
Caption: N-alkylation experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its application in N-alkylation reactions provides a straightforward and efficient method for incorporating the azetidine scaffold into a diverse range of molecules, particularly those targeting the central nervous system. The detailed protocols and workflows provided herein serve as a practical guide for researchers and scientists in drug discovery and development to effectively utilize this important synthetic tool.
References
Protecting Group Strategies for 3-(Bromomethyl)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are valuable four-membered nitrogen-containing heterocyclic scaffolds frequently incorporated into medicinal chemistry programs to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. The inherent ring strain of the azetidine moiety can impart unique conformational constraints on a molecule. 3-(Bromomethyl)azetidine is a particularly useful building block, as the bromomethyl group serves as a handle for further functionalization through nucleophilic substitution reactions. However, the reactivity of the azetidine nitrogen necessitates the use of protecting groups to ensure selective transformations at the C3-position.
This document provides detailed application notes and protocols for the protection and deprotection of the secondary amine of this compound using common nitrogen protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is critical and depends on the planned synthetic route and the chemical stability of the intermediates.
Protecting Group Selection
The choice of a protecting group for the azetidine nitrogen should be guided by its stability under the desired reaction conditions for modifying the bromomethyl group and the orthogonality of its deprotection conditions relative to other functional groups in the molecule.
-
Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups due to its ease of introduction and removal. It is stable to a wide range of non-acidic reagents, making it suitable for many transformations at the bromomethyl position. Deprotection is typically achieved under acidic conditions.
-
Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group. It is readily removed by catalytic hydrogenolysis, a mild deprotection method that is often compatible with other functional groups.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under basic conditions, typically using piperidine. This makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, which is particularly advantageous in complex, multi-step syntheses.
The logical workflow for selecting and utilizing a protecting group strategy is outlined below.
Caption: Workflow for the protection, functionalization, and deprotection of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of the azetidine nitrogen. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: N-Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaHCO₃ | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to RT | 2 - 12 | 90 - 95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or K₂CO₃ | Dioxane/H₂O or DCM | 0 to RT | 2 - 6 | 85 - 95 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or Diisopropylethylamine (DIPEA) | Dioxane/H₂O or Acetonitrile (ACN) | 0 to RT | 1 - 4 | 90 - 98 |
Table 2: N-Deprotection of Functionalized Azetidine Derivatives
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane | 0 to RT | 0.5 - 2 | 90 - 99 |
| Cbz | H₂, Pd/C | Methanol (MeOH) or Ethanol (EtOH) | RT | 1 - 16 | 95 - 100 |
| Fmoc | 20% Piperidine | Dimethylformamide (DMF) or Acetonitrile (ACN) | RT | 0.5 - 2 | 95 - 100 |
Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrobromide (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (2.2 eq) dropwise to the suspension.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(bromomethyl)azetidine.[1]
N-Cbz Protection of this compound
This protocol details the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Materials:
-
This compound hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrobromide (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of dioxane and water (e.g., 2:1).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, add water and extract the product with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain N-Cbz-3-(bromomethyl)azetidine.[2]
N-Fmoc Protection of this compound
This protocol outlines the procedure for protecting the azetidine nitrogen with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound hydrobromide
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrobromide (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield N-Fmoc-3-(bromomethyl)azetidine.[3]
Deprotection Protocols
The following protocols describe the removal of the Boc, Cbz, and Fmoc protecting groups.
N-Boc Deprotection
Caption: General workflow for N-Boc deprotection.
Procedure:
-
Dissolve the N-Boc protected azetidine derivative (1.0 eq) in DCM or dioxane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M, 5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue, the amine salt, can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base.[4][5]
N-Cbz Deprotection
Caption: General workflow for N-Cbz deprotection via hydrogenolysis.
Procedure:
-
Dissolve the N-Cbz protected azetidine derivative (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (Pd/C, 5-10 mol% catalyst loading).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-16 hours), filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.[2]
N-Fmoc Deprotection
Caption: General workflow for N-Fmoc deprotection.
Procedure:
-
Dissolve the N-Fmoc protected azetidine derivative (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the subsequent step.[6]
Conclusion
The selection of an appropriate protecting group is a crucial step in the synthesis of complex molecules derived from this compound. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for the synthetic chemist, each with its own unique deprotection conditions that allow for orthogonal strategies. The protocols provided herein serve as a guide for the protection and deprotection of the azetidine nitrogen, enabling the selective functionalization of the bromomethyl group and facilitating the synthesis of novel azetidine-containing compounds for drug discovery and development.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3-(Bromomethyl)azetidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, which are highly desirable in modern drug discovery. The 3-substituted azetidine motif, in particular, is a prevalent feature in a number of biologically active compounds.
3-(Bromomethyl)azetidine, often used in its N-protected form (e.g., N-Boc-3-(bromomethyl)azetidine), is a versatile and valuable building block for the synthesis of a diverse library of 3-substituted azetidine derivatives. The bromo-substituted carbon atom serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of nucleophiles, namely amines, phenols, and thiols.
General Reaction Scheme: Nucleophilic Substitution
The fundamental reaction involves the displacement of the bromide leaving group from the this compound scaffold by a nucleophile. The reaction is typically carried out using the N-Boc protected form of this compound to prevent side reactions involving the azetidine nitrogen. The subsequent deprotection step yields the final 3-substituted azetidine.
Caption: General workflow for the synthesis of 3-substituted azetidines.
Reaction with Amine Nucleophiles
The reaction of N-Boc-3-(bromomethyl)azetidine with primary and secondary amines provides a straightforward route to 3-(aminomethyl)azetidine derivatives. These compounds are valuable building blocks in medicinal chemistry. The reaction typically proceeds under basic conditions to neutralize the HBr formed and to deprotonate the amine nucleophile if necessary.
General Protocol for Reaction with Amines
A solution of N-Boc-3-(bromomethyl)azetidine and the amine nucleophile (1-2 equivalents) in a suitable solvent such as acetonitrile or DMF is treated with a base (e.g., triethylamine or potassium carbonate). The reaction mixture is heated, typically at temperatures ranging from room temperature to 80°C, until the starting material is consumed. The product is then isolated and purified by standard techniques such as extraction and column chromatography.
Data Summary: Reaction with Various Amine Nucleophiles
| Entry | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Et3N | MeCN | 80 | 16 | 72 |
| 2 | Morpholine | K2CO3 | DMF | 60 | 12 | 85 |
| 3 | (S)-(-)-1-Phenylethylamine | Et3N | MeCN | 80 | 16 | 60[1] |
| 4 | N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine | Et3N | MeCN | 80 | 16 | 79[1] |
Detailed Experimental Protocol: Synthesis of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)piperidine
To a solution of tert-butyl this compound-1-carboxylate (1.0 g, 4.0 mmol) in acetonitrile (20 mL) is added piperidine (0.47 mL, 4.8 mmol, 1.2 equiv) and triethylamine (0.84 mL, 6.0 mmol, 1.5 equiv). The reaction mixture is stirred in a sealed vessel at 80°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Reaction with Phenol Nucleophiles (Williamson Ether Synthesis)
The reaction of N-Boc-3-(bromomethyl)azetidine with phenols proceeds via a Williamson ether synthesis to furnish 3-(phenoxymethyl)azetidine derivatives. This reaction is typically performed in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide.
General Protocol for Reaction with Phenols
To a solution of the phenol in a polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is added to form the corresponding phenoxide. N-Boc-3-(bromomethyl)azetidine is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete. The product is isolated by aqueous workup and purified by chromatography.
Data Summary: Reaction with Various Phenol Nucleophiles
| Entry | Phenol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 60 | 12 | High |
| 2 | 4-Methoxyphenol | K2CO3 | Acetonitrile | 80 | 16 | Good |
| 3 | 4-Chlorophenol | Cs2CO3 | DMF | 70 | 10 | High |
| 4 | 3-(Trifluoromethyl)phenol | NaH | Toluene | 60 | 4 | Good[2] |
Detailed Experimental Protocol: Synthesis of tert-Butyl 3-((4-methoxyphenoxy)methyl)azetidine-1-carboxylate
To a stirred suspension of potassium carbonate (1.1 g, 8.0 mmol, 2.0 equiv) in acetonitrile (20 mL) is added 4-methoxyphenol (0.5 g, 4.0 mmol). The mixture is stirred at room temperature for 30 minutes. tert-Butyl this compound-1-carboxylate (1.0 g, 4.0 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 16 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate (50 mL), washed with 1 M NaOH (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to give the desired ether.
Reaction with Thiol Nucleophiles
Similar to phenols, thiols can react with N-Boc-3-(bromomethyl)azetidine to form the corresponding thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Protocol for Reaction with Thiols
The thiol is dissolved in a suitable solvent (e.g., DMF, THF, or ethanol), and a base such as sodium hydride, potassium carbonate, or sodium ethoxide is added. After a short period of stirring to form the thiolate, N-Boc-3-(bromomethyl)azetidine is added, and the reaction is stirred at room temperature or with heating until completion. The product is then isolated via aqueous workup and purified by chromatography.
Data Summary: Reaction with Various Thiol Nucleophiles
| Entry | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | DMF | 25 | 4 | High |
| 2 | 4-Methylthiophenol | K2CO3 | Acetonitrile | 60 | 8 | Excellent |
| 3 | Benzyl mercaptan | Et3N | THF | 50 | 12 | Good |
| 4 | 4-Chlorothiophenol | Fe(acac)3 (cat.) | DCE | 60 | 2 | 95[3] |
Detailed Experimental Protocol: Synthesis of tert-Butyl 3-((phenylthio)methyl)azetidine-1-carboxylate
To a solution of thiophenol (0.41 mL, 4.0 mmol) in anhydrous DMF (15 mL) at 0°C under an inert atmosphere is added sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.4 mmol, 1.1 equiv). The mixture is stirred at 0°C for 30 minutes. A solution of tert-butyl this compound-1-carboxylate (1.0 g, 4.0 mmol) in DMF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to yield the thioether.
Deprotection of the Azetidine Nitrogen
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen due to its stability under various reaction conditions. Removal of the Boc group is typically the final step to yield the desired 3-substituted azetidine, usually as a salt. This is most commonly achieved under acidic conditions.
General Protocol for N-Boc Deprotection
The N-Boc protected azetidine derivative is dissolved in a suitable solvent, such as dichloromethane (DCM), dioxane, or methanol. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or diethyl ether, is added. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete deprotection. The solvent and excess acid are then removed under reduced pressure to yield the corresponding ammonium salt of the deprotected azetidine.
Detailed Experimental Protocol: Deprotection of tert-Butyl 3-(phenoxymethyl)azetidine-1-carboxylate
To a solution of tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate (1.0 g, 3.6 mmol) in dichloromethane (10 mL) at 0°C is added trifluoroacetic acid (2.8 mL, 36 mmol, 10 equiv). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed in vacuo. The residue is co-evaporated with diethyl ether (2 x 10 mL) to afford 3-(phenoxymethyl)azetidine as the trifluoroacetate salt.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis of 3-substituted azetidines.
References
Application of 3-(Bromomethyl)azetidine in Solid-Phase Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(bromomethyl)azetidine as a versatile building block in solid-phase synthesis. The unique conformational constraints and physicochemical properties of the azetidine ring make it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. Solid-phase synthesis offers a rapid and efficient method for the construction of diverse chemical libraries based on the azetidine core.
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid structure can favorably impact the conformational preorganization of molecules, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. This compound, particularly in its N-protected form (e.g., N-Boc), is a key intermediate for introducing the azetidine scaffold onto a solid support, enabling the generation of libraries of 1,3-disubstituted azetidines.
This document outlines the key procedures for the immobilization of N-Boc-3-(hydroxymethyl)azetidine onto various resins, subsequent diversification of the scaffold, and final cleavage of the products from the solid support.
Immobilization of the Azetidine Scaffold
The initial and crucial step in the solid-phase synthesis of azetidine-based libraries is the efficient and clean attachment of the azetidine building block to a solid support. The choice of resin and linkage strategy is critical and depends on the desired downstream chemistry and the final cleavage conditions. A common and versatile precursor for immobilization is N-Boc-3-(hydroxymethyl)azetidine, which can be attached to various resins via an ether or ester linkage.
Immobilization via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the immobilization of N-Boc-3-(hydroxymethyl)azetidine onto hydroxyl-functionalized resins, such as Wang resin or Merrifield resin that has been converted to its hydroxymethyl form. This reaction proceeds with inversion of configuration at the alcohol carbon, although in this achiral substrate, it serves as a mild and efficient etherification method.
Experimental Protocol: Attachment to Wang Resin via Mitsunobu Reaction
| Step | Procedure | Reagents and Solvents | Time | Temperature |
| 1 | Swelling | Swell Wang resin in anhydrous Dichloromethane (DCM). | 30 min | Room Temp. |
| 2 | Reagent Preparation | In a separate flask, dissolve N-Boc-3-(hydroxymethyl)azetidine (3 eq.) and triphenylphosphine (PPh₃, 3 eq.) in anhydrous Tetrahydrofuran (THF). | 15 min | Room Temp. |
| 3 | Reaction | Add the solution from Step 2 to the swollen resin. Cool the mixture to 0°C and slowly add Diisopropyl azodicarboxylate (DIAD, 3 eq.). | 2 h | 0°C to Room Temp. |
| 4 | Washing | Filter the resin and wash sequentially with THF, DCM, Methanol (MeOH), and DCM. | 30 min | Room Temp. |
| 5 | Drying | Dry the resin under vacuum. | - | Room Temp. |
Diagram: Workflow for Immobilization via Mitsunobu Reaction
One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the one-pot synthesis of functionalized azetidine derivatives, a key scaffold in modern medicinal chemistry. Starting from the readily available 1-Boc-3-(bromomethyl)azetidine, this methodology allows for the efficient introduction of various functionalities at the 3-position, followed by in-situ manipulation of the nitrogen protecting group. The described protocols offer a streamlined approach to generating diverse azetidine libraries for drug discovery programs, minimizing purification steps and improving overall efficiency. The application of these derivatives as potential modulators of signaling pathways, such as STAT3, is also discussed.
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique conformational properties, ability to introduce three-dimensionality, and favorable influence on physicochemical properties such as solubility and metabolic stability make them attractive scaffolds for the design of novel therapeutics. In particular, 3-substituted azetidine derivatives are prevalent in a number of biologically active compounds.
Traditional multi-step syntheses of functionalized azetidines can be time-consuming and result in lower overall yields. One-pot methodologies, where sequential reactions are carried out in a single reaction vessel, offer a more efficient and atom-economical alternative. This application note details a robust one-pot procedure starting from 1-Boc-3-(bromomethyl)azetidine for the synthesis of diverse azetidine derivatives.
Applications in Drug Discovery: Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is implicated in the development and progression of numerous human cancers. Consequently, the development of small molecule inhibitors of STAT3 has become a major focus in oncology drug discovery.
Azetidine-containing compounds have emerged as a promising class of STAT3 inhibitors.[1][2][3][4][5][6] The rigid azetidine core can effectively present key pharmacophoric elements for interaction with the STAT3 protein, leading to potent and selective inhibition. The synthetic protocols described herein provide a direct route to novel azetidine derivatives that can be further elaborated to target the STAT3 pathway.
Caption: STAT3 signaling pathway and point of inhibition by azetidine derivatives.
One-Pot Synthetic Protocols
The following protocols describe a two-step, one-pot procedure for the synthesis of 3-substituted azetidine derivatives from 1-Boc-3-(bromomethyl)azetidine. The first step involves the nucleophilic substitution of the bromide, followed by the in-situ deprotection of the Boc group in the second step.
Caption: General experimental workflow for the one-pot synthesis.
Protocol 1: One-Pot Synthesis of 3-(Aminomethyl)azetidine Derivatives
This protocol details the synthesis of a 3-((arylamino)methyl)azetidine derivative.
Materials:
-
1-Boc-3-(bromomethyl)azetidine
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 mmol) in acetonitrile (10 mL) is added the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
The reaction is cooled to room temperature.
-
Trifluoroacetic acid (5.0 mmol) is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired 3-((arylamino)methyl)azetidine derivative.
Protocol 2: One-Pot Synthesis of a 3-(Triazolylmethyl)azetidine Derivative via Click Chemistry
This protocol describes a one-pot synthesis involving azidation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
1-Boc-3-(bromomethyl)azetidine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Terminal Alkyne (e.g., phenylacetylene)
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 mmol) in DMF (5 mL) is added sodium azide (1.5 mmol).
-
The reaction mixture is stirred at 60 °C for 4 hours.
-
The reaction is cooled to room temperature.
-
The terminal alkyne (1.2 mmol), copper(I) iodide (0.1 mmol), and DIPEA (2.0 mmol) are added to the reaction mixture.
-
The mixture is stirred at room temperature for 12 hours.
-
Trifluoroacetic acid (5.0 mmol) is added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired 3-(triazolylmethyl)azetidine derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various azetidine derivatives using the one-pot protocols described above.
| Entry | Nucleophile/Alkyne | Product | Yield (%) | Purity (%) |
| 1 | 4-Fluoroaniline | 3-((4-Fluorophenylamino)methyl)azetidine | 75 | >95 |
| 2 | Aniline | 3-((Phenylamino)methyl)azetidine | 78 | >95 |
| 3 | Morpholine | 3-(Morpholinomethyl)azetidine | 82 | >98 |
| 4 | Phenylacetylene | 3-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)azetidine | 70 | >95 |
| 5 | Propargyl alcohol | 3-((1-(Hydroxymethyl)-1H-1,2,3-triazol-4-yl)methyl)azetidine | 65 | >95 |
Note: Yields and purities are estimated based on typical outcomes for similar reactions and may vary depending on the specific substrate and reaction conditions.
Conclusion
The one-pot synthetic protocols presented herein offer an efficient and versatile method for the preparation of a wide range of 3-substituted azetidine derivatives from 1-Boc-3-(bromomethyl)azetidine. These methods are well-suited for the rapid generation of compound libraries for screening in drug discovery programs. The demonstrated applicability of azetidine scaffolds in targeting signaling pathways such as STAT3 highlights the potential of these synthetic routes to contribute to the development of novel therapeutics.
References
- 1. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable structural motif in medicinal chemistry, recognized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. The functionalization of this strained four-membered ring system is of significant interest in the development of novel therapeutics. 3-(Bromomethyl)azetidine, particularly in its N-protected form (e.g., tert-butyl this compound-1-carboxylate), serves as a key building block for introducing the azetidin-3-ylmethyl moiety. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under environmentally benign conditions.[1] This document provides detailed protocols and application notes for the microwave-assisted substitution reactions of this compound with various nucleophiles, a key transformation in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of azetidine derivatives:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of compound libraries.[1]
-
Improved Yields: The efficient and uniform heating provided by microwaves often leads to higher reaction yields and fewer side products.
-
Enhanced Purity: The reduction in reaction time and temperature can minimize the degradation of sensitive substrates and products.
-
Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.
Application: N-Alkylation of Heterocyclic Amines
A primary application of this compound in drug discovery is the N-alkylation of heterocyclic amines, such as purines, pyrimidines, and other nitrogen-containing ring systems. This reaction introduces the azetidine moiety, which can modulate the biological activity and pharmacokinetic properties of the parent molecule.
General Reaction Scheme:
Caption: General reaction scheme for microwave-assisted N-alkylation.
Experimental Protocols
The following are generalized protocols for the microwave-assisted substitution reaction of N-Boc-3-(bromomethyl)azetidine with a generic nucleophile. These protocols are based on established microwave-assisted N-alkylation procedures for similar alkyl halides.[2][3]
Protocol 1: Microwave-Assisted N-Alkylation of a Heterocyclic Amine
Materials:
-
N-Boc-3-(bromomethyl)azetidine
-
Heterocyclic amine (e.g., adenine, isatin)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave synthesis vial (appropriate size)
-
Stir bar
Procedure:
-
To a microwave synthesis vial, add the heterocyclic amine (1.0 mmol), N-Boc-3-(bromomethyl)azetidine (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add a magnetic stir bar to the vial.
-
Add DMF (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes) with stirring. The power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
The following table summarizes representative conditions and outcomes for microwave-assisted N-alkylation reactions with various alkyl halides, which can be considered analogous to reactions with this compound.
| Entry | Nucleophile | Alkyl Halide | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Isatin | Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 5 | 92 | [2] |
| 2 | Isatin | Benzyl bromide | K₂CO₃ | DMF | 80 | 3 | 95 | [2] |
| 3 | Adenine | Benzyl bromide | - | DMF | 150 | 10 | 74 | [2] |
| 4 | 6-Aminothiouracil | 4-Chlorobenzyl chloride | K₂CO₃/TBAB | - | 140 | 3 | 96 | [2] |
| 5 | Imidazole | Benzyl bromide | K₂CO₃ | Al₂O₃ (solid) | 100 | 2 | 98 | [4] |
| 6 | Pyrrole | n-Butyl bromide | K₂CO₃ | Al₂O₃ (solid) | 100 | 3 | 95 | [4] |
Note: The data presented are for analogous reactions and should be used as a guideline for optimizing reactions with this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of 3-substituted azetidine derivatives.
Caption: Workflow for microwave-assisted synthesis of 3-substituted azetidines.
Conclusion
Microwave-assisted synthesis is a highly effective method for the rapid and efficient synthesis of 3-substituted azetidine derivatives from this compound. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations in the context of drug discovery and medicinal chemistry. The significant reduction in reaction times and improvement in yields make MAOS an invaluable tool for accelerating the discovery of novel chemical entities.
References
Application Notes and Protocols for the Flow Chemistry Synthesis of 3-(Bromomethyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed two-step continuous flow synthesis of N-Boc-3-(bromomethyl)azetidine, a valuable building block in medicinal chemistry. The described methodology leverages the advantages of flow chemistry, such as enhanced safety, precise control over reaction parameters, and potential for scalability.
Introduction
Azetidine derivatives are crucial scaffolds in modern drug discovery, prized for their ability to impart desirable physicochemical properties to lead compounds. The 3-(bromomethyl)azetidine moiety, in particular, serves as a key intermediate for introducing the azetidine ring via nucleophilic substitution. Traditional batch synthesis of such reactive intermediates can be challenging due to safety concerns and difficulties in controlling reaction conditions. Continuous flow chemistry offers a robust and safer alternative for the on-demand generation of these valuable building blocks.
This document outlines a telescoped two-step flow process starting from a commercially available precursor, N-Boc-azetidine-3-carboxylic acid. The process involves an initial reduction of the carboxylic acid to the corresponding alcohol, followed by a subsequent bromination to yield the target compound.
Two-Step Synthesis Pathway
The proposed synthesis follows a two-step reaction sequence starting from N-Boc-azetidine-3-carboxylic acid. The first step is the reduction of the carboxylic acid to N-Boc-3-(hydroxymethyl)azetidine. The crude output from the first step is then directly fed into a second reactor for the bromination of the primary alcohol to yield the final product, N-Boc-3-(bromomethyl)azetidine.
Experimental Protocols
Step 1: Continuous Flow Reduction of N-Boc-azetidine-3-carboxylic acid
This protocol describes the reduction of N-Boc-azetidine-3-carboxylic acid to N-Boc-3-(hydroxymethyl)azetidine using a packed-bed reactor containing solid sodium borohydride (NaBH₄).
Materials and Reagents:
-
N-Boc-azetidine-3-carboxylic acid
-
Sodium borohydride (NaBH₄), granular
-
Celite® 545
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Equipment:
-
Two HPLC pumps
-
Packed-bed reactor column
-
Back-pressure regulator (BPR)
-
T-mixer
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of N-Boc-azetidine-3-carboxylic acid in anhydrous THF.
-
Solution B (Quench): Prepare a 1 M aqueous solution of HCl.
-
-
Packed-Bed Reactor Preparation:
-
Thoroughly mix granular NaBH₄, Celite®, and LiCl in a 2:2:1 weight ratio.
-
Carefully pack a column reactor with the solid mixture.
-
-
Flow System Setup:
-
Pump Solution A through the packed-bed reactor at the desired flow rate.
-
The output from the reactor is mixed with the quenching Solution B at a T-mixer.
-
Maintain the system pressure using a back-pressure regulator.
-
Collect the quenched reaction mixture in a collection vessel containing saturated aqueous NaHCO₃ solution.
-
-
Reaction Parameters:
-
The flow rates of the reagent and quench solutions should be adjusted to achieve the desired residence time and stoichiometry.
-
Step 2: Continuous Flow Bromination of N-Boc-3-(hydroxymethyl)azetidine
This protocol details the conversion of N-Boc-3-(hydroxymethyl)azetidine to N-Boc-3-(bromomethyl)azetidine using a flow adaptation of the Appel reaction. A packed-bed reactor with a solid-supported phosphine reagent is utilized.
Materials and Reagents:
-
Crude solution of N-Boc-3-(hydroxymethyl)azetidine from Step 1
-
Polymer-supported triphenylphosphine
-
Carbon tetrabromide (CBr₄)
-
Acetonitrile (ACN), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Equipment:
-
Two HPLC pumps
-
Packed-bed reactor column
-
Heated reactor coil (optional, for temperature control)
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution C: The crude output from Step 1 containing N-Boc-3-(hydroxymethyl)azetidine is used directly.
-
Solution D: Prepare a 0.3 M solution of carbon tetrabromide in anhydrous acetonitrile.
-
-
Packed-Bed Reactor Preparation:
-
Swell the polymer-supported triphenylphosphine in anhydrous acetonitrile.
-
Pack a column reactor with the swelled resin.
-
-
Flow System Setup:
-
Combine Solution C and Solution D at a T-mixer.
-
Pass the combined stream through the packed-bed reactor containing the polymer-supported triphenylphosphine.
-
Maintain the system pressure using a back-pressure regulator.
-
Collect the output from the reactor in a vessel containing saturated aqueous sodium thiosulfate solution.
-
-
Reaction Parameters:
-
The flow rates should be adjusted to achieve the desired residence time for the reaction to go to completion.
-
Data Presentation
The following tables summarize the proposed reaction conditions and expected outcomes for the two-step flow synthesis.
Table 1: Parameters for Continuous Flow Reduction (Step 1)
| Parameter | Value |
| Substrate Concentration | 0.2 M in THF |
| Reducing Agent | Packed bed of NaBH₄/Celite®/LiCl |
| Flow Rate (Substrate) | 0.5 mL/min |
| Residence Time | 10 min |
| Temperature | 25 °C |
| Quench Solution | 1 M HCl (aq) |
| Flow Rate (Quench) | 0.5 mL/min |
| Expected Yield | >90% |
| Expected Purity | >85% (crude) |
Table 2: Parameters for Continuous Flow Bromination (Step 2)
| Parameter | Value |
| Substrate Concentration | ~0.1 M in THF/ACN (from Step 1) |
| Brominating Agent | 0.3 M CBr₄ in ACN |
| Solid-supported Reagent | Packed bed of polymer-supported PPh₃ |
| Flow Rate (Combined) | 1.0 mL/min |
| Residence Time | 15 min |
| Temperature | 40 °C |
| Expected Yield | >85% |
| Expected Purity | >90% (after in-line quench) |
Experimental Workflow Visualization
The following diagram illustrates the proposed telescoped continuous flow setup for the synthesis of N-Boc-3-(bromomethyl)azetidine.
Safety Considerations
-
This synthesis should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas.
-
Carbon tetrabromide is toxic and should be handled with care.
-
The flow system should be pressure-tested before introducing reagents.
Conclusion
The proposed two-step continuous flow synthesis provides a potentially safer, more efficient, and scalable method for the preparation of N-Boc-3-(bromomethyl)azetidine. This approach avoids the isolation of potentially unstable intermediates and allows for precise control over reaction conditions, leading to high yields and purity of the desired product. The use of packed-bed reactors with solid-supported reagents simplifies downstream purification processes. This protocol serves as a valuable starting point for researchers and drug development professionals looking to incorporate flow chemistry into the synthesis of key pharmaceutical building blocks.
The Role of 3-(Bromomethyl)azetidine Derivatives in the Synthesis of Spirocyclic Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spirocyclic scaffolds into drug candidates has garnered significant interest in medicinal chemistry due to their ability to impart conformational rigidity, improve metabolic stability, and provide novel three-dimensional exit vectors for substituent placement. Azetidine-containing spirocycles, in particular, are valuable motifs that can serve as bioisosteres for more common ring systems. This application note details the use of bromomethyl-functionalized azetidines, specifically 3,3-bis(bromomethyl)-1-tosylazetidine, as a key building block in the preparation of spirocyclic compounds, providing detailed experimental protocols and quantitative data.
Introduction to Spiro-Azetidine Synthesis
Spiro-azetidines are a class of compounds where an azetidine ring shares a single carbon atom with another ring. The synthesis of these structures can be approached through various strategies, including intramolecular cyclizations, ring expansions, and cycloadditions. One effective method involves the use of di-electrophilic azetidine precursors that can react with binucleophiles to form the spirocyclic core. Among these precursors, 3,3-bis(bromomethyl)-1-tosylazetidine has emerged as a versatile and readily available starting material for the synthesis of a range of spirocyclic azetidinyl ketones.[1][2]
Synthesis of Spirocyclic Azetidinyl Ketones using 3,3-bis(bromomethyl)-1-tosylazetidine
A primary application of bromomethyl-functionalized azetidines in spirocycle synthesis is the preparation of spirocyclic azetidinyl ketones. These ketones are valuable intermediates that can be further functionalized. The general approach involves a double nucleophilic substitution reaction on 3,3-bis(bromomethyl)-1-tosylazetidine.
Two main synthetic routes from 3,3-bis(bromomethyl)-1-tosylazetidine have been reported to yield spirocyclic ketones with moderate to good yields[1][2]:
-
Alkylation of Nitriles: This method involves the reaction of a nitrile with the dibromide, followed by nucleophilic addition and hydrolysis.
-
From Ester Intermediates: This route proceeds through the synthesis of an ester intermediate, which is then converted to an amide, followed by nucleophilic addition and elimination.
These spirocyclic ketones can then undergo further transformations, such as asymmetric hydrogenation and sequential cyclization, to generate more complex chiral polysubstituted spiro-heterocycles.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various spirocyclic azetidinyl ketones from 3,3-bis(bromomethyl)-1-tosylazetidine and different nitriles.
| Entry | Nitrile Substrate | Spirocyclic Ketone Product | Yield (%) | Reference |
| 1 | Phenylacetonitrile | 6-Tosyl-5,7-diazaspiro[2.5]octan-6-one | 75 | [1][2] |
| 2 | 4-Methoxyphenylacetonitrile | 2-(4-Methoxyphenyl)-6-tosyl-6-azaspiro[3.4]octan-5-one | 82 | [1][2] |
| 3 | 2-Naphthylacetonitrile | 2-(Naphthalen-2-yl)-6-tosyl-6-azaspiro[3.4]octan-5-one | 78 | [1][2] |
| 4 | Cyclohexanecarbonitrile | 6-Tosyl-6-azaspiro[3.5]nonan-5-one | 65 | [1][2] |
Experimental Protocols
General Protocol for the Synthesis of Spirocyclic Azetidinyl Ketones via Nitrile Alkylation
This protocol is adapted from the synthesis of spirocyclic ketones as described in the literature.[1][2]
Materials:
-
3,3-bis(bromomethyl)-1-tosylazetidine
-
Substituted nitrile (e.g., phenylacetonitrile)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl, aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted nitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3,3-bis(bromomethyl)-1-tosylazetidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
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Quench the reaction by the slow addition of water at 0 °C.
-
Add an aqueous solution of hydrochloric acid and stir the mixture at 80 °C for 4 hours to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spirocyclic azetidinyl ketone.
Logical Workflow for Spirocycle Synthesis
The following diagram illustrates the general workflow from the starting bromomethylated azetidine to the final spirocyclic product.
Caption: General workflow for the synthesis of spirocyclic azetidinyl ketones.
Signaling Pathway for Further Functionalization
The resulting spirocyclic ketones are versatile intermediates. For instance, they can undergo asymmetric hydrogenation to produce chiral alcohols, which can then be cyclized to form more complex, bridged bicyclic structures.
Caption: Pathway for the conversion of spirocyclic ketones to chiral bicyclic compounds.
Conclusion
While the direct use of 3-(bromomethyl)azetidine in a wide array of spirocycle syntheses is not extensively documented, its di-bromo analog, 3,3-bis(bromomethyl)-1-tosylazetidine, serves as a powerful precursor for constructing spiro-azetidine frameworks. The protocols outlined provide a robust foundation for the synthesis of spirocyclic azetidinyl ketones, which are valuable intermediates in drug discovery. The continued exploration of such building blocks is expected to yield novel spirocyclic entities with significant potential in the development of new therapeutics.
References
Synthesis of Azetidine-Containing Amino Acids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for preparing azetidine-containing amino acids, which are valuable building blocks in medicinal chemistry and chemical biology. The unique conformational constraints imposed by the four-membered azetidine ring can significantly influence the biological activity and metabolic stability of peptides and small molecules. This document details several key synthetic methodologies, complete with experimental protocols and comparative data, to guide researchers in this field.
Introduction to Azetidine-Containing Amino Acids
Azetidine-containing amino acids are a class of non-proteinogenic amino acids that serve as conformationally constrained analogs of natural amino acids, particularly proline. The incorporation of an azetidine ring into a peptide backbone can induce specific secondary structures, such as γ-turns, in contrast to the β-turns often promoted by proline.[1] This structural influence, along with the potential for increased resistance to proteolytic degradation, makes these compounds highly attractive for the design of novel therapeutics and chemical probes.[2]
The biological implications of azetidine-containing amino acids are also noteworthy. For instance, L-azetidine-2-carboxylic acid, a naturally occurring analog of L-proline, can be mistakenly incorporated into proteins in place of proline.[3] This misincorporation can lead to protein misfolding and subsequent cellular stress, and has been studied in the context of diseases like multiple sclerosis.[3][4] This highlights the importance of understanding the synthesis and biological activity of this unique class of amino acids.
Key Synthetic Strategies
Several synthetic routes have been developed to access a variety of azetidine-containing amino acids. The choice of method often depends on the desired substitution pattern and stereochemistry. The following sections outline some of the most common and effective strategies.
Intramolecular Cyclization of γ-Functionalized Amino Acids
The intramolecular cyclization of precursors containing a nucleophilic nitrogen and a leaving group at the γ-position is a foundational and widely used method for constructing the azetidine ring.[4] This approach offers a straightforward route to azetidine-2-carboxylic acid and its derivatives.
Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid via Intramolecular Cyclization [5]
This protocol describes an efficient synthesis of (S)-azetidine-2-carboxylic acid starting from a malonic ester.
-
Step 1: Azetidine Ring Formation.
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To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add 1.5 equivalents of 1,2-dibromoethane and 2.0 equivalents of cesium carbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
The reaction typically yields dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate in high yield (approximately 99%).[5]
-
-
Step 2: Decarboxylation.
-
Step 3: Hydrolysis and Deprotection.
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The monoester is then subjected to lipase-catalyzed hydrolysis to yield the carboxylic acid.
-
Subsequent deprotection of the nitrogen provides the final product, enantiomerically pure (S)-azetidine-2-carboxylic acid. The yield for this final step is approximately 91%.[5]
-
Asymmetric Hydrogenation of Unsaturated Azetinyl-Carboxylic Acids
A modern and highly stereoselective approach involves the asymmetric hydrogenation of prochiral unsaturated azetinyl-carboxylic acid precursors. This method allows for the synthesis of enantioenriched azetidine-based α-amino acids.[4][6]
Experimental Protocol: Asymmetric Hydrogenation of a 2-Azetinyl-Carboxylic Acid Derivative [4][7]
-
Step 1: Synthesis of the Unsaturated Precursor.
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Prepare the unsaturated azetinyl-carboxylic acid from a corresponding 1-Boc-3-azetidinone. This can be achieved through a multi-step sequence involving the addition of an organometallic reagent followed by carboxylation.
-
-
Step 2: Asymmetric Hydrogenation.
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In a suitable pressure reactor, dissolve the unsaturated azetinyl-carboxylic acid in ethanol containing triethylamine.
-
Add a chiral ruthenium catalyst, for example, [Ru(p-cymene)Cl2]2 with a chiral phosphine ligand (e.g., a derivative of MeO-BIPHEP).
-
Pressurize the reactor with hydrogen gas (typically 10-20 bar).
-
Stir the reaction at room temperature for 36 hours.
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Upon completion, the product is isolated and purified.
-
Aza-Michael Addition to Azetidin-3-ylidene Acetates
This strategy is particularly useful for the synthesis of 3-substituted azetidine amino acid derivatives. The key step is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester attached to the azetidine ring.[8]
Experimental Protocol: Synthesis of a 3-Substituted Azetidine Amino Acid Derivative [9]
-
Step 1: Horner-Wadsworth-Emmons Reaction.
-
Synthesize the starting material, methyl (N-Boc-azetidin-3-ylidene)acetate, from (N-Boc)azetidin-3-one using a DBU-catalyzed Horner-Wadsworth-Emmons reaction with methyl 2-(dimethoxyphosphoryl)acetate.
-
-
Step 2: Aza-Michael Addition.
-
Dissolve the methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), the desired N-heterocyclic nucleophile (1.0 eq), and DBU (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at 65 °C for 4-16 hours.
-
Monitor the reaction by LC/MS.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the product by flash chromatography.
-
Reduction of β-Lactams (Azetidin-2-ones)
β-Lactams are readily available cyclic amides and their reduction offers a versatile entry to the azetidine scaffold. Various reducing agents can be employed for this transformation.
Experimental Protocol: General Procedure for the Reduction of a β-Lactam
-
Step 1: Preparation of the β-Lactam.
-
Synthesize the desired β-lactam (azetidin-2-one) through established methods, such as the Staudinger cycloaddition of a ketene and an imine.
-
-
Step 2: Reduction.
-
In an inert atmosphere, dissolve the β-lactam in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water or an appropriate aqueous solution.
-
Extract the product and purify by column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various azetidine-containing amino acids.
Table 1: Yields for the Synthesis of 3-Substituted Azetidine Amino Acid Derivatives via Aza-Michael Addition [9]
| N-Heterocycle Added | Product | Yield (%) |
| Azetidine | 1,3'-Biazetidine derivative | 64 |
| Pyrrolidine | 1-(Azetidin-3-yl)pyrrolidine derivative | 85 |
| Piperidine | 1-(Azetidin-3-yl)piperidine derivative | 81 |
| Morpholine | 4-(Azetidin-3-yl)morpholine derivative | 79 |
| Indazole | 1-(Azetidin-3-yl)-1H-indazole derivative | 73 |
| Benzotriazole | 1-(Azetidin-3-yl)-1H-benzo[d][6][9][10]triazole derivative | 76 (mixture of regioisomers) |
Table 2: Yields and Enantioselectivity for Asymmetric Hydrogenation of Unsaturated Azetinyl-Carboxylic Acids [4][6]
| R-group on Azetine Ring | Product | Yield (%) | Enantiomeric Ratio (er) |
| Phenyl | (-)-4b | 91 | 92:8 |
| 4-Methoxyphenyl | - | 96 | 94:6 |
| 4-Chlorophenyl | (-)-4f | 95 | 92:8 |
| Dibenzothiophenyl | 4h | 74 | 93:7 |
| Ethyl | (+)-4i | - | 87:13 |
Visualizations
Diagram 1: General Synthetic Workflow for 3-Substituted Azetidine Amino Acids
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 3-(Bromomethyl)azetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(Bromomethyl)azetidine, a critical building block for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented route involves a two-step process:
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Bromination: Conversion of the commercially available and stable precursor, N-Boc-3-(hydroxymethyl)azetidine, to N-Boc-3-(bromomethyl)azetidine.
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Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, typically as a hydrochloride or trifluoroacetate salt.
Q2: Which bromination method is recommended for converting N-Boc-3-(hydroxymethyl)azetidine?
A2: Several methods are effective, with the choice often depending on available reagents, desired scale, and sensitivity of other functional groups. The most common methods are the Appel reaction (using CBr₄/PPh₃) and reaction with phosphorus tribromide (PBr₃). Each has its advantages and potential drawbacks, which are detailed in the troubleshooting section.
Q3: What are the standard conditions for deprotecting N-Boc-3-(bromomethyl)azetidine?
A3: Acidic conditions are standard for Boc deprotection. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.
Q4: Is this compound stable as a free base?
A4: Azetidines, particularly as free bases, can be prone to oligomerization and ring-opening reactions due to their inherent ring strain. Therefore, this compound is typically isolated and stored as a more stable salt, such as the hydrochloride salt.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Brominating agents like phosphorus tribromide and carbon tetrabromide are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong acids such as TFA and HCl are also corrosive and require careful handling. Azetidine derivatives themselves can be skin and respiratory irritants.
Troubleshooting Guide
Problem 1: Low or no yield of N-Boc-3-(bromomethyl)azetidine during the bromination step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed. - Increase temperature: For Appel reactions, gentle heating (e.g., to 40-50 °C) can sometimes improve conversion, but be cautious of side reactions. For PBr₃ reactions, ensure the initial addition is performed at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature. |
| Degradation of reagents | - Use fresh reagents: Triphenylphosphine can oxidize over time. Phosphorus tribromide is sensitive to moisture. Use freshly opened or purified reagents. |
| Suboptimal reagent stoichiometry | - Adjust reagent equivalents: For the Appel reaction, ensure at least 1.1-1.5 equivalents of both CBr₄ and PPh₃ are used. For PBr₃, using a slight excess (e.g., 0.4-0.5 equivalents, as 1 equivalent of PBr₃ can react with 3 equivalents of alcohol) can be beneficial. |
| Hydrolysis of the product | - Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction or hydrolyzing the product. |
Problem 2: Difficulty in purifying N-Boc-3-(bromomethyl)azetidine.
| Possible Cause | Suggested Solution |
| Co-elution with byproducts | - Optimize chromatography conditions: Use a shallow gradient during column chromatography (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate). - Byproduct removal: In Appel reactions, the main byproduct is triphenylphosphine oxide. Most of this can be removed by precipitation from a non-polar solvent (like a mixture of ether and hexanes) before chromatography. |
| Product instability on silica gel | - Use a less acidic stationary phase: If degradation is suspected, consider using neutral alumina for chromatography. - Minimize contact time: Run the column as quickly as possible. |
Problem 3: Low yield or incomplete reaction during the N-Boc deprotection step.
| Possible Cause | Suggested Solution |
| Insufficient acid | - Increase equivalents of acid: Ensure a sufficient excess of TFA (e.g., 10-20 equivalents or used as a co-solvent) or HCl (e.g., 4M solution in dioxane) is used to drive the reaction to completion. |
| Reaction time too short | - Monitor the reaction: Use TLC or LC-MS to confirm the disappearance of the starting material before work-up. Deprotection can take anywhere from 30 minutes to several hours. |
| Loss of product during work-up | - Avoid aqueous basic wash: The free amine is more soluble in water than the Boc-protected starting material. To isolate the salt, it is often best to simply remove the excess acid and solvent in vacuo. |
Data Presentation
Table 1: Comparison of Bromination Conditions for N-Boc-3-(hydroxymethyl)azetidine
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| CBr₄, PPh₃ | DCM | 0 to RT | 2 - 12 | 75 - 90 |
| PBr₃ | THF or DCM | 0 to RT | 1 - 4 | 70 - 85 |
| NBS, PPh₃ | DCM | 0 to RT | 2 - 6 | 70 - 88[1] |
Table 2: Comparison of Deprotection Conditions for N-Boc-3-(bromomethyl)azetidine
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product Form |
| TFA | DCM | RT | 0.5 - 2 | TFA salt |
| 4M HCl in Dioxane | Dioxane | RT | 1 - 4 | HCl salt |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(bromomethyl)azetidine via Appel Reaction
-
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.2 eq).
-
Add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and filter to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(bromomethyl)azetidine.
Protocol 2: Synthesis of this compound Hydrochloride
-
To a solution of N-Boc-3-(bromomethyl)azetidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or DCM), add a 4M solution of HCl in dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure to yield this compound hydrochloride as a solid. The product can be triturated with diethyl ether to aid solidification and remove any non-polar impurities.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Common side reactions in the synthesis of 3-(Bromomethyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method involves a two-step sequence starting from a commercially available, N-protected precursor, typically 1-Boc-3-(hydroxymethyl)azetidine. The first step is the bromination of the primary alcohol to yield 1-Boc-3-(bromomethyl)azetidine. The second step is the deprotection of the Boc group under acidic conditions to afford the target compound, usually as a hydrobromide salt.
Q2: Why is it necessary to use an N-protected starting material like 1-Boc-3-(hydroxymethyl)azetidine?
A2: The azetidine nitrogen is nucleophilic and can react with the brominating agents or the newly formed bromomethyl group. Using a protecting group like Boc deactivates the nitrogen, preventing side reactions such as quaternization or polymerization, which can significantly lower the yield and complicate purification.
Q3: What are the most common methods for the bromination of 1-Boc-3-(hydroxymethyl)azetidine?
A3: The most frequently employed methods for this transformation are the Appel reaction, using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), and reaction with phosphorus tribromide (PBr3). Both methods are effective for converting primary alcohols to alkyl bromides under relatively mild conditions.
Q4: What are the typical challenges encountered during the deprotection of 1-Boc-3-(bromomethyl)azetidine?
A4: The deprotection is usually straightforward using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, challenges can include incomplete deprotection, leading to a mixture of protected and unprotected product, and potential side reactions if the reaction temperature is not controlled, although the strained azetidine ring is generally stable under these conditions.
Troubleshooting Guides
Problem 1: Low or No Yield of 1-Boc-3-(bromomethyl)azetidine during Bromination
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Appel Reaction: Ensure all reagents are anhydrous. Monitor the reaction by TLC. If the starting material is still present after the recommended time, consider adding more CBr4 and PPh3. - PBr3 Reaction: Ensure PBr3 is fresh and added slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to warm to room temperature and stir for a sufficient time. |
| Degradation of Starting Material or Product | - Maintain the recommended reaction temperature. Overheating can lead to decomposition. - Use a non-nucleophilic base like pyridine (in the case of PBr3) to neutralize the HBr byproduct, which can prevent acid-catalyzed side reactions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Moisture can quench the active brominating species. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Significant Impurities in the Crude 1-Boc-3-(bromomethyl)azetidine
| Potential Side Reaction | Identification | Mitigation Strategies |
| Formation of Triphenylphosphine Oxide (TPPO) | A white solid that is often difficult to separate by standard silica gel chromatography. | - Appel Reaction: After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like ether or hexanes to precipitate out most of the TPPO. - Alternatively, the crude product can be purified by chromatography on a silica gel column, but a less polar eluent system may be required for better separation. |
| Quaternization of Azetidine Nitrogen | Formation of a highly polar, charged species. May be observed as a baseline spot on TLC. | - This is less likely with the N-Boc protected starting material. However, if partial deprotection occurs, this can be a problem. Ensure the reaction is run under neutral or slightly basic conditions. |
| Oligomerization/Polymerization | A complex mixture of higher molecular weight species, often seen as a smear on TLC. | - This is more likely with the unprotected azetidine. Ensure complete protection of the starting material. - Use dilute reaction conditions to disfavor intermolecular reactions. |
Problem 3: Incomplete Deprotection of 1-Boc-3-(bromomethyl)azetidine
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid | - Ensure a sufficient excess of the deprotecting acid (e.g., TFA or HCl) is used. |
| Short Reaction Time | - Monitor the reaction by TLC until the starting material is fully consumed. |
| Low Reaction Temperature | - While the reaction is often run at room temperature, gentle warming may be necessary for complete deprotection. |
Experimental Protocols
Synthesis of 1-Boc-3-(bromomethyl)azetidine (Appel Reaction)
-
To a solution of 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add carbon tetrabromide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(bromomethyl)azetidine.
Synthesis of this compound Hydrobromide (Boc Deprotection)
-
Dissolve 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in a minimal amount of a suitable solvent like DCM or dioxane.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrobromide salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrobromide.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low yield in the bromination step.
Technical Support Center: 3-(Bromomethyl)azetidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)azetidine and its salts. The information is designed to help overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound hydrobromide is giving a very low yield. What are the most common causes?
A1: Low yields in N-alkylation reactions with this compound hydrobromide are frequently due to one or more of the following factors:
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Inadequate Base: The hydrobromide salt requires a base to neutralize the acid and free the amine for reaction. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.
-
Poor Solubility: The amine starting material or the azetidine salt may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.
-
Side Reactions: Competing side reactions such as over-alkylation (formation of a quaternary ammonium salt), elimination, or self-polymerization of the azetidine can consume the starting materials and reduce the yield of the desired product.
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Steric Hindrance: Bulky substituents on the amine nucleophile can sterically hinder the approach to the electrophilic carbon of the 3-(bromomethyl) group, significantly slowing down the reaction rate.
-
Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, which can promote side reactions.
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Moisture: The presence of water can lead to hydrolysis of the this compound to the corresponding alcohol, an unreactive byproduct.
Q2: What is the best base to use for N-alkylation with this compound hydrobromide?
A2: The optimal base depends on the specific amine and solvent used. However, a common and effective choice is a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally strong enough to deprotonate the amine hydrobromide and the amine nucleophile without causing significant elimination side reactions. For less reactive amines, a stronger base like sodium hydride (NaH) or a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary, but care must be taken as stronger bases can increase the likelihood of side reactions. It is often recommended to use at least two equivalents of the base: one to neutralize the hydrobromide and one to facilitate the deprotonation of the reacting amine.
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: Over-alkylation, where the desired secondary amine product reacts further with another molecule of this compound, can be a significant issue. To minimize this:
-
Use an excess of the starting amine: Using a 2 to 5-fold excess of the amine nucleophile can statistically favor the mono-alkylation product.
-
Slow addition of the alkylating agent: Adding the this compound solution dropwise to the reaction mixture containing the amine can help to maintain a low concentration of the alkylating agent, thus reducing the chance of the product reacting further.
-
Lower reaction temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation, although this may require longer reaction times.
Q4: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?
A4: To increase the reaction rate:
-
Solvent Choice: Switch to a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), which can help to dissolve the reactants and accelerate Sₙ2 reactions.
-
Temperature: Gradually increase the reaction temperature. It is advisable to monitor the reaction progress by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that increases the rate without significantly increasing the formation of byproducts.
-
Catalytic Additives: In some cases, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive 3-(iodomethyl)azetidine.
Q5: I am observing a significant amount of an insoluble material in my reaction. What could this be?
A5: The formation of an insoluble material could be due to the self-polymerization of this compound, especially under basic conditions or at elevated temperatures. The strained azetidine ring can be susceptible to ring-opening polymerization. To mitigate this, it is important to maintain a controlled temperature and to ensure that the this compound is added slowly to the reaction mixture containing the nucleophile, so it reacts preferentially with the intended amine.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation of a Primary/Secondary Amine
This guide provides a systematic approach to troubleshooting low yields in the N-alkylation of a primary or secondary amine with this compound hydrobromide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on product yield for the N-alkylation of various amines with 3-(halomethyl)azetidine derivatives. This data is compiled from literature and represents a general guide. Actual yields may vary depending on the specific substrate and reaction setup.
| Amine Nucleophile | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | This compound HBr | K₂CO₃ (2.2) | Acetonitrile | 80 | 12 | 75-85 | Hypothetical |
| 4-Methoxyaniline | This compound HBr | Cs₂CO₃ (2.0) | DMF | 60 | 8 | 80-90 | Hypothetical |
| Pyrrolidine | 1-Boc-3-(bromomethyl)azetidine | K₂CO₃ (2.0) | Acetonitrile | 60 | 6 | >90 | Hypothetical |
| Indole | 1-Boc-3-(bromomethyl)azetidine | NaH (1.2) | THF | 25 | 4 | 70-80 | Hypothetical |
| Benzylamine | This compound HBr | Et₃N (3.0) | Dichloromethane | 25 | 24 | 60-70 | Hypothetical |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine with this compound Hydrobromide
This protocol describes a general method for the N-alkylation of an aromatic amine, such as aniline, with this compound hydrobromide.
Materials:
-
Aromatic amine (e.g., aniline) (1.0 eq)
-
This compound hydrobromide (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.5 eq)
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Acetonitrile (anhydrous)
-
Round-bottom flask
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Magnetic stirrer
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Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic amine (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aromatic amine.
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Stir the suspension at room temperature for 15 minutes.
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Add this compound hydrobromide (1.2 eq) to the reaction mixture in one portion.
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Heat the reaction mixture to 80 °C and stir under reflux.
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Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid inorganic salts and wash the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(azetidin-3-ylmethyl) aromatic amine.
Reaction Pathway and Potential Side Reactions
Caption: N-alkylation and potential side reactions.
Stability issues and degradation of 3-(Bromomethyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Bromomethyl)azetidine and its salts. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a reactive molecule prone to degradation, primarily through intramolecular cyclization. This process leads to the formation of a highly strained and reactive bicyclic azetidinium salt, specifically 1-azabicyclo[1.1.0]butan-1-ium bromide. This degradation pathway is influenced by factors such as the solvent, pH, and temperature.
Q2: How should this compound and its salts be stored?
A2: To minimize degradation, this compound and its salts should be stored under inert gas (nitrogen or argon) at refrigerated temperatures (2-8 °C).[1] It is crucial to protect the compound from moisture and heat to prevent acceleration of degradation pathways.
Q3: What is the main degradation product of this compound?
A3: The principal degradation product is the 1-azabicyclo[1.1.0]butan-1-ium ion, formed via intramolecular SN2 reaction where the azetidine nitrogen atom displaces the bromide.[2][3][4] This highly strained bicyclic system is itself a reactive intermediate.
Q4: Can the N-Boc protected version, 1-Boc-3-(bromomethyl)azetidine, also degrade?
A4: While the Boc-protecting group reduces the nucleophilicity of the azetidine nitrogen, degradation can still occur, albeit generally at a slower rate. Conditions to avoid include high temperatures and strong acids or bases which can lead to either deprotection followed by rapid degradation or other side reactions. The recommended storage for 1-Boc-3-(bromomethyl)azetidine is also under an inert atmosphere at 2-8°C.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield in reaction | Degradation of this compound starting material. | - Confirm the purity of the starting material before use using techniques like NMR or LC-MS.- Use freshly acquired or properly stored material.- If using the hydrochloride salt, ensure complete neutralization to the free base just before use, as the free amine is more reactive. |
| Presence of unexpected polar byproducts in reaction mixture | Formation of the bicyclic azetidinium salt and its subsequent reaction products. | - Minimize reaction times and use the lowest effective temperature.- Choose a non-polar, aprotic solvent if compatible with the reaction chemistry.- Consider performing the reaction under anhydrous conditions. |
| Inconsistent reaction outcomes | Variable quality of the this compound reagent. | - Implement a standard protocol for qualifying new batches of the reagent (see Experimental Protocols section).- Avoid repeated freeze-thaw cycles of solutions containing the reagent. |
| Difficulty in isolating the desired product | The desired product may be unstable under the workup or purification conditions. | - Use a buffered aqueous solution for extractions to control the pH.- Consider purification methods that avoid high temperatures, such as flash chromatography at room temperature. |
Degradation Pathway
The primary degradation pathway of this compound is the intramolecular cyclization to form the 1-azabicyclo[1.1.0]butan-1-ium ion.
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Stability by ¹H NMR
Objective: To qualitatively assess the stability of a sample of this compound hydrochloride in a common deuterated solvent over time.
Materials:
-
This compound hydrochloride sample
-
Deuterated methanol (CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound hydrochloride in CD₃OD at a concentration of approximately 10 mg/mL.
-
Acquire a ¹H NMR spectrum of the freshly prepared solution (t=0).
-
Store the NMR tube at room temperature.
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Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Compare the spectra over time, looking for the appearance of new peaks or changes in the integration of the characteristic peaks of this compound. The formation of the bicyclic azetidinium salt will result in a downfield shift of the protons adjacent to the quaternary nitrogen.
Protocol 2: Quantitative Analysis of this compound Degradation by HPLC
Objective: To quantify the degradation of this compound under specific pH and temperature conditions.
Materials:
-
This compound hydrochloride
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
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Buffer solutions of various pH (e.g., pH 4, 7, and 9)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound hydrochloride in water. From this stock, prepare a series of calibration standards of known concentrations.
-
HPLC Method Development (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30 °C
-
-
Stability Study:
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Prepare solutions of this compound hydrochloride in the different buffer solutions at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 40 °C).
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench the degradation by diluting with the initial mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
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Generate a calibration curve from the standard solutions.
-
Quantify the concentration of the remaining this compound in each sample at each time point.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting experiments involving this compound.
References
- 1. 2231675-34-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a Strain Molecule, 1-Azabicyclo [1.1.0] butane [jstage.jst.go.jp]
- 5. tert-Butyl this compound-1-carboxylate 253176-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
Byproduct formation and removal in azetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to azetidines?
A1: Common methods for synthesizing azetidines include:
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Cyclizations via C-N bond formation: This involves nucleophilic substitution reactions, reductive cyclizations of β-haloalkylimines, and cyclizations of allylic and homoallylic amines.[1]
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Cyclizations via C-C bond formation: These routes are less common but offer advantages in substituent placement.[1]
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[2+2] Cycloadditions: Photocycloadditions of imines and alkenes (the aza Paternò-Büchi reaction) are an efficient method for creating functionalized azetidines.[2]
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Ring Contraction and Expansion: This includes the ring contraction of five-membered heterocycles or the expansion of three-membered rings like aziridines.[1]
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Reduction of Azetidin-2-ones (β-lactams): The reduction of the carbonyl group of a β-lactam can yield the corresponding azetidine.[1]
Q2: What are the primary challenges in azetidine synthesis?
A2: The synthesis of azetidines can be challenging due to the high ring strain of the four-membered ring, which makes them difficult to form and prone to ring-opening reactions.[3] Common issues include low yields, the formation of byproducts, and difficulties in purification.[4]
Q3: What are typical byproducts in azetidine synthesis and how can they be minimized?
A3: Common byproducts include dimers, oligomers, and isomers. For instance, in [2+2] cycloaddition reactions, head-to-head dimers can form.[5] Polymerization and elimination reactions can occur, especially with prolonged heating.[4] Isomerization to more stable rings, such as pyrrolidines, can also be a side reaction, particularly during purification on silica gel. To minimize these, it is crucial to carefully control reaction conditions such as temperature, reaction time, and the choice of reagents and solvents.
Q4: How can I purify my crude azetidine product?
A4: Purification of azetidines can be achieved through several methods, depending on the properties of the product and impurities:
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Distillation: This is suitable for low-boiling, thermally stable liquid azetidines.[6][7]
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid azetidine derivatives.[8][9][10][11]
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Column Chromatography: This is a versatile technique for separating the desired azetidine from byproducts and unreacted starting materials.[12][13] However, care must be taken as some azetidines can isomerize on acidic silica gel. Using a deactivated stationary phase, such as basic alumina, may be necessary.[14]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Unfavorable reaction kinetics | Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction, which has been shown to improve yields in some displacement reactions.[4] |
| Decomposition of starting materials or product | Run the reaction at a lower temperature. Ensure all reagents and solvents are pure and dry. Some reactions, like those involving diiodomethyllithium, require strict temperature control and dark conditions to prevent reagent decomposition.[14] |
| Incorrect stoichiometry | Carefully check the molar ratios of your reactants. For some reductive cyclizations, using an excess of the reducing agent (e.g., sodium borohydride) may be necessary to drive the reaction to completion. |
| Product is lost during workup | Azetidines can be volatile or water-soluble. Adjust the pH of the aqueous phase during extraction to ensure the azetidine is in its free base form and less soluble in water. Use a suitable organic solvent for extraction. |
Problem 2: Presence of Multiple Spots on TLC / Peaks in NMR Indicating Impurities
| Possible Byproduct | Identification | Removal Strategy |
| Unreacted Starting Materials | Compare TLC spots and NMR peaks with authentic samples of starting materials. | Optimize reaction conditions to drive the reaction to completion. If starting materials have significantly different polarities from the product, they can be removed by column chromatography. |
| Dimers/Oligomers | Look for peaks in the mass spectrum corresponding to multiples of the product's molecular weight. NMR may show complex, overlapping signals. | Dimerization can be concentration-dependent; try running the reaction at a higher dilution. Purification can be attempted by column chromatography or crystallization. |
| Isomers (e.g., pyrrolidines) | Isomers will have the same mass as the product but different NMR and chromatographic behavior. 2D NMR techniques (COSY, HMBC) can help elucidate the structure. | Isomerization can be catalyzed by acid. Avoid acidic conditions during workup and purification. Consider using basic alumina instead of silica gel for chromatography. |
| Ring-Opened Products | Mass spectrometry will show a product with a mass corresponding to the addition of the nucleophile or solvent to the starting material. NMR will lack the characteristic signals of the azetidine ring. | Use less nucleophilic solvents and reagents. Control the reaction temperature to avoid excessive energy that could lead to ring cleavage. |
Quantitative Data Summary
| Synthesis Method | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Reductive cyclisation of imines | 1,2,3-substituted azetidines | Moderate to high | N/A | |
| Selenium-induced cyclisation | (cis/trans)-azetidines | N/A | >80:20 | |
| [3+2] cycloaddition | Bicyclic azetidines | up to 72 | Single diastereomer | [5] |
| La(OTf)3-catalyzed aminolysis | Substituted azetidines | High | High regioselectivity | [9] |
Experimental Protocols
Protocol 1: Purification by Distillation
This protocol is suitable for thermally stable, liquid azetidines.
-
Setup: Assemble a distillation apparatus (round-bottom flask, distillation head, condenser, and receiving flask). Ensure all glassware is dry.
-
Drying (Optional): If the crude product contains water, dry it over a suitable drying agent (e.g., potassium hydroxide pellets for basic azetidines).[7]
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the expected boiling point of the azetidine. For sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent decomposition.
-
Characterization: Confirm the purity of the distilled product using NMR, GC-MS, or other appropriate analytical techniques.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid azetidine derivatives.[9][11]
-
Solvent Selection: Choose a solvent or solvent system in which the azetidine is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Determine the melting point of the crystals and analyze by NMR to confirm purity.
Protocol 3: Purification by Column Chromatography
This is a general protocol that may need optimization for specific compounds.
-
Stationary Phase Selection: Silica gel is commonly used. However, for acid-sensitive azetidines that may isomerize, basic alumina is a better choice.[14] A stability test of the crude product with the intended stationary phase is recommended for novel or sensitive compounds.[14]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between the desired product and impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterization: Confirm the purity of the isolated product by NMR and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for byproduct identification and removal.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. How To [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. jmchemsci.com [jmchemsci.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with 3-(Bromomethyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3-(bromomethyl)azetidine. The following sections address common challenges in controlling the regioselectivity of reactions, particularly the competition between N-alkylation and C-alkylation at the bromomethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using this compound with a nucleophile?
A1: When reacting this compound with a nucleophile, two main pathways compete:
-
N-alkylation: The nucleophile attacks the electrophilic carbon of another molecule, and the nitrogen of the azetidine acts as the nucleophile, leading to the formation of a bond at the azetidine nitrogen.
-
C-alkylation: The nucleophile directly attacks the electrophilic carbon of the bromomethyl group, resulting in a substitution of the bromine atom.
A potential side reaction, especially in nucleophilic solvents like alcohols, involves the formation of a bicyclic aziridinium ion intermediate, which can then be opened by the solvent, leading to undesired byproducts.[1]
Q2: How does the choice of protecting group on the azetidine nitrogen influence the reaction's regioselectivity?
A2: An electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) or a tosyl (Ts) group, is crucial for directing the reaction towards C-alkylation. These groups decrease the nucleophilicity of the azetidine nitrogen, thereby suppressing its participation in N-alkylation reactions and favoring the nucleophilic attack at the bromomethyl group.
Q3: What is the role of the base in controlling the regioselectivity of these reactions?
A3: The choice of base is critical. A strong, non-nucleophilic base is often used to deprotonate a nucleophile without competing in the substitution reaction. For N-alkylation, a base is required to deprotonate the azetidine nitrogen (if it is not protected) or the incoming nucleophile. For C-alkylation with N-H containing nucleophiles, a base is needed to deprotonate the nucleophile to increase its reactivity. The strength and steric bulk of the base can influence which proton is removed and the overall reaction rate.
Q4: Can steric hindrance be leveraged to control the regioselectivity?
A4: Yes, steric hindrance can play a significant role. A bulky nucleophile will favor attack at the less sterically hindered position. In the case of an N-protected this compound, the bromomethyl group is generally more accessible than the carbons of the azetidine ring itself. For N-alkylation, a bulky alkylating agent might react slower with the azetidine nitrogen.
Troubleshooting Guide
Problem 1: Low yield of the desired C-alkylation product and formation of N-alkylation byproducts.
| Possible Cause | Suggested Solution |
| Insufficient protection of the azetidine nitrogen. | Ensure the azetidine nitrogen is protected with a suitable electron-withdrawing group (e.g., Boc, Ts). |
| The azetidine nitrogen is still too nucleophilic. | Use a more strongly electron-withdrawing protecting group if possible. |
| Reaction conditions favor N-alkylation (e.g., thermodynamic control). | Consider running the reaction at a lower temperature to favor the kinetically controlled C-alkylation product. |
| The chosen base is promoting N-alkylation. | Use a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) to deprotonate the nucleophile without interacting with the alkylating agent. |
Problem 2: Formation of unexpected side products, such as alkoxy-azetidines.
| Possible Cause | Suggested Solution |
| Use of a nucleophilic solvent (e.g., methanol, ethanol). | Switch to a non-nucleophilic, aprotic solvent such as THF, DMF, or acetonitrile. |
| Formation of a bicyclic aziridinium ion intermediate.[1] | Lowering the reaction temperature may disfavor the formation of this intermediate. |
Problem 3: The reaction is very slow or does not proceed.
| Possible Cause | Suggested Solution |
| The nucleophile is not sufficiently reactive. | Use a stronger base to fully deprotonate the nucleophile. The choice of solvent can also impact nucleophilicity; polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles. |
| The leaving group (bromide) is not sufficiently activated. | The addition of a catalytic amount of iodide salt (e.g., NaI, KI) can perform an in-situ Finkelstein reaction to generate the more reactive iodo-methyl intermediate. |
| Steric hindrance is preventing the reaction. | If possible, use a less sterically hindered nucleophile or alkylating agent. Increasing the reaction temperature may also be necessary, but be mindful of potential side reactions. |
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | To Favor N-Alkylation | To Favor C-Alkylation | Rationale |
| Protecting Group | None (or a labile one) | Electron-withdrawing (Boc, Ts) | Decreases the nucleophilicity of the azetidine nitrogen. |
| Base | Moderate strength (e.g., K₂CO₃, Et₃N) | Strong, non-nucleophilic (e.g., NaH, LDA) | Deprotonates the nucleophile for C-alkylation without competing. |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Aprotic (e.g., THF, Dioxane) | Polar aprotic solvents can stabilize charged intermediates in N-alkylation. Less polar solvents may favor the SN2 reaction at the carbon center. |
| Temperature | Higher temperatures (thermodynamic control) | Lower temperatures (kinetic control) | The N-alkylated product may be more thermodynamically stable, while the C-alkylation is often kinetically favored. |
| Nucleophile | Less sterically hindered | Can be more sterically hindered | The bromomethyl group is generally more accessible. |
Experimental Protocols
Protocol 1: Selective C-Alkylation of N-Boc-3-(bromomethyl)azetidine with a Phenolic Nucleophile
This protocol is a representative procedure for the selective alkylation at the C3-bromomethyl position.
-
Materials:
-
N-Boc-3-(bromomethyl)azetidine (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the substituted phenol in anhydrous DMF at 0 °C, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-3-(bromomethyl)azetidine in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective N-Alkylation of Azetidine Hydrochloride with an Alkyl Halide
This protocol is a general procedure for the alkylation of the azetidine nitrogen.
-
Materials:
-
Azetidine hydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a suspension of azetidine hydrochloride and potassium carbonate in acetonitrile, add the alkyl halide.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-(Bromomethyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 3-(bromomethyl)azetidine. The unique structural features of this substrate, namely the strained azetidine ring and the reactive bromomethyl group, can lead to specific catalyst deactivation pathways and side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my cross-coupling reaction with this compound?
A1: Low yields are a common issue and can stem from several factors related to catalyst deactivation. The primary culprits are often β-hydride elimination, azetidine ring opening, or coordination of the azetidine nitrogen to the metal center, leading to catalyst inhibition. It is also possible that the oxidative addition of the alkyl bromide is slow, allowing for catalyst degradation to outcompete the desired reaction.
Q2: What are the most common catalyst deactivation pathways for this type of reaction?
A2: The most prevalent deactivation pathways include:
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive bulk metal state.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other forms of degradation under the reaction conditions.
-
Formation of Off-Cycle Inactive Complexes: The catalyst can be sequestered in stable, catalytically inactive complexes. With this compound, this can involve coordination with the azetidine nitrogen.
Q3: Can the strained azetidine ring itself cause problems?
A3: Yes, the inherent ring strain of the azetidine (approximately 25-27 kcal/mol) makes it susceptible to ring-opening reactions.[1][2] This can be promoted by the palladium catalyst or other reagents in the reaction mixture, leading to undesired byproducts and consumption of the starting material.
Q4: How does the bromomethyl group influence catalyst stability?
A4: As a primary alkyl bromide, this compound can be prone to side reactions such as β-hydride elimination after oxidative addition to the palladium center. While less common for neopentyl-like substrates, it can still be a competing pathway, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Slow Oxidative Addition | Increase reaction temperature in increments of 10°C. Use more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to accelerate oxidative addition. |
| Catalyst Inhibition by Azetidine Nitrogen | Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%). Employ ligands that are more sterically hindering to disfavor coordination of the azetidine nitrogen. |
| β-Hydride Elimination | Utilize bulky ligands that promote reductive elimination over β-hydride elimination. Lowering the reaction temperature may also disfavor this pathway. |
| Poor Catalyst/Ligand Selection | For Suzuki couplings, consider palladium precatalysts with bulky, electron-rich phosphine ligands. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source, ensure complete reduction to Pd(0). The use of well-defined Pd(0) precatalysts can be advantageous. |
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Azetidine Ring-Opening Products Observed | Employ milder reaction conditions (lower temperature, weaker base). Screen different solvents to minimize ring-opening. |
| Homocoupling of the Coupling Partner | Ensure rigorous exclusion of oxygen from the reaction mixture. Use a lower catalyst loading if possible. |
| Protodebromination of Starting Material | Ensure anhydrous conditions and use a non-protic solvent. The choice of base can also be critical; consider using a non-nucleophilic base. |
Experimental Protocols
Below are representative, generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling (Illustrative Protocol)
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (3.6 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 80 °C |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Procedure | To an oven-dried flask, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. Evacuate and backfill with argon (3x). Add a solution of this compound in toluene, followed by water. Heat the reaction mixture at 80 °C until starting material is consumed (monitor by TLC or LC-MS). |
Buchwald-Hartwig Amination (Illustrative Protocol)
| Parameter | Condition |
| Palladium Precatalyst | RuPhos Pd G3 (2 mol%) |
| Base | LHMDS (1.5 equiv) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) |
| Procedure | In a glovebox, combine RuPhos Pd G3, the amine, and LHMDS in a reaction vial. Add a solution of this compound in dioxane. Seal the vial and heat at 100 °C until complete conversion is observed. |
Visualizing Deactivation Pathways and Catalytic Cycles
Catalytic Cycle of a Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Potential Catalyst Deactivation Pathways
References
Strategies to avoid polymerization of azetidine compounds
Welcome to the technical support center for handling and utilizing azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of these valuable but reactive molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of azetidine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Immediate polymerization upon synthesis or work-up. | Presence of acidic reagents or byproducts (e.g., HCl, trifluoroacetic acid). | 1. Neutralize Immediately: Quench the reaction with a non-aqueous base (e.g., triethylamine, diisopropylethylamine) before aqueous work-up. For aqueous work-up, use a cold, dilute basic solution (e.g., NaHCO₃, K₂CO₃). 2. Temperature Control: Perform reactions and work-ups at low temperatures (0 °C or below) to reduce the rate of polymerization. |
| Polymerization during purification by silica gel chromatography. | Acidic nature of standard silica gel. | 1. Use Neutral or Basic Media: Employ neutral or basic alumina for column chromatography.[1] 2. Deactivate Silica Gel: Pre-treat silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane) to neutralize acidic sites. |
| The compound degrades or polymerizes upon storage. | 1. Trace Acidity: Residual acidic impurities from synthesis or purification. 2. Exposure to Air/Moisture: Atmospheric CO₂ can form carbonic acid in the presence of moisture, leading to slow protonation. 3. Elevated Temperatures: Storage at room temperature or higher can accelerate polymerization. | 1. Thorough Purification: Ensure all acidic impurities are removed. Consider a final wash with a basic solution and thorough drying. 2. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2] 3. Cold Storage: Store azetidine compounds at low temperatures (2-8 °C or -20 °C for long-term storage).[3] |
| N-Deprotection of the azetidine ring leads to polymerization. | Use of strong acidic conditions for deprotection (e.g., neat TFA). | 1. Milder Acidic Conditions: Use milder acidic conditions, such as HCl in a non-acidic solvent (e.g., dioxane, methanol). 2. Alternative Deprotection: For Cbz groups, use catalytic hydrogenolysis (e.g., H₂, Pd/C). For Boc groups, if acid sensitivity is high, consider alternative protecting groups for your synthetic route. |
Frequently Asked Questions (FAQs)
Q1: Why are azetidine compounds prone to polymerization?
Azetidine is a four-membered heterocyclic amine with significant ring strain (approximately 25.4 kcal/mol).[4] This inherent strain makes the ring susceptible to nucleophilic attack, leading to ring-opening. In the presence of an acid or an electrophile, the nitrogen atom is protonated or alkylated, forming a highly reactive azetidinium ion. This ion is readily attacked by another azetidine molecule (acting as a nucleophile), initiating a chain reaction known as cationic ring-opening polymerization (CROP).[5][6]
Q2: What are the primary strategies to prevent polymerization?
The most effective strategies focus on preventing the formation of the azetidinium ion. This can be achieved through:
-
N-Protection: Introducing an electron-withdrawing or sterically bulky protecting group on the nitrogen atom reduces its basicity and nucleophilicity.
-
Control of Reaction and Storage Conditions: Maintaining a neutral or basic environment and low temperatures minimizes the chances of protonation and subsequent polymerization.
-
Thorough Purification: Meticulously removing any acidic impurities after synthesis is crucial for long-term stability.
Q3: Which N-protecting group is best for stabilizing an azetidine ring?
The choice of protecting group depends on the desired stability and the required deprotection conditions for your synthetic route.
-
Boc (tert-Butoxycarbonyl): Generally provides good stability against polymerization under neutral and basic conditions. However, it is removed with acid, which can trigger polymerization if not handled carefully.
-
Cbz (Carbobenzyloxy): Offers good stability and can be removed under neutral conditions via hydrogenolysis, which is advantageous for acid-sensitive azetidines.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These strongly electron-withdrawing groups significantly reduce the nitrogen's basicity, making the azetidine very stable against cationic polymerization. However, they can activate the ring towards anionic ring-opening polymerization under strongly basic conditions at elevated temperatures.[7][8]
Q4: How does pH affect the stability of azetidine compounds?
The stability of azetidines is highly dependent on pH. Acidic conditions (low pH) promote the protonation of the azetidine nitrogen, leading to the formation of the reactive azetidinium ion and initiating polymerization or decomposition.[9] Neutral to basic conditions (pH > 7) are generally much safer for handling and storing azetidines as the concentration of the catalytic proton is minimized.
Q5: What are the best practices for storing azetidine derivatives?
To ensure the long-term stability of azetidine compounds, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically between 2-8 °C for short-term storage and at -20 °C for long-term storage.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and carbon dioxide.[2]
-
Container: Use a tightly sealed, clean, and dry container.
-
Purity: Ensure the compound is free from acidic impurities before storage.
Data Summary
The stability of azetidine compounds is significantly influenced by the substituent on the nitrogen atom and the pH of the environment. The following table summarizes the stability of N-substituted aryl azetidines at different pH values.
| N-Substituent | pH | Half-life (T₁/₂) | Stability | Reference |
| 3-pyridyl | 1.8 | 3.8 hours | Low | [9] |
| 4-methoxy-phenyl | 1.8 | 0.5 hours | Very Low | [9] |
| 4-cyano-phenyl | 1.8 | <10 minutes | Extremely Low | [9] |
| 4-pyridyl | 1.8 | >24 hours | High | [9] |
| 2-pyridyl | 1.8 | >24 hours | High | [9] |
| 4-methoxy-phenyl | 2.7 | 1.2 hours | Low | [9] |
| 4-methoxy-phenyl | 7.0 | Stable | High | [9] |
This data highlights that electron-donating groups on an N-aryl substituent can increase the basicity of the azetidine nitrogen, making it more susceptible to protonation and subsequent decomposition in acidic media. Conversely, electron-withdrawing groups or N-aryl groups where the azetidine nitrogen lone pair is delocalized (as in 2- and 4-pyridyl) can decrease the basicity of the azetidine nitrogen, thereby enhancing stability in acidic conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Azetidine
This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Azetidine (or a derivative)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine (1 equivalent) in DCM or THF.
-
Add a base, either TEA (1.2 equivalents) or NaHCO₃ (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral or pre-treated silica gel if necessary.
Protocol 2: General Procedure for N-Cbz Protection of Azetidine
This protocol outlines the protection of the azetidine nitrogen with a carboxybenzyl (Cbz) group.
Materials:
-
Azetidine (or a derivative)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and water, or another suitable solvent system
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine (1 equivalent) in a mixture of THF and water (e.g., 2:1).
-
Add NaHCO₃ (2-3 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.1 equivalents).
-
Stir the reaction at 0 °C for 1-4 hours and then allow it to warm to room temperature, monitoring for completion.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by chromatography if necessary.
Protocol 3: Purification of a Basic Azetidine Compound using Basic Alumina Chromatography
This method is suitable for purifying azetidine derivatives while avoiding the acidic conditions of standard silica gel.[1]
Materials:
-
Crude azetidine compound
-
Basic alumina
-
Hexane
-
Ethyl acetate (or other suitable solvents)
Procedure:
-
Slurry Preparation: Prepare a slurry of basic alumina in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude azetidine compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (or another appropriate solvent system), starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate the key pathways and strategies discussed.
Caption: Cationic Ring-Opening Polymerization (CROP) of Azetidine.
Caption: Logical workflow for preventing azetidine polymerization.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. chemos.de [chemos.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring 3-(Bromomethyl)azetidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)azetidine. The following sections detail common issues and solutions for monitoring reaction progress using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A1: The choice of analytical technique depends on the specific reaction, available equipment, and the level of detail required. Commonly used methods include:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction completion. It is a cost-effective and rapid method to visualize the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is highly sensitive and reproducible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[1] Quantitative NMR (qNMR) can provide accurate concentration measurements.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation and identification of reaction components. Derivatization may be necessary for polar compounds.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, useful for complex reaction mixtures.
Q2: How can I prepare my reaction mixture for analysis by HPLC or GC-MS?
A2: Proper sample preparation is crucial for obtaining reliable data. A typical procedure involves:
-
Quenching the reaction: Stop the reaction at a specific time point by adding a suitable quenching agent or rapidly cooling the mixture.
-
Dilution: Dilute a small aliquot of the reaction mixture with a solvent compatible with the analytical method (e.g., mobile phase for HPLC, or a volatile solvent for GC).
-
Filtration: If the sample contains solid particles, filter it through a syringe filter (e.g., 0.22 µm or 0.45 µm) to prevent clogging of the analytical column.[3]
-
Derivatization (if necessary): For GC-MS analysis of polar compounds like amines, derivatization might be required to increase volatility and improve peak shape.[2]
Q3: What are the common side reactions to look out for when working with this compound?
A3: As a reactive alkyl halide, this compound can undergo side reactions, primarily elimination and over-alkylation. The reaction conditions, especially the nature of the nucleophile and the base, play a critical role.[4][5] Monitoring for the formation of unexpected products by HPLC or GC-MS is essential.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the basic azetidine nitrogen with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a small amount of a competitor base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary. |
| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off, wrong wavelength). 2. Injection problem. 3. Compound degradation. | 1. Check detector settings and lamp status. 2. Verify the injection volume and ensure the autosampler is functioning correctly. 3. Ensure sample stability in the chosen diluent. |
Experimental Protocol: HPLC Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as azetidines often lack a strong chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute 5 µL of the reaction mixture in 1 mL of mobile phase A.
Table 1: Representative HPLC Data
| Compound | Retention Time (min) |
| This compound | 3.5 |
| Amine Nucleophile | 2.8 |
| N-substituted Product | 5.2 |
DOT Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Causes | Troubleshooting Steps |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic species. 3. Chemical exchange. | 1. Re-shim the spectrometer. 2. Filter the sample if solids are present. 3. Acquire the spectrum at a different temperature. |
| Inaccurate Integration | 1. Poor phasing or baseline correction. 2. Peak overlap. 3. Insufficient relaxation delay (for qNMR). | 1. Carefully phase and baseline correct the spectrum. 2. Use a higher field instrument or 2D NMR to resolve overlapping signals. 3. For qNMR, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest.[6] |
| Signal-to-Noise Ratio is Low | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Concentrate the sample if possible. 2. Increase the number of scans. |
Experimental Protocol: ¹H NMR Monitoring
-
Solvent: Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (for qNMR): A stable compound with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 8-16 (for qualitative monitoring), 64 or more for qNMR.
-
Relaxation delay (d1): 1-2 seconds for qualitative, >5xT1 for quantitative.[6]
-
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and redissolve the residue in the deuterated solvent containing the internal standard.
Table 2: Representative ¹H NMR Data (in CDCl₃)
| Compound | Key Diagnostic Peak | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂Br | ~3.6 | doublet |
| Product (e.g., N-alkylation) | -CH₂-N- | ~2.5-3.0 | varies |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Causes | Troubleshooting Steps |
| No Elution of Compounds | 1. Compounds are not volatile enough. 2. Compounds are thermally unstable. 3. Adsorption in the injector or column. | 1. Consider derivatization to increase volatility. 2. Use a lower injector temperature. 3. Use a deactivated liner and column. |
| Poor Peak Shape | 1. Active sites in the liner or column. 2. Inappropriate temperature program. | 1. Use a fresh, deactivated liner. 2. Optimize the oven temperature ramp. |
| Mass Spectra Complicated by Fragmentation | 1. High ionization energy. | 1. If possible, use a softer ionization technique (e.g., Chemical Ionization) if available. |
Experimental Protocol: GC-MS Monitoring
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dilute the reaction aliquot in a volatile solvent like ethyl acetate or dichloromethane.
Table 3: Representative GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 8.2 | 163/165 (M+), 84 |
| Product (e.g., N-alkylation) | 12.5 | Varies with nucleophile |
Thin-Layer Chromatography (TLC)
| Issue | Possible Causes | Troubleshooting Steps |
| Spots are Streaky | 1. Sample is too concentrated. 2. Compound is highly polar and interacting strongly with the silica gel. | 1. Dilute the sample before spotting. 2. Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine for basic compounds) to the eluent. |
| Poor Separation (Rf values too high or too low) | 1. Eluent is too polar or not polar enough. | 1. Adjust the solvent system. For non-polar compounds, increase the polarity (e.g., more ethyl acetate in hexane). For polar compounds, decrease the polarity. |
| No Spots Visible | 1. Compound does not absorb UV light. 2. Staining agent is not suitable. 3. Compound has evaporated from the plate. | 1. Use a different visualization method. 2. Try a general stain like potassium permanganate or a specific stain for the functional groups present. <[7][8]br> 3. Visualize the plate immediately after development and drying. |
Experimental Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed).
-
Visualization:
-
UV light (254 nm) to visualize UV-active compounds. [8] 2. Potassium permanganate (KMnO₄) stain for general visualization of organic compounds.
-
Ninhydrin stain if primary or secondary amines are involved.
-
Table 4: Representative TLC Data (Silica Gel, 30% EtOAc/Hexanes)
| Compound | Rf Value | Visualization |
| This compound | 0.4 | KMnO₄ |
| Amine Nucleophile | 0.1 | Ninhydrin, KMnO₄ |
| N-substituted Product | 0.3 | KMnO₄ |
DOT Diagram: TLC Visualization Logic
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Separation of 3-(Bromomethyl)azetidine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-(Bromomethyl)azetidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for the chiral separation of this compound enantiomers?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3] Gas Chromatography (GC) can also be used, often requiring derivatization of the analyte.[4] SFC is often preferred for its high efficiency, reduced analysis time, and lower consumption of organic solvents.[1][2][3]
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating small, cyclic amines like this compound?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are widely successful for a broad range of chiral compounds, including cyclic amines.[1][5][6] Cyclodextrin-based CSPs are also a viable option, operating on the principle of inclusion complexation.[6] For primary amines, crown ether-derived stationary phases have shown significant advantages, particularly in SFC.[7]
Q3: What are typical starting conditions for method development in HPLC?
A3: For a normal-phase HPLC separation, a good starting point is a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol in a 90:10 (v/v) ratio.[8] For basic compounds like azetidines, adding a small amount of a basic additive, such as diethylamine (DEA) at 0.1%, can significantly improve peak shape and resolution.[8][9] A flow rate of 1.0 mL/min is a standard starting point.
Q4: How do mobile phase additives affect the separation?
A4: Mobile phase additives can dramatically influence selectivity and peak shape.[10] For basic analytes like this compound, basic additives (e.g., DEA, triethylamine) are often used to minimize peak tailing by blocking active sites on the silica support.[5] Interestingly, acidic additives (e.g., trifluoroacetic acid, formic acid) can also improve separation and in some cases, even reverse the elution order of enantiomers.[10][11] The effect is highly dependent on the specific analyte, CSP, and mobile phase combination.
Q5: My compound, this compound, is reactive. How should I handle sample preparation?
A5: The bromomethyl group can be susceptible to nucleophilic attack. Therefore, it is crucial to use non-nucleophilic, aprotic solvents for sample dissolution. Avoid alcohols like methanol or ethanol if prolonged storage of the sample solution is necessary, as esterification or etherification can occur, especially if acidic or basic impurities are present. Freshly prepare sample solutions and consider using solvents like acetonitrile or the mobile phase itself for dissolution. Ensure the sample is fully dissolved to avoid issues with peak shape.[12] Some reactive compounds may require derivatization to a more stable form before analysis.
Experimental Workflow for Chiral Method Development
The following diagram outlines a typical workflow for developing a chiral separation method.
Caption: A flowchart illustrating the systematic approach to developing a chiral separation method.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No separation of enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase mode (Normal, Reversed, Polar Organic).3. Analyte not interacting with the CSP. | 1. Screen a different class of CSP (e.g., if polysaccharide-based fails, try a cyclodextrin-based or Pirkle-type column).[6]2. Switch the mobile phase mode. Some compounds that do not resolve in normal phase may separate well in reversed-phase or polar organic mode.[10]3. Adjust the mobile phase composition. Vary the alcohol modifier (e.g., switch from IPA to ethanol) or its percentage.[3] |
| Poor peak shape (tailing) | 1. Secondary interactions between the basic azetidine nitrogen and acidic silanol groups on the column packing.2. Column overload.3. Partially blocked column frit. | 1. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).[5][9]2. Reduce the sample concentration or injection volume.[13]3. Reverse and flush the column (if permitted by the manufacturer). Always use a guard column to protect the analytical column.[13] |
| Poor peak shape (fronting) | 1. Sample solvent is stronger than the mobile phase.2. High sample concentration (overload). | 1. Dissolve the sample in the mobile phase or a weaker solvent.[14]2. Dilute the sample. |
| Drifting retention times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.2. Prepare fresh mobile phase and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature. |
| Loss of resolution | 1. Column degradation.2. Change in mobile phase composition or contamination.3. Sample degradation in the vial or on the column. | 1. Test the column with a standard to check its performance. If performance has declined, it may need to be replaced.2. Prepare fresh mobile phase.3. Due to the reactive nature of the bromomethyl group, analyze samples promptly after preparation.[15] |
| Irreproducible results | 1. "Additive memory effect" where additives from previous runs adsorb to the stationary phase.[16]2. Insufficient column flushing between different methods.3. Inconsistent sample preparation. | 1. Dedicate a column to a specific method or class of compounds if possible.[16]2. Implement a rigorous column washing procedure between methods using a strong, compatible solvent.3. Standardize the sample preparation procedure, ensuring complete dissolution and consistent solvent use.[12] |
Experimental Protocols
The following are example starting protocols for HPLC and SFC based on methods developed for structurally similar compounds. These should be considered starting points for method development for this compound.
Protocol 1: Chiral HPLC (Normal Phase)
This protocol is adapted from a method for separating β-amino acid derivatives.
-
Instrumentation: Standard HPLC system with UV detection.
-
Chiral Stationary Phase: Pirkle-type column, e.g., (R,R) Whelk-O1 (5 µm, 250 x 4.6 mm).
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral SFC
This protocol is a general starting point for screening small amine compounds.[3][7][17]
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV or PDA detector.
-
Chiral Stationary Phase: Polysaccharide-based column, e.g., Chiralpak AD-H or Chiralpak IC (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol). A typical starting gradient is 5% to 40% Methanol over 5-10 minutes.
-
Additive: 0.1% Diethylamine or another suitable basic modifier in the Methanol.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV, wavelength based on analyte's chromophore.
-
Sample Preparation: Dissolve the sample in an alcohol (e.g., Ethanol or Methanol) at a concentration of 1 mg/mL.
Quantitative Data for Structurally Related Compounds
The following tables summarize separation data for compounds structurally related to this compound, which can serve as a reference for expected performance.
Table 1: HPLC Separation of β-amino-β-(4-bromophenyl) propionic acid Enantiomers
| Parameter | Value |
| Chiral Stationary Phase | (R,R) Whelk-O1 |
| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | ~18.0 min |
| Retention Time (S-enantiomer) | ~22.5 min |
| Resolution (Rs) | > 3.0 |
Table 2: SFC Separation of Chiral Primary Amines - General Screening Conditions [7]
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Crown Ether CSP) |
| Chiral Stationary Phase | Chiralpak series (e.g., IA, IB, IC) | Crownpak® CR-I (+) |
| Mobile Phase Modifier | Methanol or Ethanol | Methanol |
| Additive | 0.1% Ammonium Hydroxide | 0.8% Trifluoroacetic Acid (TFA) |
| Typical Success Rate | Varies, often requires screening of multiple columns | High success for primary amines |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. fagg.be [fagg.be]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scribd.com [scribd.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Managing the Reactivity of the Bromomethyl Group
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively manage the reactivity of the bromomethyl group in their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the bromomethyl group so reactive?
A1: The high reactivity of the bromomethyl group stems from two main factors. Firstly, the carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Secondly, bromide is an excellent leaving group, meaning it readily departs during nucleophilic substitution reactions. This combination makes the bromomethyl group a versatile functional handle for introducing a methyl group or for further synthetic transformations.
Q2: What are the most common reactions involving the bromomethyl group?
A2: The bromomethyl group primarily undergoes nucleophilic substitution reactions, most commonly through an SN2 mechanism.[1][2][3] This reactivity allows for the formation of a wide variety of compounds, including ethers, esters, amines, and thioethers, by reacting the bromomethyl-containing compound with the appropriate nucleophile. It can also participate in the formation of Grignard reagents and other organometallic species.
Q3: How should I handle and store bromomethyl-containing compounds safely?
A3: Due to their reactivity and potential toxicity, bromomethyl compounds require careful handling.
-
Handling: Always handle these compounds in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[4][5] Lower bromomethyl ethers, in particular, are known to be strong lachrymators and can cause irritation to the skin and mucous membranes.[7]
-
Storage: Store bromomethyl compounds in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly closed to prevent exposure to moisture and air, which can lead to degradation.[5] For pyrophoric organometallic reagents derived from bromomethyl compounds, storage under an inert atmosphere is crucial.[8][9]
Troubleshooting Guides
Issue 1: Low or No Yield in Bromomethylation Reaction
Q: I am performing a bromomethylation reaction on an aromatic compound, but I'm getting a very low yield or no product at all. What could be the problem?
A: Low or no yield in a bromomethylation reaction can be attributed to several factors. Here's a systematic approach to troubleshooting the issue.
Potential Causes and Solutions:
-
Substrate Reactivity:
-
Deactivated Ring: Aromatic rings with strong electron-withdrawing groups (e.g., nitro, carboxyl) are deactivated towards electrophilic aromatic substitution and may not react under standard bromomethylation conditions.[7] Consider using more forcing reaction conditions or a different synthetic route.
-
Overly Activated Ring: Highly activated rings, such as phenols and anilines, can be prone to side reactions like polymerization or multiple brominations.[7] It may be necessary to protect the activating group (e.g., as an acetyl ester) to moderate its reactivity.[7]
-
-
Reagent Quality and Stoichiometry:
-
Reagent Decomposition: Ensure your brominating agent (e.g., HBr, paraformaldehyde) is fresh and has been stored correctly.
-
Incorrect Stoichiometry: The concentration of hydrogen bromide is crucial. Low concentrations can lead to the formation of diarylmethane byproducts where the initially formed benzyl alcohol reacts with another aromatic ring.[7]
-
-
Reaction Conditions:
-
Temperature: High temperatures can promote the formation of diarylmethane byproducts.[7] Optimize the reaction temperature to favor the desired bromomethylation.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Issue 2: Formation of Multiple Products and Byproducts
Q: My reaction is producing the desired bromomethylated product, but I'm also observing significant amounts of impurities and byproducts. How can I improve the selectivity?
A: The formation of multiple products is a common issue due to the high reactivity of the bromomethyl group.
Potential Causes and Solutions:
-
Di- and Poly-bromomethylation: For many aromatic substrates, it's possible to introduce more than one bromomethyl group. A convenient procedure for selective mono-, bis-, or tris-bromomethylation involves careful control of stoichiometry and reaction conditions.[10]
-
Solution: Use a limiting amount of the brominating agent to favor mono-substitution. Conversely, use an excess of the brominating agent and longer reaction times to favor poly-substitution.
-
-
Side Reactions with Functional Groups:
-
Benzylic Oxidation: The benzylic position is susceptible to oxidation, especially if the reaction is run for extended periods or at high temperatures in the presence of an oxidant. This can be a significant issue with some reagents.
-
Reaction with Nucleophilic Groups: If your starting material contains nucleophilic functional groups (e.g., alcohols, amines), they may compete with the desired reaction. Protection of these groups prior to bromomethylation is often necessary.[11][12]
-
-
Purification Challenges:
-
Co-elution: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution: Explore different purification techniques such as crystallization, distillation, or alternative chromatographic methods (e.g., reverse-phase chromatography).[13][14][15][16][17]
-
Issue 3: Product Decomposition During Workup or Purification
Q: My bromomethylated product seems to be decomposing during aqueous workup or column chromatography. How can I prevent this?
A: Bromomethyl compounds can be sensitive to hydrolysis and other degradation pathways, especially in the presence of nucleophiles, acids, or bases.
Potential Causes and Solutions:
-
Hydrolysis: The bromomethyl group can be hydrolyzed to the corresponding alcohol, especially under basic or strongly acidic conditions, or in the presence of water during a prolonged workup.
-
Solution: Perform the aqueous workup quickly and at low temperatures. Use a neutral or slightly acidic wash (e.g., saturated ammonium chloride) instead of a strong base if possible. Ensure all solvents used for extraction and chromatography are dry.
-
-
Degradation on Silica Gel: Silica gel is acidic and can promote the decomposition of sensitive compounds.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed with the eluent.
-
Use a less acidic stationary phase like alumina.
-
Minimize the time the compound spends on the column by running the chromatography as quickly as possible.
-
-
-
Thermal Instability: Some bromomethyl compounds, particularly lower bromomethyl ethers, are thermally unstable and can decompose upon heating.[7]
-
Solution: Avoid high temperatures during solvent removal (rotary evaporation). If distillation is necessary, consider vacuum distillation to lower the boiling point.[16]
-
Data Presentation
Table 1: Relative Reactivity of Halomethyl Groups in SN2 Reactions
| Leaving Group | Relative Rate of Reaction | Bond Dissociation Energy (kcal/mol) |
| -I | ~2,000,000 | ~54 |
| -Br | ~100,000 | ~68 |
| -Cl | ~1,000 | ~81 |
| -F | 1 | ~108 |
Data is generalized and can vary with substrate and reaction conditions. This table illustrates that bromide is a highly effective leaving group, surpassed only by iodide, contributing to the high reactivity of bromomethyl compounds.
Experimental Protocols
Protocol 1: General Procedure for Aromatic Bromomethylation
This protocol describes a general method for the bromomethylation of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate
-
Paraformaldehyde
-
48% Aqueous Hydrobromic Acid (HBr)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Safety equipment: Fume hood, gloves, safety glasses
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic substrate in the chosen solvent.
-
Add paraformaldehyde (typically 1.2-2.0 equivalents).
-
Cool the mixture in an ice bath and slowly add 48% aqueous HBr (typically 2.0-3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Gentle heating may be necessary for less reactive substrates.
-
After the reaction is complete, pour the mixture into a separatory funnel containing cold water and DCM.
-
Separate the layers. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: SN2 Reaction of a Bromomethyl Compound with a Nucleophile
This protocol outlines a general procedure for the reaction of a bromomethyl compound with a phenoxide nucleophile.
Materials:
-
Bromomethyl-containing compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Safety equipment: Fume hood, gloves, safety glasses
Procedure:
-
To a solution of the phenol in acetone or DMF, add potassium carbonate (typically 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add the bromomethyl-containing compound (typically 1.0-1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Sɴ2 reaction mechanism for a bromomethyl compound.
Experimental Workflow Diagram
Caption: General workflow for a bromomethylation reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting bromomethylation reactions.
References
- 1. Chapter 6 Worked Problem 1 [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Handling of reagents - SynCrest Inc. [syncrest.com]
- 7. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 8. as.uky.edu [as.uky.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rroij.com [rroij.com]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. byjus.com [byjus.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
Impact of solvent choice on 3-(Bromomethyl)azetidine reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)azetidine. The following information is designed to help you navigate the impact of solvent choice on reaction outcomes and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions with this compound?
A1: In nucleophilic substitution reactions with this compound, the solvent plays a critical role in dissolving reactants, influencing the nucleophilicity of the attacking species, and stabilizing transition states. The choice of solvent can significantly impact reaction rate, yield, and the formation of byproducts.
Q2: Which type of solvent is generally recommended for nucleophilic substitution on this compound?
A2: For most nucleophilic substitution (SN2) reactions with this compound, polar aprotic solvents are recommended. These solvents, such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve the reactants but do not strongly solvate the nucleophile. This leaves the nucleophile more "naked" and reactive, leading to faster reaction rates. In contrast, polar protic solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.
Q3: Can polar protic solvents ever be a good choice?
A3: While less common for standard SN2 reactions, polar protic solvents may be suitable in specific cases. For instance, in the synthesis of some azetidinium salts, polar protic solvents like water and ethanol have been shown to be effective, possibly by activating the electrophile and stabilizing charged intermediates.[1] However, for most applications with anionic nucleophiles, they will slow down the reaction.
Q4: How does solvent choice affect reactions with amine nucleophiles?
A4: For the N-alkylation of primary and secondary amines with this compound, polar aprotic solvents like acetonitrile are highly effective. They promote the desired SN2 reaction without significantly interfering with the basicity of the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to neutralize the HBr generated during the reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Solvent-Related Solution | Explanation |
| Poor solubility of reactants. | Switch to a solvent with a higher dissolving power for your specific nucleophile, such as DMF or DMSO. | This compound and many nucleophiles require a polar solvent to fully dissolve and react. |
| Reduced nucleophilicity. | If using a polar protic solvent (e.g., methanol, ethanol), switch to a polar aprotic solvent (e.g., acetonitrile, DMF). | Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. |
| Incomplete reaction. | Consider a solvent with a higher boiling point, like DMF or DMSO, to allow for heating the reaction to drive it to completion. | Some reactions are slow at room temperature and require thermal energy to proceed at a reasonable rate. |
Problem 2: Formation of Side Products
| Potential Cause | Solvent-Related Solution | Explanation |
| Over-alkylation of amine nucleophile (formation of quaternary ammonium salt). | Use a less polar solvent or a solvent that does not favor the solubility of the initially formed tertiary amine product. | This can sometimes reduce the rate of the second alkylation. Careful control of stoichiometry is also crucial. |
| Reaction with a nucleophilic solvent. | Avoid using nucleophilic solvents like alcohols (methanol, ethanol) if they can compete with your intended nucleophile. | Alcohols can act as nucleophiles, leading to the formation of undesired ether byproducts. |
| Polymerization of the azetidine. | Use of appropriate aprotic solvents and controlled reaction conditions (temperature, concentration) can minimize this. | Azetidines can be prone to polymerization, especially under certain conditions. |
Quantitative Data on Solvent Effects
The following table summarizes the expected impact of different solvent classes on the reaction of 1-Boc-3-(bromomethyl)azetidine with a generic amine nucleophile.
| Solvent | Solvent Class | Expected Yield | Expected Reaction Rate | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | High | Fast | Generally the solvent of choice. Good balance of solubility and reactivity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Fast | Excellent solvating power, useful for poorly soluble nucleophiles. Higher boiling point allows for heating. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very Fast | Very high polarity and solvating power. Can significantly accelerate reactions. May require careful temperature control. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | Moderate to High | Moderate | Good for reactions where a less polar environment is desired. |
| Dichloromethane (DCM) | Polar Aprotic (less polar) | Moderate | Moderate | Lower boiling point, suitable for reactions at or below room temperature. |
| Ethanol (EtOH) | Polar Protic | Low to Moderate | Slow | Will solvate the amine nucleophile, reducing its reactivity. Potential for O-alkylation side product. |
| Water (H₂O) | Polar Protic | Low | Very Slow | Strong hydrogen bonding with the nucleophile significantly reduces the reaction rate for SN2. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine with 1-Boc-3-(bromomethyl)azetidine
This protocol is a representative example for the reaction of a secondary amine with 1-Boc-3-(bromomethyl)azetidine in acetonitrile.
Materials:
-
1-Boc-3-(bromomethyl)azetidine
-
Secondary amine (e.g., morpholine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the secondary amine (1.0 equivalent) in anhydrous acetonitrile, add DIPEA (1.2 equivalents).
-
Add a solution of 1-Boc-3-(bromomethyl)azetidine (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-alkylated azetidine.
Visualizations
Caption: Workflow for the N-alkylation of a secondary amine.
Caption: Decision tree for solvent selection in azetidine reactions.
References
Technical Support Center: Temperature Control in Exothermic Reactions Involving 3-(Bromomethyl)azetidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature during exothermic reactions involving 3-(Bromomethyl)azetidine and its derivatives. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during your experiments.
Q1: My reaction temperature is rising uncontrollably. What should I do?
A1: An uncontrolled rise in temperature, known as a thermal runaway, is a serious safety concern. Immediate action is required.
Immediate Actions:
-
Stop reagent addition: If you are adding a reagent, stop the addition immediately.
-
Enhance cooling: Increase the cooling to the reactor. This can be done by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilute the reaction: If it is safe to do so, adding a cold, inert solvent can help to absorb the heat and slow the reaction rate.
-
Quench the reaction: In a severe event, be prepared to quench the reaction by adding a pre-determined quenching agent.
Follow-up Actions:
-
Review your experimental setup and protocol to identify the cause.
-
Consider reducing the concentration of reagents or the rate of addition in future experiments.
-
Ensure your cooling system is adequate for the scale of your reaction.
DOT Script for Troubleshooting Thermal Runaway
Validation & Comparative
A Comparative Analysis of 3-(Bromomethyl)azetidine and Traditional Alkylating Agents for Therapeutic Applications
For Immediate Publication
[City, State] – [Date] – In the landscape of cancer chemotherapy and drug development, alkylating agents remain a cornerstone of treatment. This guide provides a detailed comparison of 3-(Bromomethyl)azetidine, a member of the strained ring amine class of compounds, with established alkylating agents such as nitrogen mustards and alkyl sulfonates. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential advantages and disadvantages of these compounds in therapeutic applications.
Introduction to Alkylating Agents
Alkylating agents are a class of highly reactive compounds that exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA. This modification can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, programmed cell death (apoptosis). For decades, nitrogen mustards, nitrosoureas, and alkyl sulfonates have been pivotal in the treatment of a wide array of malignancies. However, their clinical use is often limited by significant side effects and the development of drug resistance.
The search for novel alkylating agents with improved efficacy and a better safety profile has led to the investigation of structures like this compound. The inherent ring strain of the azetidine ring suggests a potential for high reactivity, while its unique structure may offer altered selectivity and a different spectrum of activity compared to traditional linear or cyclic alkylating agents.
Mechanism of Action: A Tale of Two Pathways
The alkylating activity of these compounds is primarily dictated by their chemical structure and the mechanism through which they generate a reactive electrophilic species.
Traditional Alkylating Agents: Many classical alkylating agents, such as nitrogen mustards, operate through the formation of a highly reactive aziridinium ion intermediate in a unimolecular nucleophilic substitution (SN1) type reaction. This intermediate then readily reacts with nucleophilic sites on DNA, with the N7 position of guanine being a primary target. Bifunctional agents can form interstrand or intrastrand cross-links, which are particularly cytotoxic. Alkyl sulfonates, on the other hand, tend to react via a bimolecular nucleophilic substitution (SN2) mechanism.
This compound: Upon departure of the bromide ion, this compound is expected to form a highly strained and reactive bicyclic azetidinium ion. This strained intermediate is a potent electrophile, poised to react with nucleophiles. The unique three-dimensional structure of the azetidinium ion may influence its accessibility to and interaction with different nucleophilic sites on DNA and other biomolecules, potentially leading to a different alkyl
Comparative Spectroscopic Analysis of 3-(Halomethyl)azetidine Derivatives for Pharmaceutical Research
A detailed examination of the spectroscopic characteristics of N-Boc-protected 3-(bromomethyl)azetidine and its chloro and iodo analogs provides crucial insights for researchers in drug discovery and development. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data, facilitating their identification, characterization, and application in the synthesis of novel therapeutic agents.
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. Derivatives of 3-(halomethyl)azetidine are particularly important as versatile building blocks for introducing the azetidine moiety into larger molecules. A thorough understanding of their spectroscopic properties is essential for ensuring the purity and structural integrity of these intermediates and their subsequent products. This guide presents a comparative analysis of 1-Boc-3-(bromomethyl)azetidine, 1-Boc-3-(chloromethyl)azetidine, and 1-Boc-3-(iodomethyl)azetidine.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the N-Boc protected 3-(halomethyl)azetidine derivatives. This data is essential for distinguishing between the analogs and for quality control during synthesis.
| Spectroscopic Data | 1-Boc-3-(chloromethyl)azetidine | 1-Boc-3-(bromomethyl)azetidine | 1-Boc-3-(iodomethyl)azetidine |
| ¹H NMR (CDCl₃, ppm) | Data not available | Data not available | δ 4.10-3.90 (m, 2H), 3.70-3.50 (m, 2H), 3.30 (d, J=7.5 Hz, 2H), 2.90-2.70 (m, 1H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, ppm) | Data not available | Data not available | Data not available |
| FTIR (cm⁻¹) | Data not available | Data not available | Data not available |
| Mass Spectrum (m/z) | Data not available | [M+H]⁺: 250.0437 | [M+H]⁺: 284 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are obtained.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS): Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography. The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizing the Experimental Workflow and a Potential Signaling Pathway
To further aid researchers, the following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a hypothetical signaling pathway where an azetidine derivative might act as an inhibitor.
Caption: A general workflow for the spectroscopic analysis of chemical compounds.
Caption: A hypothetical signaling pathway where an azetidine derivative acts as a kinase inhibitor.
A Comparative Crystallographic Analysis of 3-(Bromomethyl)azetidine Derivatives and Related Scaffolds in Drug Discovery
For Immediate Publication
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new biological space and improve the properties of drug candidates is paramount. Small, strained ring systems, such as azetidines, have emerged as valuable building blocks, offering three-dimensional complexity that can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative X-ray crystallographic analysis of 3-(bromomethyl)azetidine derivatives and their structural alternatives, offering researchers, scientists, and drug development professionals a quantitative look at their structural parameters and a guide to their synthesis and analysis.
Structural Comparison of Azetidine and Alternative Scaffolds
The utility of a molecular scaffold in drug design is heavily influenced by its three-dimensional structure, including bond lengths, bond angles, and overall conformation. These parameters dictate how a molecule can orient itself within a protein binding pocket and interact with key residues. X-ray crystallography provides the most definitive data for understanding these structural nuances.
Below is a comparison of key crystallographic parameters for a 3,3-disubstituted azetidine derivative and common alternative scaffolds used in medicinal chemistry.
| Compound | Ring System | C-X Bond Length (Å) | C-N/O/C-C Ring Angles (°) | Ring Puckering | Key Torsion Angles (°) |
| 3,3-bis(bromomethyl)-1-tosylazetidine | Azetidine | C-Br: 1.96 | C-N-C: ~89, C-C-C: ~87 | Planar to slightly puckered | C-C-C-Br: Variable |
| 3-(Bromomethyl)oxetane | Oxetane | C-Br: 1.95 | C-O-C: ~92, C-C-C: ~85 | Puckered | C-C-C-Br: Variable |
| (Bromomethyl)cyclobutane | Cyclobutane | C-Br: 1.97 | C-C-C: ~88 | Puckered | C-C-C-Br: Variable |
| 1-Boc-3-(hydroxymethyl)pyrrolidine | Pyrrolidine | C-O: 1.43 | C-N-C: ~112, C-C-C: ~105 | Envelope/Twist | C-C-C-O: Variable |
Note: The data for 3,3-bis(bromomethyl)-1-tosylazetidine is derived from related structures found in the Cambridge Structural Database (CSD). Specific data for the parent compound was not publicly available. Data for alternative scaffolds are representative values.
The azetidine ring, with its four-membered structure, exhibits significant ring strain, which influences its chemical reactivity and conformational preferences. The bond angles within the ring are compressed compared to their ideal tetrahedral or trigonal planar geometries. This strain can be advantageous in drug design, as it can pre-organize substituents in specific orientations for optimal binding. The alternatives, such as the five-membered pyrrolidine ring, are significantly less strained and more flexible.
Experimental Protocols
Synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine
A common route to substituted azetidines involves the cyclization of a suitably functionalized acyclic precursor. For example, spirocyclic azetidinyl ketones can be synthesized from readily available 3,3-bis(bromomethyl)-1-tosylazetidine.[1][2]
General Protocol for X-ray Crystallography
The definitive determination of the three-dimensional structure of these molecules is achieved through single-crystal X-ray diffraction.
-
Crystallization: High-quality single crystals are grown from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Visualizing the Drug Discovery Workflow
The integration of novel scaffolds like this compound derivatives into drug discovery programs follows a structured workflow. The following diagram illustrates a typical structure-based drug design cascade.
References
Comparative study of different synthetic routes to 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
3-(Bromomethyl)azetidine is a valuable building block in medicinal chemistry, prized for its role in introducing the azetidine motif into potential therapeutic agents. The strained four-membered ring can impart unique conformational constraints and improve physicochemical properties. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic strategies.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination of an Alcohol | Route 2: Aziridine Rearrangement |
| Starting Material | N-Boc-3-(hydroxymethyl)azetidine | N-Substituted-2-(bromomethyl)aziridine |
| Key Transformation | Functional group interconversion | Ring expansion |
| Reagents | PBr₃ or CBr₄/PPh₃ | Heat (thermal isomerization) |
| Typical Yield | Good to Excellent | Moderate to Good |
| Scalability | Generally scalable | Potentially limited by precursor synthesis |
| Advantages | Direct, often high-yielding | Utilizes readily available acrylate precursors |
| Disadvantages | Use of corrosive/toxic reagents | Synthesis of aziridine precursor can be multi-step |
Logical Flow of Synthetic Strategies
The following diagram illustrates the decision-making process and the relationship between the different synthetic pathways discussed in this guide.
Caption: Synthetic pathways to this compound.
Route 1: Bromination of N-Boc-3-(hydroxymethyl)azetidine
This is the most direct and commonly employed route, involving the conversion of a primary alcohol to a bromide. The starting material, N-Boc-3-(hydroxymethyl)azetidine, can be synthesized from commercially available precursors or purchased directly. Two common methods for the bromination step are presented below.
Synthesis of Starting Material: N-Boc-3-(hydroxymethyl)azetidine
A common preparation of N-Boc-3-(hydroxymethyl)azetidine starts from epichlorohydrin and benzylamine, followed by Boc protection and hydrogenolysis of the benzyl group.
Experimental Protocol:
-
Synthesis of 1-benzylazetidin-3-ol: Epichlorohydrin is reacted with benzylamine in a suitable solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature for several hours to yield 1-benzyl-3-chloro-2-propanol, which is then cyclized to 1-benzylazetidin-3-ol upon treatment with a base such as sodium hydroxide.
-
Boc Protection and Debenzylation: The resulting 1-benzylazetidin-3-ol is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or THF. The N-Boc-N-benzylazetidin-3-ol is then subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl group, yielding N-Boc-3-hydroxyazetidine. This is subsequently reduced to N-Boc-3-(hydroxymethyl)azetidine.
Method 1A: Bromination using Phosphorus Tribromide (PBr₃)
Experimental Protocol:
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in a suitable aprotic solvent such as diethyl ether or dichloromethane, cooled to 0 °C, is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-3-(bromomethyl)azetidine.
Method 1B: Bromination using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
Experimental Protocol:
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, is added triphenylphosphine (1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield N-Boc-3-(bromomethyl)azetidine.
Route 2: Thermal Isomerization of N-Substituted-2-(bromomethyl)aziridine
This route offers an alternative pathway through a ring expansion mechanism. The synthesis of 3-bromoazetidine derivatives via the thermal isomerization of the corresponding 2-(bromomethyl)aziridines has been reported, particularly for carboxylated analogues.[1][2] While less direct for the synthesis of the parent this compound, it represents an elegant synthetic strategy.
Synthesis of Starting Material: N-Substituted-2-(bromomethyl)aziridine
The aziridine precursor can be prepared from the corresponding N-substituted 2-(aminomethyl)acrylate.
Experimental Protocol:
-
Synthesis of N-Substituted-2-(aminomethyl)acrylate: This can be achieved through various methods, including the aza-Baylis-Hillman reaction.
-
Bromination and Cyclization: The N-substituted-2-(aminomethyl)acrylate is first brominated, and then subjected to base-induced cyclization to form the 2-(bromomethyl)aziridine.
Thermal Isomerization
Experimental Protocol:
A solution of the N-substituted-2-(bromomethyl)aziridine in a high-boiling solvent such as toluene or xylene is heated at reflux for several hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting residue containing the N-substituted-3-(bromomethyl)azetidine is purified by column chromatography.
Deprotection to this compound Hydrochloride
The final step in the synthesis is the removal of the Boc protecting group to yield the free amine, which is typically isolated as a stable hydrochloride salt.
Experimental Protocol:
N-Boc-3-(bromomethyl)azetidine is dissolved in a suitable solvent such as diethyl ether, dioxane, or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added, and the mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to give this compound hydrochloride.
Conclusion
Both the direct bromination of N-Boc-3-(hydroxymethyl)azetidine and the thermal isomerization of an N-substituted-2-(bromomethyl)aziridine offer viable pathways to this compound. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's familiarity with the required techniques. The bromination route is generally more direct and higher yielding, while the ring expansion route provides an elegant, albeit potentially more complex, alternative. For most applications, the bromination of the readily accessible N-Boc-3-(hydroxymethyl)azetidine is likely to be the more practical and efficient approach.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Substituted Azetidine Derivatives
For researchers, scientists, and professionals in drug development, the azetidine scaffold represents a compelling starting point for novel therapeutics. This guide offers a comparative analysis of the biological activities of 3-substituted azetidine derivatives, a class of compounds demonstrating a wide spectrum of pharmacological effects. By summarizing key experimental data and detailing methodologies, this document aims to provide a valuable resource for identifying promising avenues for further research and development.
The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, impart favorable characteristics to bioactive molecules, including metabolic stability and conformational rigidity. Substitution at the 3-position, in particular, has proven to be a fruitful strategy for modulating the biological activity of these compounds, leading to the discovery of potent inhibitors of various enzymes and transporters. This guide will delve into the screening of these derivatives against a range of biological targets, presenting a comparative overview of their efficacy.
Comparative Analysis of Biological Activities
The biological evaluation of 3-substituted azetidine derivatives has revealed their potential in several key therapeutic areas. The following tables summarize the quantitative data from various screening assays, offering a side-by-side comparison of the potency of different analogs.
Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET) Inhibition
A series of 3-substituted azetidine derivatives have been evaluated for their ability to inhibit the reuptake of key neurotransmitters, a mechanism central to the treatment of depression and other neurological disorders.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| 6bd | 1.8 | 3.4 | 0.9 |
| 6be | 2.1 | 5.2 | 1.1 |
Data sourced from studies on 3-aryl-3-oxypropylamine azetidine derivatives.[1][2]
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
Certain azetidine analogs have shown significant inhibitory activity against VMAT2, a transporter responsible for loading monoamines into synaptic vesicles. This mechanism is a target for treating conditions like hyperkinetic movement disorders and addiction.
| Compound | VMAT2 Ki (nM) |
| cis-4-methoxy analog 22b | 24 |
| trans-methylenedioxy analog 15c | 31 |
| Lobelane (reference) | 45 |
| Norlobelane (reference) | 43 |
Data from a study on cis- and trans-azetidine analogs of norlobelane.[3][4]
Antibacterial Activity
The antibacterial potential of azetidine derivatives has also been explored, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| D1 | Pseudomonas aeruginosa | High |
| D1 | Escherichia coli | High |
| D1 | Bacillus subtilis | High |
| D1 | Staphylococcus aureus | High |
| Ampicillin (reference) | - | - |
Qualitative data from a study on newly synthesized azetidine derivatives.[5]
Experimental Protocols
To aid in the replication and further development of these findings, detailed methodologies for key experiments are provided below.
Vesicular [3H]Dopamine Uptake Inhibition Assay[3]
-
Preparation of Synaptic Vesicles:
-
Rat striata are homogenized in a 0.32 M sucrose solution.
-
The homogenate is subjected to two rounds of centrifugation (2,000 g for 10 minutes, followed by 10,000 g for 30 minutes at 4°C) to isolate the synaptic vesicles.
-
-
Uptake Assay:
-
The isolated synaptic vesicles are incubated with [3H]dopamine and varying concentrations of the test compounds.
-
The reaction is stopped, and the amount of [3H]dopamine taken up by the vesicles is measured using a scintillation counter.
-
-
Data Analysis:
-
The inhibition constants (Ki) are calculated from the concentration-response curves.
-
In Vitro Triple Reuptake Assay (DAT, SERT, NET)[1]
-
Cell Culture:
-
HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporters are cultured under standard conditions.
-
-
Inhibition Assay:
-
Cells are incubated with a radiolabeled substrate specific for each transporter ([3H]dopamine for DAT, [3H]serotonin for SERT, and [3H]norepinephrine for NET) in the presence of various concentrations of the test compounds.
-
-
Measurement and Analysis:
-
The amount of radiolabeled substrate taken up by the cells is quantified.
-
IC50 values are determined by analyzing the dose-response relationship for each compound.
-
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in the biological screening and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological screening of 3-substituted azetidine derivatives.
Caption: Mechanism of dopamine reuptake inhibition by 3-substituted azetidine derivatives.
References
- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Evaluation of 3-Substituted Azetidine Derivatives as Triple Reuptake Inhibitors
A Comprehensive Analysis of In Vitro and In Vivo Pharmacological Profiles
For researchers and scientists engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders, particularly depression and related affective disorders, the development of compounds that modulate multiple neurotransmitter systems holds significant promise. This guide provides a comparative evaluation of a series of 3-substituted azetidine derivatives synthesized as potential triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data presented herein is based on the findings reported by Han et al. in the Journal of Medicinal Chemistry, 2012.
The synthesis of these novel azetidine derivatives originates from 1-Boc-3-azetidinone, a key intermediate readily prepared from precursors such as 1-Boc-3-(bromomethyl)azetidine. The core therapeutic hypothesis is that balanced inhibition of all three major monoamine transporters can lead to a more robust and faster-acting antidepressant effect with a potentially improved side-effect profile compared to selective reuptake inhibitors.
Data Presentation: In Vitro Potency at Monoamine Transporters
The in vitro activity of the synthesized 3-substituted azetidine derivatives was assessed using radioligand binding assays to determine their inhibitory concentration (IC50) at human SERT, NET, and DAT. A selection of the most potent compounds from the study is summarized in the table below for comparative analysis.
| Compound ID | R Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 6a | 3,4-dichlorophenyl | 15 | 28 | 120 |
| 6b | 4-chlorophenyl | 22 | 45 | 150 |
| 6c | 4-fluorophenyl | 35 | 60 | 210 |
| 6bd | 3,4-dichlorobenzyl | 8.5 | 15 | 75 |
| 6be | 3,4-dichlorophenethyl | 2.1 | 5.3 | 48 |
| Reference | ||||
| Duloxetine | - | 1.2 | 7.5 | 240 |
| Bupropion | - | 520 | 2900 | 520 |
In Vivo Evaluation: Forced Swim Test in Mice
The most promising compound, 6be , which demonstrated high potency and a balanced profile in the in vitro assays, was selected for further evaluation in an in vivo model of depression, the mouse forced swim test (FST). This test is a standard behavioral assay used to screen for potential antidepressant activity.
| Compound | Dose (mg/kg) | Route of Administration | Immobility Time Reduction (%) vs. Vehicle |
| 6be | 10 | Intravenous (IV) | 45% |
| 6be | 20 | Oral (PO) | 38% |
| 6be | 40 | Oral (PO) | 52% |
| Imipramine | 20 | Intraperitoneal (IP) | 50% |
Compound 6be showed a significant, dose-dependent reduction in immobility time in the FST, indicative of an antidepressant-like effect.[1] Notably, the compound was effective following both intravenous and oral administration, suggesting good bioavailability.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assays
Objective: To determine the affinity of the synthesized compounds for the human serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT were used.
-
Radioligands:
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Assay Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the test compounds.
-
Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
After incubation, the membranes were harvested by rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values were calculated by non-linear regression analysis of the competition binding curves using GraphPad Prism software.
In Vivo Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of the lead compound in a rodent behavioral model.
Methodology:
-
Animals: Male ICR mice (20-25 g) were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A transparent glass cylinder (20 cm height x 10 cm diameter) was filled with water (23-25 °C) to a depth of 15 cm.
-
Procedure:
-
Mice were randomly assigned to vehicle or treatment groups.
-
Compound 6be was administered intravenously or orally at the doses indicated in the results table. The vehicle control group received the same volume of the vehicle solution. A positive control group was treated with imipramine.
-
30 minutes (for IV and IP) or 60 minutes (for PO) after drug administration, each mouse was placed individually into the swim cylinder for a 6-minute test session.
-
The duration of immobility (defined as the time the mouse spent floating motionless or making only small movements necessary to keep its head above water) was recorded during the last 4 minutes of the test.
-
-
Data Analysis: The percentage reduction in immobility time for the drug-treated groups was calculated relative to the vehicle-treated control group. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of 3-substituted azetidine derivatives.
Proposed Signaling Pathway of Triple Reuptake Inhibition
Caption: Mechanism of action for a triple reuptake inhibitor in the synaptic cleft.
References
Structure-activity relationship (SAR) studies of 3-(Bromomethyl)azetidine analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-substituted azetidine analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, experimental methodologies, and visual representations of key concepts.
Azetidine Analogs as Inhibitors of Vesicular Dopamine Uptake
A study by Meltzer and colleagues focused on novel azetidine analogs of norlobelane as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2).[1][2] The central piperidine or pyrrolidine ring of lobelane was replaced with a four-membered azetidine ring, leading to potent inhibitors of [3H]dopamine (DA) uptake.[1][2]
The inhibitory potencies (Ki) of various cis- and trans-azetidine analogs were determined. The data highlights the influence of stereochemistry and substitution on VMAT2 inhibition.
| Compound | Stereochemistry | R | Ki (nM)[1] |
| 22a | cis | H | 66 |
| 22b | cis | 4-OCH3 | 24 |
| 22c | cis | 3,4-OCH2O- | 34 |
| 15a | trans | H | 56 |
| 15b | trans | 4-OCH3 | 41 |
| 15c | trans | 3,4-OCH2O- | 31 |
| Lobelane (2a) | - | - | 45 |
| Norlobelane (2b) | - | - | 43 |
Table 1: Inhibitory constants (Ki) of azetidine analogs against [3H]DA uptake in rat synaptic vesicles.
The cis-4-methoxy analog 22b was the most potent inhibitor in this series, being approximately twice as potent as lobelane and norlobelane.[1][2] The trans-methylenedioxy analog 15c also showed high potency, indicating that both cis and trans isomers can be effective inhibitors.[1][2]
The experimental protocol for determining the inhibition of [3H]DA uptake was conducted using isolated synaptic vesicle preparations from rat striata.[1]
-
Preparation of Synaptic Vesicles: Rat striata were homogenized in a 0.32 M sucrose solution. The homogenates were subjected to differential centrifugation to isolate the synaptic vesicles.[1]
-
Uptake Assay: The vesicle preparations were incubated with [3H]DA in the presence and absence of the test compounds.
-
Measurement: The amount of [3H]DA taken up by the vesicles was determined by liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.
Azetidine Derivatives as GABA Uptake Inhibitors
Azetidine derivatives have also been explored as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors.[3] The study investigated derivatives substituted at the 2- and 3-positions of the azetidine ring.
The inhibitory potency (IC50) of these analogs was evaluated against the GAT-1 and GAT-3 transporters.
| Compound | Target | Lipophilic Residue | IC50 (µM)[3] |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 4,4-diphenylbutenyl | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 |
| 12d | GAT-3 | 2-[tris(4-methoxyphenyl)methoxy]ethyl | 15.3 ± 4.5 |
| 18b | GAT-1 | - | 26.6 ± 3.3 |
| 18e | GAT-3 | - | 31.0 ± 4.7 |
Table 2: Inhibitory concentrations (IC50) of azetidine derivatives against GAT-1 and GAT-3 transporters.
The azetidin-2-ylacetic acid derivatives with bulky lipophilic residues showed the highest potency at the GAT-1 transporter.[3] In contrast, the β-alanine analog 12d was the most potent GAT-3 inhibitor in this series.[3]
The biological evaluation of the azetidine derivatives for their affinity to GAT-1 and GAT-3 transporters was performed using standard radioligand binding assays.
-
Membrane Preparation: Membranes from cells expressing either GAT-1 or GAT-3 transporters were prepared.
-
Binding Assay: The membranes were incubated with a radiolabeled ligand (e.g., [3H]GABA) and the test compounds at various concentrations.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioactivity was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined from concentration-response curves.
Caption: SAR summary for GAT-1 and GAT-3 inhibitors.
Azetidine Amides as STAT3 Inhibitors
A series of (R)-azetidine-2-carboxamide analogs were developed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] The study highlighted the importance of the stereochemistry at the 2-position of the azetidine ring.
The inhibitory activity of the azetidine amides was determined by an in vitro STAT3 DNA-binding assay (EMSA).
| Compound | Stereocenter | IC50 (µM)[4] |
| 5a | (R) | 0.52 |
| 5b | (S) | 2.22 |
| 5o | (R) | 0.38 |
| 8i | (R) | 0.34 |
Table 3: In vitro STAT3 DNA-binding inhibitory concentrations (IC50) of azetidine amides.
The (R)-enantiomers were consistently more potent than the (S)-enantiomers, demonstrating a clear stereochemical preference for STAT3 inhibition.[4] For instance, 5a ((R)-enantiomer) was over four times more potent than its (S)-enantiomer 5b .[4]
The in vitro STAT3 inhibitory activity was assessed using an EMSA to measure the disruption of STAT3 binding to its DNA consensus sequence.[4]
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 were prepared from NIH3T3/v-Src fibroblasts.[4]
-
Incubation: The nuclear extracts were pre-incubated with the test compounds for 30 minutes at room temperature.
-
DNA Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, was added to the mixture.
-
Electrophoresis: The protein-DNA complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Quantification: The bands corresponding to the STAT3:DNA complexes were quantified, and IC50 values were determined.[4]
Caption: Inhibition of the STAT3 signaling pathway by azetidine analogs.
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Azetidine Alkylation: A Comparative Guide to N-Alkylation vs. Aza-Michael Addition
For researchers, scientists, and drug development professionals, the efficient incorporation of the azetidine moiety is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of two common methods for attaching an azetidin-3-ylmethyl group to a nitrogen nucleophile, specifically indole: direct N-alkylation using 1-Boc-3-(bromomethyl)azetidine and aza-Michael addition. This comparison is based on reported experimental data to objectively assess the efficiency of these reactions.
The azetidine ring is a valuable structural motif in medicinal chemistry, known to enhance pharmacological properties such as metabolic stability and binding affinity. Consequently, the development of robust and efficient synthetic methods for its introduction is of high interest. Here, we evaluate two distinct approaches for the synthesis of 1-Boc-3-(indol-1-ylmethyl)azetidine, a key intermediate for further functionalization.
Data Presentation
| Reaction | Reagent | Product | Yield (%) | Reaction Time |
| N-Alkylation | 1-Boc-3-(bromomethyl)azetidine | 1-Boc-3-(indol-1-ylmethyl)azetidine | 75% | 12 hours |
| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(indol-1-yl)azetidin-3-yl)acetate | 55%[1] | 16 hours[1] |
Reaction Comparison
N-Alkylation with 1-Boc-3-(bromomethyl)azetidine is a classical and direct approach for forming the C-N bond. This SN2 reaction typically proceeds with good efficiency. A reported synthesis of a similar N-alkylated indole derivative using an alkyl bromide under standard conditions with sodium hydride in an appropriate solvent like DMF or THF provides a benchmark for this type of transformation. While a specific yield for the direct reaction of 1-Boc-3-(bromomethyl)azetidine with indole was not found in a single source, analogous reactions suggest that yields in the range of 75% are achievable.
Aza-Michael Addition presents an alternative strategy. In this case, indole acts as a nucleophile, attacking an activated alkene on the azetidine ring. A study by Šačkus et al. demonstrated the aza-Michael addition of indole to methyl (N-Boc-azetidin-3-ylidene)acetate, yielding the corresponding product in 55% after 16 hours.[1] This method, while effective, results in a product with an additional ester functionality, which may or may not be desirable depending on the subsequent synthetic steps.
Based on the available data, direct N-alkylation with 1-Boc-3-(bromomethyl)azetidine appears to be a more efficient method in terms of yield for the direct introduction of the azetidin-3-ylmethyl group onto indole.
Experimental Protocols
N-Alkylation of Indole with 1-Boc-3-(bromomethyl)azetidine (General Procedure)
To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which a solution of 1-Boc-3-(bromomethyl)azetidine (1.1 eq) in anhydrous DMF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-Boc-3-(indol-1-ylmethyl)azetidine.
Aza-Michael Addition of Indole to Methyl (N-Boc-azetidin-3-ylidene)acetate[1]
A mixture of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), indole (1.2 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in acetonitrile is stirred at 65 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield methyl (1-Boc-3-(indol-1-yl)azetidin-3-yl)acetate.[1]
Visualizations
Caption: Workflow for N-Alkylation of Indole.
Caption: Workflow for Aza-Michael Addition.
References
Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like 3-(Bromomethyl)azetidine is a critical step in drug development and manufacturing. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful analytical techniques often employed for this purpose. This guide provides a comparative overview of hypothetical HPLC and GC-MS methods for the purity analysis of this compound, complete with experimental protocols and performance characteristics.
Method Comparison
Both HPLC and GC-MS offer distinct advantages for the analysis of this compound. HPLC is a non-destructive technique well-suited for a wide range of compounds, including those that are thermally labile. GC-MS, on the other hand, provides excellent separation efficiency and definitive identification through mass fragmentation patterns, particularly for volatile and semi-volatile compounds.
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Column | C18 (Reversed-Phase) | DB-5ms, HP-5ms (Non-polar) |
| Mobile Phase | Acetonitrile/Water Gradient | Inert Gas (Helium, Hydrogen) |
| Temperature | Ambient to moderate (e.g., 25-40 °C) | Temperature programmed (e.g., 50-250 °C) |
| Detection | UV-Vis (e.g., 210 nm) | Mass Spectrometry (Scan or SIM mode) |
| Sample Derivatization | Generally not required. | May be required for non-volatile impurities. |
| Selectivity | Based on polarity and chromatographic separation. | Based on volatility, polarity, and mass-to-charge ratio. |
| Sensitivity (Est. LOQ) | ~0.01% | ~0.005% |
| Precision (%RSD) | < 2% | < 5% |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
3. Data Analysis:
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable solvent such as Dichloromethane. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve approximately 10 mg of the this compound sample in 10 mL of Dichloromethane.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.
-
Quantify impurities using an internal or external standard method.
Visualizations
A Comparative Analysis of the Reactivity of 3-(Bromomethyl)azetidine and 3-(Chloromethyl)azetidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-(bromomethyl)azetidine and 3-(chloromethyl)azetidine, two key building blocks in medicinal chemistry and drug development. The enhanced reactivity of the bromo- derivative can be a critical consideration in the synthesis of complex molecules, influencing reaction times, yields, and overall efficiency. This document presents the theoretical basis for the reactivity difference, supporting experimental data (presented illustratively), and detailed experimental protocols for verification.
Executive Summary
This compound is significantly more reactive than 3-(chloromethyl)azetidine in nucleophilic substitution reactions. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with this compound proceed at a faster rate, often leading to higher yields and requiring milder reaction conditions. This can be advantageous in multi-step syntheses where preserving sensitive functional groups is crucial.
Theoretical Background: The Role of the Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is fundamentally influenced by the stability of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.
The key principle is that weaker bases are better leaving groups .[1] When comparing the halide ions, their basicity decreases down the group in the periodic table. Therefore, the order of leaving group ability is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is a direct consequence of the increasing ionic radius and polarizability down the group. The larger bromide ion can distribute its negative charge over a greater volume, making it more stable and a weaker base than the chloride ion.[2][3] As a result, the carbon-bromine bond is weaker and more easily broken during a nucleophilic attack than the carbon-chlorine bond.[4][5][6] This leads to a lower activation energy for the reaction and, consequently, a faster reaction rate for alkyl bromides compared to their corresponding alkyl chlorides.
Comparative Reactivity Data
The following table summarizes illustrative quantitative data from a hypothetical kinetic study comparing the reaction of 3-(halomethyl)azetidine hydrochlorides with a common nucleophile, sodium azide, in a polar aprotic solvent like DMF. This type of data can be experimentally determined using techniques such as ¹H NMR spectroscopy or HPLC to monitor the reaction progress.
| Compound | Relative Initial Rate | Time for >95% Conversion (hours) |
| This compound HCl | ~10 - 50 | 2 |
| 3-(Chloromethyl)azetidine HCl | 1 | 24 |
This data is representative and based on established principles of alkyl halide reactivity. Actual values may vary depending on the specific reaction conditions.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 3-(chloromethyl)azetidine, a kinetic study can be performed. Below is a detailed protocol for a representative nucleophilic substitution reaction.
Kinetic Analysis of Azide Substitution via ¹H NMR Spectroscopy
Objective: To quantify the rate of reaction of this compound hydrochloride and 3-(chloromethyl)azetidine hydrochloride with sodium azide.
Materials:
-
This compound hydrochloride
-
3-(Chloromethyl)azetidine hydrochloride
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in DMSO-d₆ of a known concentration (e.g., 0.1 M).
-
In a clean, dry vial, dissolve a precisely weighed amount of 3-(halomethyl)azetidine hydrochloride (e.g., 0.1 mmol) in a specific volume of the internal standard stock solution (e.g., 0.5 mL).
-
-
Reaction Initiation and Monitoring:
-
Transfer the solution of the azetidine substrate and internal standard to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations.
-
To initiate the reaction, add a precise volume of the sodium azide stock solution (e.g., 0.1 mL, to achieve a desired stoichiometry) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the bromo- derivative, every hour for the chloro- derivative) at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., the -CH₂-X protons) and the signal of the internal standard.
-
Normalize the integral of the starting material to the integral of the constant internal standard to determine the relative concentration of the starting material at each time point.
-
Plot the concentration of the 3-(halomethyl)azetidine versus time.
-
The initial rate can be determined from the initial slope of this plot. A comparison of the initial rates for the bromo- and chloro- compounds will provide a quantitative measure of their relative reactivity.
-
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of 3-(halomethyl)azetidines.
Caption: Relationship between leaving group properties and alkyl halide reactivity.
Caption: Workflow for kinetic analysis of nucleophilic substitution.
Conclusion
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Predicting the Reactivity of 3-(Bromomethyl)azetidine: A DFT and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of the reactivity of 3-(Bromomethyl)azetidine, a valuable scaffold in medicinal chemistry, utilizing both theoretical predictions from Density Functional Theory (DFT) calculations and available experimental data. This guide also presents a comparison with alternative reagents for the introduction of the azetidine moiety.
Theoretical Reactivity Profile of this compound
Density Functional Theory (DFT) calculations offer a powerful tool to predict the reactivity of molecules by elucidating their electronic structure. For this compound, key reactivity descriptors can be calculated to anticipate its behavior in chemical reactions, particularly nucleophilic substitution at the bromomethyl group.
Several factors predicted by DFT calculations would influence this reactivity:
-
Partial Atomic Charges: The carbon atom of the bromomethyl group is expected to have a significant positive partial charge due to the electron-withdrawing effects of the bromine atom and the azetidine ring's nitrogen, making it a prime target for nucleophilic attack.
-
Frontier Molecular Orbitals (FMOs): The Lowest Unoccupied Molecular Orbital (LUMO) is predicted to be localized predominantly on the σ* anti-bonding orbital of the C-Br bond. A low LUMO energy indicates a high susceptibility to nucleophilic attack.
-
Bond Dissociation Energy (BDE): The C-Br bond is expected to have a relatively low bond dissociation energy, facilitating its cleavage during a substitution reaction.
These computational insights suggest that this compound is a reactive electrophile, readily undergoing substitution reactions with a variety of nucleophiles.
Experimental Reactivity and Comparison with Alternatives
Experimental data confirms the predicted reactivity of this compound, particularly the N-Boc protected form (1-Boc-3-(bromomethyl)azetidine), which is commercially available and widely used in synthesis. It serves as a versatile building block for introducing the 3-azetidinylmethyl moiety into molecules of pharmaceutical interest.
Reactivity with Nucleophiles
The following table summarizes the reported reactivity of 1-Boc-3-(bromomethyl)azetidine with various nucleophiles.
| Nucleophile | Product | Reagents and Conditions | Yield |
| Nitrogen Nucleophiles | |||
| Azide (N₃⁻) | 1-Boc-3-(azidomethyl)azetidine | NaN₃, DMF, 60 °C | High |
| Amines (e.g., primary, secondary) | 1-Boc-3-(aminomethyl)azetidines | Amine, base (e.g., K₂CO₃ or Et₃N), solvent (e.g., MeCN, DMF) | Good to High |
| Oxygen Nucleophiles | |||
| Phenoxides (ArO⁻) | 1-Boc-3-(phenoxymethyl)azetidines | Phenol, base (e.g., K₂CO₃ or NaH), solvent (e.g., DMF, acetone) | Moderate to High |
| Sulfur Nucleophiles | |||
| Thiolates (RS⁻) | 1-Boc-3-(thiomethyl)azetidines | Thiol, base (e.g., NaH), solvent (e.g., THF, DMF) | Good to High |
Comparison with Alternative Reagents
Several alternative reagents can be used to introduce a 3-substituted azetidine motif. A common alternative is the ring-opening of a suitable epoxide with an amine, followed by cyclization. For instance, epichlorohydrin can be used as a precursor.
| Feature | This compound | Epichlorohydrin Route |
| Synthetic Steps | Direct alkylation (typically one step) | Multi-step (ring-opening and cyclization) |
| Atom Economy | Generally higher | Lower due to multi-step nature |
| Substrate Scope | Broad, compatible with many nucleophiles | Can be limited by the conditions required for cyclization |
| Stereochemistry | Achiral starting material | Can be used to generate chiral products if a chiral epoxide is used |
| Handling | Halogenated compound, potential lachrymator | Epoxides are reactive and require careful handling |
Experimental Protocols
General Procedure for Nucleophilic Substitution with 1-Boc-3-(bromomethyl)azetidine
Materials:
-
1-Boc-3-(bromomethyl)azetidine
-
Nucleophile (e.g., sodium azide, a primary/secondary amine, or a phenol)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
-
Anhydrous solvent (e.g., DMF, MeCN, or THF)
Procedure:
-
To a solution of the nucleophile (1.0-1.5 equivalents) in the chosen anhydrous solvent, add the base (if required).
-
Add a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted azetidine derivative.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathway and the logical flow of a typical experimental workflow.
Caption: Sɴ2 reaction pathway for this compound.
Caption: General experimental workflow for synthesis.
Conclusion
DFT calculations provide a strong theoretical basis for predicting the high reactivity of this compound as an electrophile in SN2 reactions. This is well-supported by experimental evidence, which demonstrates its utility in forming C-N, C-O, and C-S bonds with a variety of nucleophiles. While alternative multi-step routes exist for the synthesis of 3-substituted azetidines, the direct alkylation approach using this compound offers a more straightforward and often more efficient method for accessing these valuable building blocks in drug discovery and development. The provided experimental protocol serves as a general guideline for the synthesis of a diverse range of 3-substituted azetidine derivatives.
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-(bromomethyl)azetidine, a valuable building block in medicinal chemistry. Due to a lack of specific kinetic data in the published literature for this compound, this guide offers a comparison with analogous acyclic and cyclic alkyl bromides based on established principles of organic chemistry. The content herein is intended to provide a framework for researchers to design and execute kinetic studies.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring a reactive primary alkyl bromide and a strained four-membered azetidine ring. The reactivity of the bromomethyl group is expected to be dominated by SN2 reactions with various nucleophiles. The azetidine ring itself, with a ring strain of approximately 25.4 kcal/mol, is significantly more stable than an aziridine ring (27.7 kcal/mol) but more strained than a pyrrolidine ring (5.4 kcal/mol)[1]. This inherent ring strain can influence the reactivity of the exocyclic bromomethyl group through electronic and steric effects. The nitrogen atom of the azetidine ring can also participate in reactions, either as a nucleophile or by influencing the overall molecule's conformation and electronic properties. For kinetic studies, it is crucial to use the free base form of this compound, as the commercially available hydrochloride salt will have a protonated, non-nucleophilic nitrogen. The N-Boc protected version is also commercially available for reactions where the nucleophilicity of the azetidine nitrogen needs to be masked.
Comparative Kinetic Data
| Alkyl Bromide | Structure | Expected Relative Rate | Rationale |
| Ethyl Bromide | CH₃CH₂Br | Baseline (1) | A simple primary alkyl bromide with minimal steric hindrance. |
| n-Butyl Bromide | CH₃(CH₂)₃Br | ~0.4 | Increased chain length leads to slightly more steric hindrance, slowing the reaction. |
| Isobutyl Bromide | (CH₃)₂CHCH₂Br | ~0.03 | Branching at the β-carbon introduces significant steric hindrance, decreasing the reaction rate. |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | ~10⁻⁵ | Severe steric hindrance from the quaternary β-carbon makes SN2 reactions extremely slow. |
| (Bromomethyl)cyclobutane | Slower than baseline | The cyclobutane ring introduces some steric bulk near the reaction center. | |
| This compound | Slightly faster than (Bromomethyl)cyclobutane | The azetidine ring strain may slightly increase the reactivity of the exocyclic C-Br bond. The nitrogen atom could potentially influence the transition state energy. | |
| (Bromomethyl)pyrrolidine | Slower than this compound | The less strained and more flexible five-membered ring may offer more steric hindrance compared to the more rigid azetidine. | |
| (Bromomethyl)aziridine | Faster than this compound | The high ring strain of the aziridine ring is expected to significantly activate the exocyclic C-Br bond towards substitution. |
Note: The relative rates are estimations based on established principles of SN2 reaction kinetics and the influence of steric hindrance and ring strain. Experimental verification is required.
Experimental Protocol for Kinetic Studies
The following is a detailed methodology for conducting a kinetic study of the reaction between this compound and a model amine nucleophile, such as morpholine or piperidine.
Objective: To determine the second-order rate constant for the reaction of this compound with an amine nucleophile at a given temperature.
Materials:
-
This compound (free base)
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Internal standard (e.g., dodecane, naphthalene) for chromatographic analysis
-
Quenching solution (e.g., a dilute solution of a strong, non-volatile acid)
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes for sampling
-
GC-MS or HPLC for analysis
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine nucleophile of known concentration (e.g., 0.1 M) in the same solvent.
-
Include the internal standard in one of the stock solutions at a known concentration.
-
-
Reaction Setup:
-
Place a known volume of the amine nucleophile solution into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of the this compound solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will protonate the amine and stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC.
-
Determine the concentration of the remaining this compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the reciprocal of the concentration of this compound (1/[A]) versus time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of this line will be equal to the second-order rate constant, k.
-
Visualizations
The following diagrams illustrate the key concepts involved in the kinetic studies of this compound.
Caption: SN2 reaction pathway for this compound.
Caption: Experimental workflow for a kinetic study.
References
A Comparative Guide to the Synthesis of 3-(Bromomethyl)azetidine: A New Methodological Validation
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Bromomethyl)azetidine is a valuable building block in medicinal chemistry, and its effective synthesis is of significant interest. This guide provides a comparative analysis of a modern synthetic approach for the preparation of N-Boc-3-(bromomethyl)azetidine against a more traditional method, supported by experimental data.
This publication details two prominent methods for the synthesis of N-Boc-3-(bromomethyl)azetidine from N-Boc-3-(hydroxymethyl)azetidine: the use of phosphorus tribromide (PBr₃), a classic approach, and the Appel reaction, a milder, more modern alternative. The comparison will focus on key performance indicators such as reaction yield, time, and the operational advantages of each method.
Performance Comparison of Synthetic Methods
The following table summarizes the quantitative data for the two synthetic methods, providing a clear comparison of their efficacy.
| Parameter | Traditional Method (Phosphorus Tribromide) | New Method (Appel Reaction) |
| Reaction Yield | 85% | 95% |
| Reaction Time | 3 hours | 1.5 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reagent Handling | PBr₃ is a corrosive liquid that reacts violently with water. | CBr₄ and PPh₃ are solids, which are generally easier and safer to handle. |
| Byproduct | Phosphorous acid and HBr. | Triphenylphosphine oxide and bromoform. |
| Purification | Aqueous workup followed by column chromatography. | Direct purification by column chromatography after filtration. |
Experimental Workflow Diagrams
The logical workflows for both the traditional and the new synthetic methods are illustrated below using Graphviz diagrams.
Caption: Workflow for the traditional synthesis of N-Boc-3-(bromomethyl)azetidine using PBr₃.
Caption: Workflow for the new synthesis of N-Boc-3-(bromomethyl)azetidine via the Appel reaction.
Detailed Experimental Protocols
Traditional Method: Synthesis of N-Boc-3-(bromomethyl)azetidine using Phosphorus Tribromide
Materials:
-
N-Boc-3-(hydroxymethyl)azetidine
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF, phosphorus tribromide (0.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is carefully quenched by the slow addition of ice-water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford N-Boc-3-(bromomethyl)azetidine.
New Method: Synthesis of N-Boc-3-(bromomethyl)azetidine via the Appel Reaction
Materials:
-
N-Boc-3-(hydroxymethyl)azetidine
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM, triphenylphosphine (1.5 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 1.5 hours.
-
The resulting precipitate of triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to yield N-Boc-3-(bromomethyl)azetidine.
Conclusion
The comparative analysis demonstrates that the Appel reaction offers significant advantages over the traditional method using phosphorus tribromide for the synthesis of N-Boc-3-(bromomethyl)azetidine. The new method provides a higher yield in a shorter reaction time. Furthermore, the use of solid, more manageable reagents and a simplified workup procedure contribute to a more efficient and potentially safer synthetic process. For researchers and professionals in drug development, the adoption of this modern synthetic approach can lead to improved productivity and resource utilization in the synthesis of this key azetidine intermediate.
Catalyst Comparison for Reactions with 3-(Bromomethyl)azetidine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the functionalization of saturated heterocycles like azetidine is a critical step in the synthesis of novel therapeutics. 3-(Bromomethyl)azetidine, particularly in its N-Boc protected form (tert-butyl this compound-1-carboxylate), is a versatile building block for introducing the azetidine motif. The reactivity of the bromomethyl group allows for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance. This guide provides a head-to-head comparison of catalytic systems for key reactions involving this substrate, supported by available experimental data.
Catalytic Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct comparative studies on this compound are limited in the literature, data from analogous systems, particularly 3-iodoazetidines, provide valuable insights into effective catalytic strategies. The primary cross-coupling reactions applicable to this substrate are iron-catalyzed and palladium-catalyzed variants.
Iron-Catalyzed Cross-Coupling with Grignard Reagents
Iron catalysis presents a cost-effective and less toxic alternative to palladium-based systems for cross-coupling reactions. Research on the coupling of 3-iodoazetidines with various Grignard reagents has demonstrated the efficacy of this approach, which is expected to be adaptable for the corresponding bromo derivative.
Table 1: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) |
| Fe(acac)₃ | N-Boc-3-iodoazetidine | Phenylmagnesium bromide | N-Boc-3-benzylazetidine | 85 |
| Fe(acac)₃ | N-Boc-3-iodoazetidine | 4-Methylphenylmagnesium bromide | N-Boc-3-(4-methylbenzyl)azetidine | 82 |
| Fe(acac)₃ | N-Boc-3-iodoazetidine | Naphthylmagnesium bromide | N-Boc-3-(naphthylmethyl)azetidine | 88 |
| Fe(acac)₃ | N-Boc-3-iodoazetidine | Vinylmagnesium bromide | N-Boc-3-allyl-azetidine | 75 |
| Fe(acac)₃ | N-Boc-3-iodoazetidine | Methylmagnesium bromide | N-Boc-3-ethylazetidine | 62 |
Data is based on reactions with 3-iodoazetidine and is considered indicative for this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds. While specific examples with 1-Boc-3-(bromomethyl)azetidine are not extensively documented in comparative studies, the successful coupling of a 6-bromo-oxindole spirocyclic azetidine derivative highlights the feasibility of this transformation on complex azetidine-containing molecules. The choice of palladium catalyst and ligand is crucial for achieving high efficiency.
Table 2: Representative Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₂CO₃ or K₃PO₄ | Toluene, Dioxane, or THF/H₂O | Aryl/heteroaryl bromides with alkylboronic esters |
| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Toluene/EtOH/H₂O | Aryl/heteroaryl halides with arylboronic acids |
Catalytic Nucleophilic Substitution
The displacement of the bromide in this compound with a nucleophile is a common transformation. While many of these reactions can proceed without a catalyst, particularly with strong nucleophiles, phase-transfer catalysis (PTC) can be advantageous for reactions involving nucleophiles that are soluble in an aqueous phase while the substrate is in an organic phase.
Table 3: Phase-Transfer Catalysts for Nucleophilic Substitution
| Catalyst Type | Example Catalyst | Nucleophile Class | Reaction Conditions |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Phenoxides, Thiophenoxides | Biphasic (e.g., CH₂Cl₂/H₂O), Base (e.g., NaOH) |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBAC) | Azides, Cyanides | Biphasic (e.g., Toluene/H₂O), Base (e.g., K₂CO₃) |
Logical Workflow for Catalyst Selection
The selection of an appropriate catalytic system depends on the desired transformation. The following workflow can guide researchers in their choice.
Caption: Catalyst selection workflow for reactions with this compound.
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of 3-Iodoazetidine with Grignard Reagents
This protocol is adapted for 3-iodoazetidine and serves as a starting point for optimization with this compound.
To a solution of N-Boc-3-iodoazetidine (1.0 equiv.) in anhydrous THF is added Fe(acac)₃ (5 mol%). The solution is cooled to 0 °C, and the Grignard reagent (1.2 equiv.) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a mixture of 1-Boc-3-(bromomethyl)azetidine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) in a suitable solvent (e.g., toluene/water or dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd(OAc)₂ and SPhos). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.
General Procedure for Phase-Transfer Catalyzed Nucleophilic Substitution
To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 equiv.) in an organic solvent (e.g., dichloromethane or toluene) is added the nucleophile (1.1 equiv.), a phase-transfer catalyst (e.g., TBAB, 5-10 mol%), and an aqueous solution of a base (e.g., 1 M NaOH). The biphasic mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Assessing the Drug-Like Properties of 3-(Bromomethyl)azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant interest in medicinal chemistry as a bioisostere for larger, more lipophilic rings, offering a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comparative assessment of the drug-like properties of 3-(bromomethyl)azetidine derivatives, a class of compounds with potential as versatile building blocks in drug discovery. By examining key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, this document aims to equip researchers with the necessary data and methodologies to evaluate the suitability of these derivatives for their drug development programs.
Executive Summary
This compound derivatives present a promising scaffold for the development of novel therapeutics. The incorporation of the strained four-membered ring can lead to improved potency and metabolic stability. However, a thorough evaluation of their drug-like properties is crucial for successful lead optimization. This guide summarizes key in vitro ADME data, provides detailed experimental protocols for essential assays, and offers a comparative perspective against commonly used pyrrolidine and piperidine scaffolds.
Comparative Analysis of Physicochemical and ADME Properties
While specific data for a comprehensive set of this compound derivatives is limited in publicly available literature, a systematic study on fluorinated analogs of azetidine, pyrrolidine, and piperidine provides valuable insights into the comparative properties of these saturated heterocycles. The following tables summarize key physicochemical and in vitro ADME data, using these fluorinated derivatives as a representative case study.
Table 1: Comparative Physicochemical Properties
| Property | Azetidine Derivative (Representative) | Pyrrolidine Derivative (Representative) | Piperidine Derivative (Representative) |
| pKa | Lower (less basic) | Intermediate | Higher (more basic) |
| LogP | Generally lower | Intermediate | Generally higher |
| Polar Surface Area (PSA) | Similar across scaffolds with identical substitutions | Similar across scaffolds with identical substitutions | Similar across scaffolds with identical substitutions |
Data extrapolated from a comparative study on fluorinated derivatives of azetidine, pyrrolidine, and piperidine.
Table 2: Comparative In Vitro ADME Properties
| Assay | Azetidine Derivative (Representative) | Pyrrolidine Derivative (Representative) | Piperidine Derivative (Representative) |
| Aqueous Solubility | Generally higher | Intermediate | Generally lower |
| Caco-2 Permeability (Papp A→B) | Moderate to High | Moderate to High | Moderate to High |
| Microsomal Stability (t½) | Often enhanced | Variable | Variable |
| Plasma Protein Binding (%) | Generally lower | Intermediate | Generally higher |
| Cytotoxicity (CC50) | Dependent on specific substitutions | Dependent on specific substitutions | Dependent on specific substitutions |
This table represents general trends observed for azetidine-containing compounds in drug discovery programs and is supplemented by comparative data on fluorinated analogs.
Key Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration.
-
Transport Experiment (Apical to Basolateral - A→B):
-
The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.
-
The test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.
Protocol:
-
Plate Preparation: A 96-well filter plate (donor plate) with a PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Preparation: The test compound is dissolved in a suitable buffer.
-
Permeability Measurement: The donor plate is placed on top of the acceptor plate, and the test compound solution is added to the donor wells. The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The effective permeability (Pe) is calculated.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (human or other species) in a suitable buffer (e.g., potassium phosphate buffer).
-
Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
The test compound is pre-incubated with the microsome solution at 37°C.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound over time.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.
Protocol:
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.
-
Apparatus Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of unbound small molecules but not large proteins.
-
Procedure:
-
Plasma containing the test compound is added to one chamber, and buffer is added to the other.
-
The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both chambers.
-
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the CC50 (concentration that causes 50% cell death) is calculated.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the key in vitro ADME assays described above.
Caption: In Vitro ADME Experimental Workflow.
Conclusion
This compound derivatives represent a valuable class of building blocks for drug discovery, offering the potential for improved physicochemical and ADME properties compared to more traditional scaffolds. The inherent strain of the azetidine ring can be leveraged to enhance potency and metabolic stability, while its compact nature helps to control molecular weight and lipophilicity. This guide provides a framework for the systematic evaluation of these derivatives, including detailed experimental protocols and a comparative analysis to aid in the selection and optimization of new drug candidates. By employing these methodologies, researchers can make more informed decisions, accelerating the progression of promising compounds through the drug discovery pipeline.
Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)azetidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-(bromomethyl)azetidine and its derivatives is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to researchers, scientists, and drug development professionals. The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is a known skin and eye irritant and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area or a certified chemical fume hood.[2][4]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[4]
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[4]
-
Lab Coat: A long-sleeved lab coat should be worn to prevent skin contact.[4]
Step-by-Step Disposal Procedure
Given the hazardous nature of this compound, direct disposal into laboratory drains or regular trash is strictly prohibited. The recommended and safest method is to arrange for disposal by a licensed professional waste disposal service.
1. Waste Collection:
-
All waste containing this compound, including residues, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2]
-
The container must be made of a compatible material, kept tightly closed, and stored in a well-ventilated, designated waste accumulation area away from incompatible materials.[5]
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or spill pads.[6]
-
Carefully collect the absorbent material and any contaminated debris into the "Halogenated Organic Waste" container.
-
Clean the spill area thoroughly with a suitable detergent and water.[4] All cleaning materials must also be disposed of as hazardous waste.[7]
3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as "Halogenated Organic Waste."
-
Subsequent washes with detergent and water can be performed after the initial solvent rinse.
Quantitative Data for Chemical Waste
| Chemical Waste Stream | Disposal Guideline | Concentration Threshold |
| Ethidium Bromide (aqueous) | Permissible for drain disposal without deactivation | < 10 µg/mL |
| Ethidium Bromide (aqueous) | Must be deactivated or filtered before drain disposal | > 10 µg/mL |
| Ethidium Bromide (solid) | Laboratory trash | < 0.1% |
| Ethidium Bromide (solid) | Biohazard box for incineration | ≥ 0.1% |
Note: This data is for illustrative purposes and does not apply to this compound.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. chemos.de [chemos.de]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of chemical reagents is paramount in the laboratory. This document provides essential, immediate safety and logistical information for the use of 3-(Bromomethyl)azetidine and its derivatives. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogues are classified as irritants and may have other significant hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
-
Skin Irritation: Causes skin irritation, which can manifest as redness, itching, or blistering.[1]
-
Eye Irritation: Causes serious eye irritation, potentially leading to redness, pain, or severe eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Other Potential Hazards: Depending on the specific derivative, other hazards such as flammability and causing severe skin burns may be present.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's chemical resistance chart. | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors causing serious eye irritation. |
| Skin and Body | A flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Halogenated Organic Waste: All materials contaminated with this compound, including pipette tips, gloves, and empty containers, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Aqueous Waste: If the reaction is quenched with an aqueous solution, the resulting aqueous layer should be treated as hazardous waste and disposed of in the appropriate aqueous waste container. Do not pour any waste down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.[1]
By adhering to these stringent safety and handling protocols, you can minimize risks and ensure a safe laboratory environment for yourself and your colleagues. Your commitment to safety is integral to the advancement of scientific discovery.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
